Piperazine-2,6-dione hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECVFCPUGFXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499733 | |
| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-30-5 | |
| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Piperazine-2,6-dione Hydrochloride: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2,6-dione hydrochloride, a heterocyclic organic compound, holds a significant position as a versatile synthetic intermediate in the realm of medicinal chemistry. Its rigid, cyclic diamide structure serves as a valuable scaffold for the development of novel therapeutic agents, with derivatives showing promise in areas such as anti-inflammatory and antitumor research.[1] The hydrochloride salt form of piperazine-2,6-dione enhances its stability and solubility, particularly in aqueous media, making it more amenable to handling and various chemical transformations.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, offering insights for its effective utilization in research and drug development.
Chemical Structure and Core Properties
The fundamental structure of piperazine-2,6-dione consists of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with carbonyl groups at positions 2 and 6. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.
Molecular Structure:
-
Molecular Formula: C₄H₇ClN₂O₂[2]
-
Molecular Weight: 150.56 g/mol [2]
-
CAS Number: 35975-30-5[2]
-
Synonyms: 2,6-piperazinedione hydrochloride[2]
The piperazine-2,6-dione ring typically adopts a chair or boat conformation, with the chair form generally being more stable. The presence of the carbonyl groups influences the electron distribution and geometry of the ring.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug formulation. The hydrochloride salt form generally imparts improved solubility in polar solvents compared to its free base.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid. | [1] |
| Solubility | Soluble in water and various organic solvents.[1] The parent compound, piperazine, is freely soluble in water. | [3] |
| Storage | Sealed in a dry environment, typically at 2-8°C. | [2] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [2] |
| Predicted LogP | -1.3458 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis and Purification
Proposed Synthesis Workflow
A potential synthetic pathway could involve the cyclization of iminodiacetic acid or its derivatives, followed by treatment with hydrochloric acid.
Caption: Standard analytical workflow for structural elucidation.
Expected Spectral Data
While experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the piperazine ring. Due to the symmetry of the molecule, a singlet might be observed for the four methylene protons. The presence of the hydrochloride salt may cause a downfield shift of the N-H proton signal, which would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show two distinct signals: one for the carbonyl carbons and another for the methylene carbons. The carbonyl carbon signal would appear significantly downfield (typically in the range of 160-180 ppm), while the methylene carbon signal would be observed in the aliphatic region (around 40-50 ppm).
-
FT-IR Spectroscopy: The infrared spectrum would provide information about the functional groups present. Key absorption bands would include:
-
Strong C=O stretching vibrations for the amide carbonyl groups, typically in the region of 1650-1700 cm⁻¹.
-
N-H stretching vibrations, which may be broadened due to hydrogen bonding and the presence of the hydrochloride, appearing in the range of 3200-3400 cm⁻¹.
-
C-N stretching vibrations.
-
N-H bending vibrations.
-
-
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (piperazine-2,6-dione) at m/z 114.10. The fragmentation pattern would be characteristic of the piperazine-2,6-dione ring structure.
Applications in Drug Development
The piperazine-2,6-dione scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as:
-
Anti-inflammatory agents: The rigid structure can be functionalized to interact with specific biological targets involved in inflammatory pathways.
-
Antitumor compounds: The piperazine-2,6-dione core can be incorporated into larger molecules designed to target cancer cells.
-
Central Nervous System (CNS) agents: The piperazine moiety is a common feature in many CNS-active drugs, and the dione derivative provides a scaffold for creating new compounds with potential neurological activity.
The hydrochloride salt's enhanced solubility makes it particularly useful for in vitro biological screening and as a starting material for further chemical modifications in aqueous or semi-aqueous conditions.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery and development. Its well-defined structure and favorable physicochemical properties make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not widely published, its properties and synthesis can be reasonably inferred from related structures. Further research into the synthesis and biological activities of novel derivatives based on this scaffold is warranted and holds promise for the discovery of new medicines.
References
- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
PubChem. Piperazine-2,6-dione | C4H6N2O2 | CID 338690. [Link]
-
NIST WebBook. Piperazine dihydrochloride. [Link]
-
PubChemLite. This compound (C4H6N2O2). [Link]
-
ResearchGate. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. [Link]
-
PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]
-
ResearchGate. Synthesis and Crystal Structure of a New 2,6-dimethyl piperazine-1,4-diium Perchlorate Monohydrate: 2 · H2O. [Link]
-
EMBL-EBI. piperidine-2,6-dione (CHEBI:5435). [Link]
-
MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wikipedia. Piperazine. [Link]
Sources
Navigating the Solubility Landscape of Piperazine-2,6-dione Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
Piperazine-2,6-dione hydrochloride, a core structural motif in various pharmacologically relevant molecules, presents unique challenges and opportunities in drug development, particularly concerning its solubility. As a polar, cyclic diamide salt, its behavior in organic solvents is a critical parameter influencing reaction conditions, purification strategies, and formulation development. This in-depth guide provides a comprehensive analysis of the factors governing the solubility of this compound. Moving beyond a simple data summary, we delve into the fundamental molecular interactions at play, offer an inferred solubility profile based on first principles and analogous structures, and provide a rigorous, step-by-step experimental protocol for accurate solubility determination. This whitepaper is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively manage and exploit the solubility characteristics of this important chemical entity.
Introduction: The Significance of this compound
The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds investigated for a range of therapeutic applications. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the parent molecule. However, for synthetic chemists and process development scientists, solubility in organic media is of paramount importance. It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification, and is a key determinant in the development of amorphous solid dispersions or other advanced formulation strategies.
This guide addresses a critical knowledge gap: the lack of readily available, consolidated solubility data for this compound in common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, we aim to provide a comprehensive resource for the scientific community.
Molecular Structure and Physicochemical Drivers of Solubility
To understand the solubility of this compound (C₄H₇ClN₂O₂), we must first analyze its molecular architecture. The molecule consists of a six-membered ring containing two amide (lactam) functionalities and two nitrogen atoms. As a hydrochloride salt, one of the nitrogen atoms is protonated and associated with a chloride counter-ion.
Key structural features influencing solubility include:
-
High Polarity: The presence of two carbonyl groups (C=O) and two N-H groups (one of which is a charged ammonium cation) creates a molecule with significant polarity and a high dipole moment.
-
Hydrogen Bonding Capability: The N-H groups can act as hydrogen bond donors, while the carbonyl oxygens and the chloride anion are potent hydrogen bond acceptors[1]. This capacity for strong hydrogen bonding is a dominant factor in its solubility.
-
Ionic Character: As a salt, the molecule possesses a high crystal lattice energy. For dissolution to occur, the solvent-solute interactions must provide sufficient energy to overcome these strong intermolecular forces in the solid state.
-
Cyclic and Rigid Structure: The cyclic nature of the dione ring limits conformational flexibility.
The interplay of these factors suggests that "like dissolves like" will be a guiding principle. Solvents that are polar and capable of hydrogen bonding will be the most effective at solvating the piperazine-2,6-dione cation and the chloride anion.
Caption: Shake-Flask method workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Stock: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2.0 mL) of the desired solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. For finer particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to ensure no solid particles are transferred.
-
Dilution: Immediately dilute the collected aliquot with a known volume of a suitable solvent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration into the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Conclusion and Future Outlook
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for efficient and rational drug development. While public domain quantitative data is limited, a robust solubility profile can be inferred from its molecular structure and the established behavior of analogous compounds. The key takeaway for researchers is the paramount importance of empirical determination. The shake-flask protocol detailed herein provides a reliable framework for generating the precise, high-quality data needed to guide solvent selection for synthesis, purification, and formulation. As piperazine-2,6-dione derivatives continue to be explored, a systematic characterization of their physicochemical properties, starting with solubility, will be essential for accelerating their journey from laboratory curiosities to potential therapeutic agents.
References
-
PubChem. Piperazine-2,6-dione | C4H6N2O2. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. PIPERIDINE. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Available at: [Link]
-
PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Available at: [Link]
- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.
-
ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Available at: [Link]
-
ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]
Sources
A Spectroscopic and Analytical Guide to Piperazine-2,6-dione Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of piperazine-2,6-dione hydrochloride (cyclo(Gly-Gly)·HCl), a fundamental building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. The guide synthesizes data from established spectral databases and chemical principles to offer an in-depth analysis, explaining the causality behind spectral features and providing robust, self-validating experimental protocols.
Introduction and Molecular Structure
Piperazine-2,6-dione, also known as cyclo(glycyl-glycine) or glycine anhydride, is the simplest cyclic dipeptide. Its hydrochloride salt is a common and stable form used in synthesis. The molecule's high degree of symmetry and well-defined functional groups (amides, methylene bridges) give rise to a clear and interpretable spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and tracking its transformation in chemical reactions.
This guide will interpret the spectral data primarily associated with the free base, piperazine-2,6-dione, as it is more commonly published. It will then describe the predictable and subtle changes observed upon its protonation to the hydrochloride salt.
Table 1: Core Molecular Properties
| Property | Piperazine-2,6-dione | This compound |
| Chemical Structure | ||
| Molecular Formula | C₄H₆N₂O₂ | C₄H₇ClN₂O₂ |
| Molecular Weight | 114.10 g/mol | 150.56 g/mol [1] |
| CAS Number | 4774-22-5[2] | 35975-30-5[1] |
| IUPAC Name | piperazine-2,6-dione[3] | piperazine-2,6-dione;hydrochloride[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of this compound in solution. The molecule's symmetry greatly simplifies its spectra.
¹H NMR Spectral Analysis
-
Expertise & Causality: Due to the plane of symmetry bisecting the N-C-C-N backbone, the four methylene protons (at C3 and C5) are chemically and magnetically equivalent. Consequently, they are expected to produce a single, sharp resonance. The two amide protons (at N1 and N4) are also equivalent.
-
Expected Spectrum (in D₂O): When dissolved in deuterium oxide (D₂O), the acidic amide protons (N-H) rapidly exchange with deuterium (N-D) and become invisible in the ¹H NMR spectrum. This is a classic and useful technique for identifying exchangeable protons. This leaves only the methylene protons, which will appear as a sharp singlet. For the hydrochloride salt, the protonation of the amide oxygen or nitrogen can cause a slight downfield shift (an increase in ppm) of this singlet compared to the free base due to inductive effects.
-
Expected Spectrum (in DMSO-d₆): In an aprotic polar solvent like DMSO-d₆, the N-H protons do not exchange and are observable. They would appear as a broad singlet or a triplet (if coupling to the adjacent CH₂ groups is resolved, which is rare due to quadrupole broadening by the ¹⁴N nucleus).
Table 2: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration | Notes |
| -CH₂- (C3, C5) | ~3.9 - 4.2 ppm | Singlet (s) | 4H | The exact shift is solvent-dependent. |
| -NH- (N1, N4) | ~8.0 - 8.5 ppm | Broad Singlet (br s) | 2H | Observable in DMSO-d₆; absent in D₂O. |
¹³C NMR Spectral Analysis
-
Expertise & Causality: The molecule's symmetry also dictates that the two methylene carbons (C3 and C5) are equivalent, and the two carbonyl carbons (C2 and C6) are equivalent. This results in a very simple spectrum with only two distinct signals.
-
Expected Spectrum: The methylene carbons will appear upfield, while the carbonyl carbons, being part of an electron-withdrawing amide group, will appear significantly downfield.
Table 3: Predicted ¹³C NMR Data
| Carbons | Predicted Chemical Shift (δ) | Notes |
| -C H₂- (C3, C5) | ~45 - 50 ppm | Aliphatic carbon signal. |
| -C =O (C2, C6) | ~165 - 170 ppm | Amide carbonyl signal. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a standard pulse program.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique if acquiring in D₂O with a residual H₂O signal.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a valuable fingerprint for the amide linkages.
Interpretation of Key Vibrational Modes
-
Expertise & Causality: The IR spectrum is dominated by the characteristic absorptions of the secondary amide groups.
-
N-H Stretching: A strong, often broad, band is expected in the region of 3200-3400 cm⁻¹. This is due to the stretching vibration of the N-H bond. In the solid state, hydrogen bonding can broaden this peak and shift it to a lower frequency.
-
C=O Stretching (Amide I Band): This is typically the most intense band in the spectrum, appearing in the region of 1650-1680 cm⁻¹. It is due to the C=O double bond stretching vibration. Its position is sensitive to hydrogen bonding.
-
N-H Bending (Amide II Band): This band, arising from a combination of N-H in-plane bending and C-N stretching, appears around 1540-1570 cm⁻¹.
For the hydrochloride salt, the presence of the Cl⁻ counter-ion and protonation can lead to stronger hydrogen bonding in the solid state, potentially causing broadening and slight shifts in these key bands compared to the free base.
Table 4: Key IR Absorption Bands for Piperazine-2,6-dione
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Strong, Broad |
| C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong |
| N-H Bend (Amide II) | 1540 - 1570 | Strong |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.
Ionization Techniques and Expected Data
-
Expertise & Causality: When analyzing the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal. In the ESI source, the salt will dissociate, and the free piperazine-2,6-dione molecule will be protonated by the solvent.
-
Expected Ion: The primary ion observed in the positive ion mode will be the protonated molecule, [M+H]⁺, where M is the free base.
-
Molecular Weight of Free Base (C₄H₆N₂O₂): 114.04 (exact mass)
-
Expected m/z for [M+H]⁺: 115.05
-
-
Fragmentation: Under higher energy conditions (e.g., in GC-MS with Electron Ionization or by tandem MS), fragmentation can occur. A common fragmentation pathway for cyclic dipeptides is the loss of one or both amide carbonyl groups as carbon monoxide (CO).
-
Molecular Ion (M⁺˙) in EI-MS: m/z 114[4]
-
Key Fragment [M - CO]⁺˙: m/z 86
-
Key Fragment [M - 2CO]⁺˙: m/z 58
-
Table 5: Expected Mass Spectrometry Data (ESI+)
| Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₄H₇N₂O₂]⁺ | 115.05 | The base peak expected for the hydrochloride salt using ESI. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or TOF analyzer).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Operate the spectrometer in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.
-
Acquire data for 1-2 minutes to obtain an averaged spectrum.
-
-
Data Processing: The instrument software will display the mass spectrum, from which the m/z of the most abundant ions can be determined.
Integrated Spectroscopic Analysis Workflow
Confirming the structure and purity of this compound is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates this logical flow.
Caption: Integrated workflow for the structural verification of the target compound.
Conclusion
The spectroscopic analysis of this compound is straightforward due to its highly symmetric structure. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and the number of unique environments. IR spectroscopy provides an unmistakable fingerprint of the crucial secondary amide functional groups. Finally, mass spectrometry verifies the molecular weight with high precision. Together, these techniques form a robust analytical package for the unambiguous identification and quality assessment of this important chemical entity, providing researchers with the confidence needed for its application in further scientific endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 338690, Piperazine-2,6-dione. Available at: [Link]
-
Yılmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
NIST. 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- in NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione. Available at: [Link]
-
Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]
-
American Elements. Piperazine-2,6-dione. Available at: [Link]
-
G. P. Sureshbabu, et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]
-
NIST. 2,5-Piperazinedione in NIST Chemistry WebBook. Available at: [Link]
Sources
A Technical Guide to Piperazine-2,6-dione Hydrochloride (CAS 35975-30-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Piperazine-2,6-dione hydrochloride (CAS 35975-30-5), a heterocyclic compound of significant interest to the scientific and drug development communities. We will explore its core physicochemical properties, discuss relevant synthetic strategies and reactivity, and detail its crucial role as a versatile building block in modern medicinal chemistry. Particular emphasis is placed on the relevance of the piperazinedione scaffold in the development of novel therapeutics, including its conceptual relationship to ligands used in targeted protein degradation. This document serves as a comprehensive resource for researchers leveraging this intermediate in the synthesis of potential anti-inflammatory, antimicrobial, and antitumor agents.
Introduction to the Piperazine-2,6-dione Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] When functionalized with carbonyl groups at the 2 and 6 positions, it forms the piperazine-2,6-dione scaffold. This cyclic diamide structure presents a rigid, yet modifiable, framework that is invaluable for constructing complex molecular architectures.
The significance of this scaffold is further amplified by its close structural relationship to the piperidine-2,6-dione (glutarimide) moiety. The glutarimide ring is famously the active component in thalidomide and its analogs (lenalidomide, pomalidomide), which function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN).[3] This interaction is now being exploited in the revolutionary field of targeted protein degradation, where the glutarimide moiety serves as a potent E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[3] While this compound itself is a distinct chemical entity, its structural analogy makes it and its derivatives compelling starting points for the exploration of new biological activities.
Core Properties of this compound
The hydrochloride salt form of piperazine-2,6-dione enhances the compound's stability and aqueous solubility, making it a convenient intermediate for various synthetic applications.[4]
Nomenclature and Chemical Identifiers
| Property | Value |
| CAS Number | 35975-30-5[5][6] |
| IUPAC Name | piperazine-2,6-dione;hydrochloride |
| Synonyms | 2,6-piperazinedione hydrochloride[4][5] |
| Molecular Formula | C₄H₇ClN₂O₂[4][5][6] |
| Molecular Weight | 150.56 g/mol [5][6][7] |
| SMILES | O=C1NC(CNC1)=O.Cl[5] |
| InChI Key | PRECVFCPUGFXKR-UHFFFAOYSA-N |
Physicochemical and Computed Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [5] |
| LogP (calculated) | -1.3458 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Causality Insight: The low calculated LogP value (-1.3458) indicates high hydrophilicity, consistent with its good water solubility, which is further enhanced by its salt form.[4][5] The TPSA of 58.2 Ų is within the range often associated with good cell permeability, making derivatives of this scaffold attractive for drug design.
Synthesis and Reactivity
General Synthetic Strategy: Cyclization
The piperazine-2,6-dione core is typically synthesized via cyclization. A common and illustrative method involves the condensation of iminodiacetic acid with a source of ammonia, followed by acidification to yield the hydrochloride salt. A more general approach for substituted analogs uses primary amines instead of ammonia.[8] The key mechanistic step is the formation of two amide bonds to create the heterocyclic ring.
Experimental Protocol: Conceptual Synthesis of Piperazine-2,6-dione
-
Step 1: Activation. Iminodiacetic acid is dissolved in an anhydrous aprotic solvent (e.g., THF, acetonitrile). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added portion-wise.
-
Rationale: CDI acts as a clean and efficient activating agent, converting the carboxylic acids into highly reactive acylimidazolide intermediates without the need for harsh conditions.
-
-
Step 2: Cyclization. The reaction mixture is heated to reflux, and a source of ammonia (e.g., ammonium hydroxide, or ammonia gas bubbled through the solution) is introduced. The mixture is refluxed for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Rationale: The amine nitrogen acts as a nucleophile, attacking the activated carbonyl centers in a sequential or concerted intramolecular fashion to form the six-membered ring. Refluxing provides the necessary activation energy for the cyclization.
-
-
Step 3: Salt Formation and Isolation. After cooling, the solvent is removed under reduced pressure. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and a solution of HCl in ether or isopropanol is added dropwise until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum.
-
Rationale: The addition of HCl protonates the basic nitrogen atoms of any unreacted starting material and forms the stable hydrochloride salt of the final product, which often aids in purification by crystallization.
-
Caption: Conceptual workflow for the synthesis of Piperazine-2,6-dione HCl.
Reactivity Profile
The primary utility of this compound lies in its function as a synthetic intermediate.[4] The two secondary amide N-H protons are available for N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents at the 1- and 4-positions. This derivatization is key to tuning the molecule's biological and pharmacological properties. The compound is also described as a good nucleophile in the formation of imines.[6]
Spectroscopic Characterization
Full characterization is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR: Due to the molecule's C2 symmetry, a simple spectrum is expected. The four protons of the two equivalent methylene (-CH₂-) groups should appear as a sharp singlet. The two N-H protons would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The spectrum for the parent free base (CAS 4774-22-5) supports this expected simplicity.[9]
-
¹³C NMR: A simple spectrum with two peaks is predicted: one for the equivalent methylene carbons and another for the equivalent carbonyl carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1650-1700 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.
-
Mass Spectrometry: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base (C₄H₆N₂O₂), with an expected m/z of approximately 115.05.
Applications in Research and Drug Development
The true value of this compound is realized in its application as a scaffold for creating novel molecules with therapeutic potential.
A Versatile Intermediate
This compound serves as a foundational element for synthesizing libraries of derivatives aimed at various biological targets. Its derivatives are of significant interest in medicinal chemistry for their potential antimicrobial, anti-inflammatory, and antitumor activities.[4] The rigid core structure helps position appended functional groups in a defined spatial orientation, which is critical for specific receptor-ligand interactions.
Relevance to Targeted Protein Degradation
As previously mentioned, the related piperidine-2,6-dione scaffold is a cornerstone of PROTAC technology. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperazine-2,6-dione core, with its modifiable nitrogen atoms, provides an excellent starting point for designing novel E3 ligase ligands or for building molecules that explore similar biological space.
Caption: General mechanism of a PROTAC, highlighting the role of the E3 Ligase Ligand.
Safety, Handling, and Storage
As with all chemical reagents, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and safety glasses.[4][10] Users should avoid inhalation of dust and direct contact with skin and eyes.[10] For comprehensive toxicological and safety data, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the specific supplier, as detailed public information is limited.[11]
Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability.[5]
Conclusion
This compound is more than a simple chemical; it is a key enabling tool for medicinal chemists. Its straightforward structure, favorable physicochemical properties, and, most importantly, its synthetic versatility make it an invaluable starting point for the design and synthesis of novel compounds. Its structural relationship to well-established pharmacophores, particularly those active in protein degradation, ensures its continued relevance in the ongoing quest for new and more effective therapeutics.
References
-
3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6. Home Sunshine Pharma. [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health (PMC). [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]
-
Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. ResearchGate. [Link]
-
Piperazine-2,6-dione | C4H6N2O2. PubChem, National Institutes of Health. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Piperazine. Wikipedia. [Link]
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]
-
Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed, National Institutes of Health. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed, National Institutes of Health. [Link]
-
Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed, National Institutes of Health. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 35975-30-5: this compound [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. biosynth.com [biosynth.com]
- 7. 2,6-Piperazinedione Hydrochloride | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine-2,6-dione(4774-22-5) 1H NMR spectrum [chemicalbook.com]
- 10. 35975-30-5|this compound| Ambeed [ambeed.com]
- 11. arctomsci.com [arctomsci.com]
An In-Depth Technical Guide to Piperazine-2,6-dione Derivatives as E3 Ligase Ligands for Targeted Protein Degradation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins. A critical component of any PROTAC is the E3 ligase ligand, which serves as the anchor to the degradation machinery. While the field has been dominated by ligands based on the piperidine-2,6-dione (glutarimide) scaffold, which potently recruit the Cereblon (CRBN) E3 ligase, there is a growing interest in novel scaffolds that may offer improved properties. This guide provides a deep dive into the established principles of glutarimide-based ligands and explores the emerging potential of their bioisosteric analogs, the piperazine-2,6-dione derivatives, as a next-generation scaffold for E3 ligase recruitment. We will dissect the causality behind experimental design, provide validated protocols for characterization, and offer insights into the future of E3 ligase ligand development.
The Dawn of a New Modality: Targeted Protein Degradation
The UPS is the primary mechanism for regulated protein turnover in eukaryotic cells. E3 ubiquitin ligases, of which there are over 600 in humans, are the key arbiters of this process, providing substrate specificity for ubiquitination and subsequent degradation by the 26S proteasome.[1] TPD hijacks this endogenous system through the use of chimeric molecules that induce proximity between a target protein of interest (POI) and an E3 ligase.[2][3] This induced proximity results in the poly-ubiquitination of the POI, marking it for destruction.[4]
This event-driven pharmacology, where a single molecule can catalytically induce the degradation of multiple target proteins, offers distinct advantages over traditional occupancy-based inhibition.[5]
The Glutarimide Scaffold: The Cornerstone of CRBN Ligands
The field of TPD was revolutionized by the discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent analogs lenalidomide and pomalidomide, function as molecular glue degraders by binding to Cereblon (CRBN).[6] CRBN is the substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[3]
The binding of these molecules to CRBN alters its substrate specificity, inducing the recruitment and degradation of neo-substrates like the transcription factors IKZF1 and IKZF3, which is responsible for their therapeutic effects in multiple myeloma.[7]
Structural Basis of Interaction
The key to this interaction lies in the glutarimide ring (a piperidine-2,6-dione) of the IMiD scaffold. X-ray co-crystal structures have revealed that this moiety fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket".[7] The interaction is stabilized by crucial hydrogen bonds between the glutarimide's amide proton and carbonyl groups and the side chains of histidine and tryptophan residues within CRBN.[7]
This well-defined binding mode has made the glutarimide scaffold the most widely used E3 ligase handle in PROTAC design.
Representative Glutarimide Ligand Affinities
The binding affinity of these ligands for CRBN is a critical parameter in the design of effective degraders. Below is a summary of reported affinities for common glutarimide-based ligands.
| Ligand | CRBN Binding Affinity (IC₅₀ or Kᵢ) | Source |
| Thalidomide | ~1.28 µM (IC₅₀) | [2] |
| Lenalidomide | ~0.70 µM (IC₅₀) | [2] |
| Pomalidomide | ~0.40 µM (IC₅₀) | [2] |
| Phenyl Glutarimide | ~2.19 µM (IC₅₀) | [2][7] |
| Aza-Indolyl Glutarimide | 0.15 µM (IC₅₀) | [8] |
Piperazine-2,6-dione: An Emerging Bioisostere
As the TPD field matures, the search for novel E3 ligase ligands with differentiated properties—such as improved stability, altered neosubstrate profiles, or novel intellectual property—is intensifying. One logical strategy is the bioisosteric replacement of atoms within the validated glutarimide scaffold. Replacing the C4 methylene group of the piperidine-2,6-dione ring with a nitrogen atom yields a piperazine-2,6-dione (also referred to as an "aza-glutarimide" or "oxopiperazin glutarimide").[1]
This seemingly subtle change has significant chemical implications:
-
Hydrogen Bonding: The introduction of a second ring nitrogen provides an additional hydrogen bond donor, which could potentially be exploited to form new interactions within the CRBN binding pocket or alter the ligand's solvation properties.
-
Physicochemical Properties: The modification increases polarity and may impact cell permeability and metabolic stability.
-
Synthetic Accessibility: The synthesis routes must be adapted to accommodate the diamine character of the core scaffold.
While less explored than their carbon-based counterparts, "oxopiperazin glutarimide" structures have been conceptualized as potential CRBN E3 ligase ligands, representing an intriguing avenue for the development of next-generation degraders with novel pharmacological profiles.[1]
The Distinct Role of Piperazine in PROTAC Linker Design
While the piperazine-2,6-dione core as a primary binder is an area of active research, the simple piperazine ring is already a well-established and highly valuable component in the linker region of PROTACs. The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a productive ternary complex and its overall drug-like properties.[9]
Incorporating a piperazine moiety into the linker is a common strategy to:
-
Enhance Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the overall aqueous solubility of often large and greasy PROTAC molecules.
-
Improve Cell Permeability: By modulating the pKa of the piperazine, chemists can influence the charge state of the PROTAC, which can affect its ability to cross cellular membranes.[2]
-
Introduce Rigidity: Compared to flexible alkyl or PEG chains, the piperazine ring introduces conformational constraint, which can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[5]
-
Provide Synthetic Handles: The two nitrogen atoms of piperazine allow for straightforward, sequential attachment of the POI ligand and the E3 ligase ligand, facilitating modular PROTAC synthesis.[5]
Key Experimental Workflows for Ligand Characterization
The development of potent E3 ligase ligands and the PROTACs derived from them relies on a suite of robust biochemical, biophysical, and cellular assays. Each assay provides a critical piece of the puzzle, from initial binding to cellular degradation.
Workflow 1: Assessing Direct Binding to the E3 Ligase
The first step is to confirm and quantify the binding of the putative ligand to the isolated E3 ligase or its substrate receptor domain (e.g., CRBN).
Protocol: Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled tracer ligand from the E3 ligase by the unlabeled test compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
E3 Ligase: Dilute purified recombinant CRBN protein to a final concentration of 20 nM in assay buffer.
-
Fluorescent Tracer: Use a known fluorescently labeled CRBN ligand (e.g., FITC-Thalidomide) at a final concentration of 10 nM.
-
Test Compound: Prepare a serial dilution of the piperazine-2,6-dione derivative, typically from 100 µM down to low nM concentrations.
-
-
Assay Execution (384-well plate format):
-
Add 10 µL of E3 ligase solution to each well.
-
Add 5 µL of the serially diluted test compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature to allow for binding equilibration.
-
Add 5 µL of the fluorescent tracer to all wells.
-
Incubate for an additional 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.
-
Calculate the millipolarization (mP) values for each well.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
Workflow 2: Evaluating Ternary Complex Formation
A successful PROTAC must induce the formation of a stable ternary complex (POI-PROTAC-E3). Proximity-based assays are ideal for quantifying this.
Protocol: AlphaScreen Ternary Complex Assay
This bead-based assay generates a luminescent signal when the POI and E3 ligase are brought into close proximity by the PROTAC.[7]
-
Reagent Preparation:
-
Assay Buffer: As per the FP assay.
-
Tagged Proteins: Use purified, tagged versions of the proteins (e.g., His-tagged CRBN and GST-tagged POI).
-
AlphaScreen Beads: Use Ni-NTA Coated Donor beads (for His-tag) and Anti-GST Acceptor beads.
-
PROTAC: Prepare a serial dilution of the PROTAC.
-
-
Assay Execution (384-well ProxiPlate):
-
Add His-CRBN (e.g., 20 nM final), GST-POI (e.g., 20 nM final), and the serially diluted PROTAC to the wells.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add a mixture of the Donor and Acceptor beads (e.g., 10 µg/mL each).
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the PROTAC concentration.
-
The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation, and the height reflects the stability of the complex.
-
Workflow 3: Measuring Cellular Protein Degradation
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Protocol: Western Blot for Protein Degradation
This is the gold-standard method for visualizing and quantifying changes in protein levels.
-
Cell Treatment:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (or DMSO control) for a set time course (e.g., 4, 8, 16, 24 hours).
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5-10 minutes.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Perform densitometry analysis to quantify the band intensity of the POI relative to the loading control.
-
Plot the relative protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).
-
Conclusion and Future Perspectives
The development of E3 ligase ligands is a cornerstone of targeted protein degradation. While the piperidine-2,6-dione scaffold has proven to be a robust and highly effective recruiter of the CRBN E3 ligase, the principles of drug discovery demand continuous innovation. The exploration of bioisosteric scaffolds like piperazine-2,6-dione represents a logical and promising step forward. These "aza-glutarimide" derivatives may unlock new chemical space, enabling the development of degraders with finely tuned properties, such as altered neosubstrate profiles, improved stability, and enhanced drug-like characteristics. Concurrently, the strategic use of the piperazine motif within linkers will continue to be a vital tool for optimizing the performance of PROTACs. By combining rational, structure-based design with the rigorous, validated experimental workflows outlined in this guide, researchers can accelerate the discovery of the next generation of E3 ligase ligands and unlock the full therapeutic potential of targeted protein degradation.
References
-
Methods in Enzymology, 2025.
-
Profacgen.
-
Benchchem.
-
Flintbox, 2023.
-
International Journal of Molecular Sciences, 2021.
-
RSC Advances, 2022.
-
ResearchGate, 2024.
-
STAR Protocols, 2021.
-
ResearchGate, 2025.
-
Abcam.
-
Journal of Medicinal Chemistry, 2022.
-
RSC Advances, 2022.
-
Eurofins Discovery.
-
Revvity.
-
bioRxiv, 2022.
-
Frontiers in Chemistry, 2021.
-
Journal of Medicinal Chemistry, 2023.
-
Organic & Biomolecular Chemistry, 2024.
-
Scientific Reports, 2022.
-
STAR Protocols, 2021.
-
YouTube, 2023.
-
ResearchGate, 2017.
-
Pro-Molecule.
-
Abcam.
-
ResearchGate.
-
Cytiva, 2024.
-
Journal of Medicinal Chemistry, 2021.
-
Thermo Fisher Scientific.
-
ACS Publications.
-
European Journal of Medicinal Chemistry, 2023.
-
Google Patents, 2021.
-
Boster Bio.
-
ResearchGate.
-
ResearchGate, 2024.
-
Proteintech Group.
-
ResearchGate.
-
RSC Publishing, 2024.
-
ResearchGate, 2021.
-
ResearchGate.
-
Semantic Scholar.
-
ResearchGate, 2024.
-
ResearchGate.
-
CDMRP.
-
Journal of Medicinal Chemistry, 2020.
-
Journal of the American Chemical Society, 2021.
-
YouTube, 2021.
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of bridged piperidine and piperazine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-2,6-dione | C4H6N2O2 | CID 338690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018208123A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents [patents.google.com]
- 8. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Therapeutic Promise of Piperazine-2,6-dione Analogs: A Technical Guide for Drug Development Professionals
Abstract
The piperazine-2,6-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of piperazine-2,6-dione analogs, with a primary focus on their applications in oncology. We will delve into the synthetic strategies for creating these compounds, dissect their intricate mechanisms of action, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in the pursuit of novel therapeutics.
Introduction: The Piperazine-2,6-dione Core - A Versatile Scaffold
The piperazine ring is a fundamental heterocyclic motif frequently incorporated into a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for drug design.[1] The piperazine-2,6-dione core, a derivative of the piperazine structure, has garnered significant attention for its diverse therapeutic potential, with applications ranging from anticancer and anti-inflammatory to antipsychotic agents.[2][3][4]
This guide will focus primarily on the burgeoning field of anticancer applications of piperazine-2,6-dione analogs. These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, most notably through the induction of apoptosis and the modulation of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][6] Our objective is to provide a comprehensive resource that not only summarizes the current state of the field but also offers practical, actionable insights for researchers actively engaged in the development of piperazine-2,6-dione-based therapeutics.
Synthetic Strategies: Building the Piperazine-2,6-dione Scaffold
The synthesis of piperazine-2,6-dione analogs is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been developed to access this core structure and its derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).
General Synthetic Approaches
Several established methods are employed for the synthesis of the piperazine-2,6-dione ring system. One common approach involves the condensation of iminodiacetic acid with various primary amines.[7] Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields.[7] Another strategy involves the alkylation of α-amino acid esters with bromoacetamide, followed by cyclization.[7]
A facile and practical approach for constructing α-substituted piperidine-2,6-diones from methyl acetates and acrylamides under transition-metal-free conditions has also been reported.[8] This method is advantageous due to its mild reaction conditions and operational simplicity.
Representative Synthetic Protocol: Synthesis of 4-Substituted Piperazine-2,6-diones
The following protocol describes a general procedure for the synthesis of 4-substituted piperazine-2,6-diones, adapted from literature procedures.[9][10] This multi-step, one-pot procedure is designed for reproducibility and high yields.
Materials:
-
Appropriate aniline derivative
-
Glutaric anhydride
-
Toluene
-
n-Pentane
-
Chloroform
-
1,1'-Carbonyldiimidazole (CDI)
Procedure:
-
Step 1: Amide Formation. To a solution of the corresponding aniline derivative (10 mmol) in toluene (20 mL) at 25°C, add glutaric anhydride (9.1 mmol).
-
Reflux the resulting mixture for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL).
-
Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product can be used directly in the next step without further purification.
-
Step 2: Cyclization. Dissolve the crude product from the previous step in chloroform under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (12 mmol) to the solution.
-
Reflux the resulting solution for 14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-substituted piperazine-2,6-dione.
Mechanism of Action: Unraveling the Cellular Effects
Piperazine-2,6-dione analogs exert their therapeutic effects by modulating a variety of cellular processes, with a significant focus on the induction of apoptosis and the inhibition of critical cancer signaling pathways.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Several studies have demonstrated that piperazine-2,6-dione derivatives are potent inducers of apoptosis in various cancer cell lines.[3][5][6][11][12]
The apoptotic process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that piperazine-2,6-dione analogs can activate both of these pathways.[11][12]
Key Apoptotic Events Induced by Piperazine-2,6-dione Analogs:
-
Caspase Activation: These compounds have been shown to induce the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[5][6]
-
Mitochondrial Dysfunction: A decrease in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS) have been observed following treatment with these analogs, indicative of intrinsic pathway activation.[11][12]
-
Modulation of Bcl-2 Family Proteins: Changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins are often implicated in the apoptotic effects of these compounds.
-
Downregulation of c-FLIP: The cellular FLICE-inhibitory protein (c-FLIP) is a key regulator of the extrinsic apoptotic pathway. Some piperazine derivatives have been shown to induce apoptosis by downregulating c-FLIP levels.[11][12]
Inhibition of Pro-Survival Signaling Pathways
In addition to inducing apoptosis, piperazine-2,6-dione analogs can also inhibit key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[13] Several piperazine-2,6-dione analogs have been identified as potent inhibitors of this pathway.[5][6][13][14]
Mechanism of PI3K/Akt/mTOR Inhibition:
These compounds can inhibit the phosphorylation and activation of key components of this pathway, including Akt.[5] By blocking this signaling cascade, piperazine-2,6-dione analogs can effectively halt cell cycle progression and promote apoptosis.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: A typical workflow for the in vitro evaluation of piperazine-2,6-dione analogs.
Analysis of Apoptosis by Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade, providing insights into the mechanism of action of the test compounds. [5][15] Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Prepare total cell lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Therapeutic Applications and Quantitative Data
The therapeutic potential of piperazine-2,6-dione analogs has been explored in various disease areas, with a significant focus on oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of piperazine-2,6-dione derivatives against a wide range of human cancer cell lines, including those of the breast, lung, colon, ovary, and liver. [7] Table 1: In Vitro Anticancer Activity of Selected Piperazine-2,6-dione Analogs
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 3k | T47D | Breast | >10 (Good Activity) | [7] |
| Compound 4e | T47D, PA-1 | Breast, Ovary | >10 (Good Activity) | [7] |
| Compound 4i | T47D | Breast | >10 (Good Activity) | [7] |
| Compound 4j | NCI-H522 | Lung | >10 (Good Activity) | [7] |
| Compound 3i | HCT-15 | Colon | >10 (Good Activity) | [7] |
| Compound 4g | HepG-2 | Liver | >10 (Good Activity) | [7] |
| Compound C505 | K562 | Leukemia | 0.058 | [5][6] |
| Compound C505 | HeLa | Cervical | 0.155 | [5][6] |
| Compound C505 | AGS | Gastric | 0.055 | [5][6] |
| (S)-enantiomers | MDA-MB-231 | Breast | 4.6 - 4944 | [3] |
| (R)-enantiomers | MDA-MB-231 | Breast | 0.021 - 3639 | [3] |
Note: The specific IC50/GI50 values for compounds 3k, 4e, 4i, 4j, 3i, and 4g were not explicitly stated in the source but were described as having "good anticancer activity" at a concentration of 10 µM.
Preclinical and Clinical Development
Conclusion and Future Directions
The piperazine-2,6-dione scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The multifaceted mechanism of action of these analogs, which often involves the induction of apoptosis and the inhibition of key pro-survival signaling pathways, makes them attractive candidates for further investigation.
Future research in this area should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of the most potent piperazine-2,6-dione analogs will be crucial for understanding their mechanism of action and for the rational design of next-generation compounds.
-
In-depth Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide a deeper understanding of the structural requirements for optimal biological activity and will guide the design of analogs with improved efficacy and safety profiles.
-
Preclinical and Clinical Evaluation: The progression of the most promising candidates through rigorous preclinical and clinical testing is essential to translate the therapeutic potential of this chemical class into tangible benefits for patients.
-
Combination Therapies: Investigating the synergistic effects of piperazine-2,6-dione analogs with existing anticancer agents could lead to more effective treatment regimens and overcome drug resistance.
References
- BenchChem. (2025). Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers.
- Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Neg
- Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... (n.d.).
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2020). NIH.
- Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.
- MTT Assay Protocol for Cell Viability and Prolifer
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- Phase I Evaluation of Piperazinedione in Patients With Advanced Cancer. (n.d.). PubMed.
- β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Gener
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. (1989). PubMed.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2025).
- Western Blot Protocol | Proteintech Group. (n.d.).
- β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and gener
- DOT Language - Graphviz. (2024).
- Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. (2025).
- Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.
- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). PubMed.
- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). MDPI.
- Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). MDPI.
- The structure–activity relationship of the tested rhodanine–piperazine hybrids against breast cancer cell lines. (n.d.).
- Preclinical toxicology of anticancer agents. (2025).
- Preclinical Pharmacokinetics and Biodistribution of Anticancer Dinuclear Palladium(II)-Spermine Complex (Pd2Spm) in Mice. (n.d.). MDPI.
- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). PMC - PubMed Central.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC - NIH.
- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of the Piperazine-2,6-dione Core
An In-Depth Technical Guide to Piperazine-2,6-dione Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates due to their favorable combination of synthetic accessibility, structural rigidity, and metabolic stability. The piperazine ring is a quintessential example of such a "privileged scaffold".[1][2] This guide focuses on a specific and highly valuable derivative: This compound (CAS No: 35975-30-5). This compound is not merely a cyclic diamide; it is a conformationally constrained building block that presents two chemically distinct nitrogen atoms, offering a canvas for intricate molecular design.
The piperazine-2,6-dione motif is a core component in a range of bioactive molecules, from antipsychotics to cutting-edge cancer therapeutics like PROTACs (Proteolysis Targeting Chimeras).[3][4] Its hydrochloride salt form enhances stability and aqueous solubility, simplifying handling and initial reaction setups. As senior application scientists, our goal is to move beyond simple reaction schemes and provide a deeper understanding of the causality behind the experimental choices, empowering researchers to leverage this building block to its full potential. This guide will dissect the core properties, reactivity, and strategic applications of this compound, providing both foundational knowledge and field-proven protocols.
PART 1: Physicochemical Properties & Safe Handling
Understanding the fundamental characteristics of a building block is the bedrock of successful synthesis. The hydrochloride salt form dictates its initial solubility and reactivity, which must be considered in reaction design.
Core Data Summary
All quantitative data for the hydrochloride salt are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 35975-30-5 | [5] |
| Molecular Formula | C₄H₇ClN₂O₂ | [5] |
| Molecular Weight | 150.56 g/mol | [5] |
| Appearance | Typically a white to off-white solid | General |
| Purity | Commercially available at ≥95% | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [5] |
| LogP | -1.3458 | [5] |
Handling and Safety Protocols
This compound and its derivatives, like many amine-containing heterocyclic compounds, require careful handling to ensure operator safety and experimental integrity.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]
-
Hazard Profile: The compound is classified as a skin and eye irritant.[7][8] It may also cause respiratory irritation.[6][8] Avoid breathing dust and ensure all exposed skin is washed thoroughly after handling.[6][9]
-
Stability and Incompatibility: The compound is stable under recommended storage conditions.[5] Avoid contact with strong oxidizing agents. The hydrochloride salt is acidic and will react with bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
PART 2: Synthesis and Reactivity
The utility of this compound stems from the reactivity of its two secondary amine functionalities, which are masked as amides. Understanding how to selectively functionalize these positions is key to its application.
Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A common laboratory-scale approach involves the cyclization of protected amino acid precursors. For instance, a multi-step synthesis starting from L-Glutamine involves N-protection, cyclization using a coupling agent like N,N'-Carbonyldiimidazole (CDI), followed by deprotection and salt formation.[10]
Caption: General workflow for the synthesis of the piperazine-2,6-dione core.
Key Transformation: Selective N-Acylation
The primary utility of this scaffold is in the addition of substituents to the nitrogen atoms. The challenge lies in achieving selective mono-functionalization versus di-functionalization. Direct acylation of the free piperazine-2,6-dione often leads to a mixture of products. A robust and reliable strategy involves a protect-acylate-deprotect sequence.
Caption: A reliable three-step workflow for selective mono-acylation.
Experimental Protocol 1: Selective Mono-acylation via N-Boc Protection
This protocol describes a field-proven method for achieving high selectivity in the mono-acylation of a piperazine core, adapted for the dione derivative.[11]
Step 1: Preparation of the Free Base
-
Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a mild base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), ~1.1 eq) to neutralize the hydrochloride and liberate the free base. This is often done in situ before the next step.
Step 2: Mono-Boc Protection
-
To the solution of the free base, slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and formation of the mono-protected product.
-
Upon completion, perform an aqueous workup and purify the resulting 1-Boc-piperazine-2,6-dione by column chromatography.
Step 3: Acylation of 1-Boc-piperazine-2,6-dione
-
Dissolve the purified 1-Boc-piperazine-2,6-dione (1.0 eq) and a base (e.g., TEA or DIPEA, 1.2 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acylating agent (e.g., an acyl chloride or carboxylic acid activated with a coupling agent like HATU) (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify the N-acyl-N'-Boc-piperazine-2,6-dione product, typically by silica gel chromatography.
Step 4: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine-2,6-dione in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[3]
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure to yield the final N-acyl-piperazine-2,6-dione, often as its corresponding salt (TFA or HCl).
PART 3: Applications in Drug Discovery
The piperazine-2,6-dione scaffold is a privileged structure precisely because it serves as an effective E3 ligase binder, a critical component in the rapidly advancing field of targeted protein degradation.[3]
Role in PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. Substituted piperidine-2,6-diones (glutarimides) are well-established ligands for the Cereblon (CRBN) E3 ligase, inspired by the structure of thalidomide.[3] The piperazine-2,6-dione core serves as a bioisostere or close analog, providing a rigid scaffold to present the necessary pharmacophores for CRBN binding. By functionalizing one of the nitrogen atoms with a linker attached to a POI ligand, researchers can create potent protein degraders.[3]
Caption: From building block to a PROTAC therapeutic candidate.
Other Therapeutic Areas
Beyond PROTACs, the piperazine-2,6-dione core is found in molecules developed for other indications:
-
Antipsychotics: Derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics, targeting dopamine and serotonin receptors.[4]
-
Anticancer Agents: The related piperidine-2,6-dione structure is the core of the drug Aminoglutethimide, an aromatase inhibitor used for breast cancer.[3] Synthetic routes developed for piperazine-2,6-diones can be adapted for such targets.
PART 4: Analytical Characterization & Purification
Rigorous characterization and effective purification are non-negotiable for ensuring the quality of intermediates and final compounds.
Analytical Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. The core piperazine-2,6-dione structure typically shows characteristic signals. For the parent free base, the CH₂ protons appear as a singlet, and the NH protons also produce a signal.[12] Upon N-substitution, the symmetry is broken, leading to more complex splitting patterns for the methylene protons, which can be analyzed using 2D NMR techniques like COSY and HSQC.[13][14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
-
FTIR Spectroscopy: Shows characteristic peaks for the amide C=O stretches and N-H bonds.
Purification Strategies
The polarity and basicity of piperazine derivatives can present purification challenges.[15]
-
Column Chromatography: This is the most common method for purifying intermediates.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., DCM or hexanes) is typically used. The addition of a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel.[15]
-
-
Recrystallization: For solid final products, recrystallization from a suitable solvent system (e.g., DMF/Ethanol) can be a highly effective method for achieving high purity.[3]
-
Ion Exchange: For removing ionic impurities from aqueous solutions of piperazine-based compounds, ion exchange chromatography can be a powerful, albeit more specialized, technique.[16]
Experimental Protocol 2: General Purification by Silica Gel Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture to dryness. Adsorb the residue onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or methanol), adding silica, and evaporating the solvent to get a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing: Prepare a silica gel column using the chosen mobile phase system.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic building block that provides a robust and conformationally defined entry point into complex molecular architectures. Its significance in modern medicinal chemistry, particularly in the design of targeted protein degraders, is well-established. By understanding its fundamental properties, mastering its selective functionalization, and employing rigorous purification and analytical methods, researchers can effectively harness the power of this versatile scaffold to accelerate the discovery of new therapeutics.
References
-
Li, Z., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Advanced Synthesis & Catalysis. Available from: [Link]
-
Valdés, C., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. Available from: [Link]
-
Berge, M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie. Available from: [Link]
-
Herter, L., et al. (2020). Preparation of piperazine‐2,6‐dione 17. ResearchGate. Available from: [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
-
Piperazine & Derivatives. Adani Pharmachem Private Limited. Available from: [Link]
-
Piperazine. Wikipedia. Available from: [Link]
-
Kumar, S., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]
-
Piperazine-2,6-dione. PubChem. Available from: [Link]
-
Chen, E., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available from: [Link]
-
Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Yakan, H., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
-
Valdés, C., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ResearchGate. Available from: [Link]
-
Valdés, C., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PMC - NIH. Available from: [Link]
-
Valdés, C., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PubMed. Available from: [Link]
-
Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link]
- Recovery and purification of piperazine. Google Patents.
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]
-
Herter, L., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal. Available from: [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available from: [Link]
-
Kauerová, E., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. Available from: [Link]
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperazine-2,6-dione(4774-22-5) 1H NMR spectrum [chemicalbook.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. osti.gov [osti.gov]
Methodological & Application
Synthesis of Piperazine-2,6-dione Hydrochloride: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of piperazine-2,6-dione hydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology is designed for reproducibility and scalability, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors. This document is intended for an audience of researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction and Significance
The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid conformation and the presence of two carbonyl groups and two nitrogen atoms offer multiple points for chemical modification, making it an attractive template for the design of novel therapeutics. The hydrochloride salt form of piperazine-2,6-dione enhances its solubility and stability, facilitating its use in subsequent synthetic transformations and biological assays.
This application note details a robust and efficient two-step synthesis of this compound, commencing with the thermal cyclization of iminodiacetic acid to form the piperazine-2,6-dione core, followed by its conversion to the corresponding hydrochloride salt.
Chemical Reaction Pathway
The synthesis proceeds in two distinct stages:
-
Thermal Cyclization of Iminodiacetic Acid: Iminodiacetic acid is heated, leading to an intramolecular condensation reaction to form piperazine-2,6-dione with the elimination of water.
-
Formation of the Hydrochloride Salt: The synthesized piperazine-2,6-dione is treated with a solution of hydrochloric acid to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Piperazine-2,6-dione
This protocol is adapted from established methods for the condensation of iminodiacetic acid.[1][2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Iminodiacetic Acid | ≥98% | Sigma-Aldrich |
| High-boiling point solvent (e.g., Dowtherm A) | Technical | Sigma-Aldrich |
| Round-bottom flask | - | Standard laboratory supplier |
| Heating mantle with stirrer | - | Standard laboratory supplier |
| Condenser | - | Standard laboratory supplier |
| Buchner funnel and flask | - | Standard laboratory supplier |
| Filter paper | - | Standard laboratory supplier |
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a heating mantle, a condenser, and a thermometer.
-
Charging the Flask: To the flask, add iminodiacetic acid (13.3 g, 0.1 mol).
-
Heating and Reaction: Begin stirring and heat the flask. The iminodiacetic acid will melt and then begin to sublime and undergo cyclization as the temperature rises. A gentle reflux should be maintained. The reaction progress can be monitored by the cessation of water evolution.
-
Cooling and Isolation: After approximately 2-3 hours, or once the reaction is deemed complete, turn off the heat and allow the flask to cool to room temperature. The crude piperazine-2,6-dione will solidify.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield a white crystalline solid. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Part 2: Synthesis of this compound
This step involves the protonation of the piperazine-2,6-dione to form the hydrochloride salt.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperazine-2,6-dione | Synthesized in Part 1 | - |
| Hydrochloric Acid (concentrated, 37%) | ACS Reagent | Sigma-Aldrich |
| Anhydrous Diethyl Ether | ACS Reagent | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Beaker | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Buchner funnel and flask | - | Standard laboratory supplier |
| Filter paper | - | Standard laboratory supplier |
Procedure:
-
Dissolution: In a 100 mL beaker, dissolve the purified piperazine-2,6-dione (5.7 g, 0.05 mol) in a minimal amount of anhydrous methanol with stirring.
-
Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid (e.g., using a solution of HCl in an organic solvent like isopropanol or dioxane is a common alternative to control the addition and prevent excess water). A white precipitate of this compound should form.
-
Precipitation and Isolation: To ensure complete precipitation, anhydrous diethyl ether can be added to the mixture.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any residual acid and solvent.
-
Drying: Dry the resulting white solid under vacuum to obtain pure this compound.
Characterization of this compound
To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values. The melting point of the parent piperazine-2,6-dione is typically around 260-265 °C with decomposition. The hydrochloride salt will have a different, distinct melting point.
-
Infrared (IR) Spectroscopy: An IR spectrum should be acquired to confirm the presence of key functional groups. Expected characteristic peaks include:
-
N-H stretching vibrations (around 3200-3400 cm⁻¹)
-
C=O stretching vibrations of the amide carbonyls (around 1650-1700 cm⁻¹)
-
C-N stretching vibrations
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the protons in the molecule. For this compound in a solvent like DMSO-d₆, one would expect to see a singlet for the four equivalent methylene protons (CH₂) and a broad singlet for the two N-H protons.[5]
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals: one for the carbonyl carbons and one for the methylene carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the protonated molecule.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Iminodiacetic acid can be irritating to the eyes and skin.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of piperazine-2,6-dione | Incomplete reaction | Ensure the reaction temperature is maintained and the reaction is allowed to proceed for a sufficient amount of time. |
| Loss during recrystallization | Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation. | |
| Product is not a white solid | Impurities present | Repeat the recrystallization step. If the color persists, consider purification by column chromatography. |
| Difficulty in precipitating the hydrochloride salt | Insufficient acid or incorrect solvent | Ensure a stoichiometric amount of HCl is added. Use a non-polar solvent like diethyl ether to aid precipitation. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development programs. The characterization methods described will ensure the quality and integrity of the final product.
References
-
Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health. [Link]
-
Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]
-
A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
Formation of 1,1'-iminodicarboxylic acid derivatives, 2,6-diketo-piperazine and dibenzodiazocine-2,6-dione by variations of multicomponent reactions. PubMed. [Link]
-
Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Acid addition salts of piperazine derivatives.
- Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Standardization for the preparation of piperazine-2,6-dione. a. ResearchGate. [Link]
-
Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. Piperazine-2,6-dione(4774-22-5) 1H NMR spectrum [chemicalbook.com]
Introduction: The Central Role of the Linker in PROTAC Technology
An Application Note and Protocols for the Use of Piperazine-2,6-dione Hydrochloride as a Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the critical event that initiates the ubiquitination and subsequent degradation of the POI.[1][2]
While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[2] The linker dictates the relative orientation and proximity of the POI and E3 ligase within the ternary complex, influencing the stability and productivity of this complex.[] Consequently, linker design has become a focal point of PROTAC development, moving from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated and rigid scaffolds.[2]
This guide explores the potential of This compound as a novel, rigid linker scaffold in PROTAC design. We will discuss its rationale, provide generalized synthetic protocols, and detail the necessary assays for evaluating the resulting PROTACs.
The Rationale for Piperazine-2,6-dione as a PROTAC Linker
The incorporation of rigid heterocyclic scaffolds, such as piperazine and piperidine, into PROTAC linkers has gained prominence as a strategy to enhance potency and improve drug-like properties.[2][5] Rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[5]
Piperazine-2,6-dione, a cyclic imide, offers several potential advantages as a linker component:
-
Structural Rigidity: The cyclic nature of the piperazine-2,6-dione core provides conformational constraint, which can lead to a more defined spatial orientation of the warhead and E3 ligase ligand. This can facilitate the formation of a stable and productive ternary complex.
-
Modulation of Physicochemical Properties: The two amide functionalities within the dione structure can act as hydrogen bond acceptors, and the N-H groups can act as hydrogen bond donors. These features can potentially improve solubility and allow for specific, favorable interactions within the ternary complex interface.
-
Synthetic Tractability: Piperazine-2,6-dione and its derivatives can be synthesized through established chemical methods, providing a versatile platform for linker elaboration.[3] The hydrochloride salt form enhances stability and solubility for handling and synthesis.[6]
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound
Understanding the properties of the linker building block is crucial for rational PROTAC design.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O₂ | [7] |
| Molecular Weight | 150.56 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Predicted LogP (XLogP3-AA) | -1.3 | [8] |
| Solubility | Soluble in water and various organic solvents | [6] |
Generalized Synthesis of a PROTAC with a Piperazine-2,6-dione Linker
While no specific literature precedence exists for a complete PROTAC synthesis using this exact linker, a representative synthetic strategy can be proposed based on standard methodologies. This generalized protocol involves the functionalization of the piperazine-2,6-dione core and subsequent coupling to the warhead and E3 ligase ligand.
Caption: Generalized workflow for PROTAC synthesis.
Protocol: Representative Synthesis
This protocol is a generalized representation and would require optimization for specific warheads and E3 ligase ligands.
Step 1: N-alkylation of Piperazine-2,6-dione with a Bifunctional Linker
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like N,N-diisopropylethylamine (DIPEA) (2.2 eq).
-
Add a bifunctional linker with orthogonal protecting groups (e.g., Boc-NH-(CH₂)n-Br) (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the mono-alkylated product by column chromatography.
Step 2: Coupling with the Protein of Interest (POI) Warhead
-
Deprotect the terminal group of the attached linker (e.g., Boc deprotection with TFA in DCM).
-
To the deprotected intermediate (1.0 eq) and the POI warhead containing a carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature until completion.
-
Purify the product by preparative HPLC to yield the warhead-linker conjugate.
Step 3: Deprotection of the Second Piperazine Nitrogen
-
If the second nitrogen of the piperazine-2,6-dione was protected (a common strategy for regioselectivity), remove the protecting group under appropriate conditions (e.g., TFA for a Boc group).
Step 4: Coupling with the E3 Ligase Ligand
-
To the product from the previous step (1.0 eq), add the E3 ligase ligand which has been pre-functionalized with a suitable linker arm and a terminal reactive group (e.g., a carboxylic acid) (1.1 eq).
-
Perform the coupling reaction using conditions similar to Step 2 (e.g., HATU, DIPEA in DMF).
-
After the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocols for PROTAC Evaluation
Once synthesized, the PROTAC must be rigorously evaluated for its ability to induce protein degradation and for its effects on cell viability.
Protocol 1: Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol determines the concentration-dependent degradation of the target protein.[1]
1. Cell Culture and Treatment: a. Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours).[1] Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[1]
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1]
4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane three times with TBST. f. To ensure equal loading, probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).
6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. b. Quantify the band intensity using densitometry software (e.g., ImageJ).[1] c. Normalize the POI band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[1]
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC to distinguish targeted degradation from non-specific toxic effects.[6]
1. Cell Seeding and Treatment: a. Seed cells in a 96-well white-walled plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
2. CellTiter-Glo® Luminescent Cell Viability Assay: a. Equilibrate the plate to room temperature for about 30 minutes. b. Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
3. Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell viability).
Data Presentation and Interpretation
Table of Expected Degradation Data
This table shows a hypothetical comparison of a PROTAC with a piperazine-2,6-dione linker against a PROTAC with a standard flexible PEG linker.
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PZD-001 | Piperazine-2,6-dione | BRD4 | HeLa | [Expected Value] | [Expected Value] |
| PEG-Ctrl | PEG4 | BRD4 | HeLa | 50 | >95 |
-
Interpretation: A lower DC₅₀ value for PZD-001 compared to the control would suggest higher degradation potency. The Dₘₐₓ value indicates the extent of degradation. A high Dₘₐₓ is desirable. Comparing the DC₅₀ from the degradation assay with the IC₅₀ from the viability assay is crucial. A potent degrader should have a DC₅₀ value significantly lower than its cytotoxic IC₅₀.
Logical Flow for PROTAC Validation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Piperazine-2,6-dione Hydrochloride in Drug Discovery
Abstract
The piperazine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. Its rigid, bicyclic-like structure and the presence of two modifiable nitrogen atoms and active methylene carbons make it an attractive starting point for the synthesis of diverse chemical libraries. This guide provides a detailed exploration of the functionalization of piperazine-2,6-dione hydrochloride, a common and accessible starting material. We will delve into the causality behind experimental choices for N-functionalization and C-functionalization, provide validated, step-by-step protocols, and discuss analytical techniques for characterization.
Introduction: The Significance of the Piperazine-2,6-dione Scaffold
The piperazine ring is a cornerstone in modern drug discovery, ranking among the top three most utilized N-heterocycles in FDA-approved pharmaceuticals.[1][2] The piperazine-2,6-dione motif, a derivative, offers a conformationally more restricted framework compared to simple piperazines. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] Derivatives of this scaffold are explored for a wide range of therapeutic applications, including anticancer[4][5], antipsychotic[6], and as ligands for targeted protein degraders (PROTACs).[7]
Starting with this compound presents a common scenario for chemists. The hydrochloride salt enhances stability and shelf-life but requires neutralization in situ to unmask the reactive free base for subsequent functionalization. This guide provides robust methodologies to handle this precursor and effectively generate novel derivatives.
Handling and Properties of this compound
Before proceeding with synthesis, it is crucial to understand the properties and safety requirements of the starting material.
2.1. Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClN₂O₂ | [8] |
| Molecular Weight | 150.56 g/mol | [8] |
| Appearance | Solid | |
| SMILES | O=C1NC(CNC1)=O.Cl | [8] |
| InChI Key | CYJAWBVQRMVFEO-UHFFFAOYSA-N |
2.2. Safety and Handling
This compound and its parent compound can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[11][12]
-
Storage: Store the container tightly sealed in a cool, dry place (2-8°C is recommended for long-term stability).[8][10]
-
Handling: Avoid generating dust.[9] In case of spills, follow dry clean-up procedures.[9]
-
Incompatibilities: Avoid strong oxidizing agents.
Strategic Functionalization of the Piperazine-2,6-dione Core
The true utility of this scaffold lies in its potential for diversification at multiple positions. The primary sites for modification are the two nitrogen atoms (N1 and N4) and, to a lesser extent, the α-carbons (C3 and C5).
Caption: Key functionalization pathways for the piperazine-2,6-dione scaffold.
N-Functionalization: Building Molecular Diversity
Modification of the nitrogen atoms is the most direct and widely used strategy for elaborating the piperazine-2,6-dione core.
4.1. N-Alkylation via Nucleophilic Substitution
This is a fundamental method for forging C-N bonds. The reaction involves the deprotonation of the N-H group to generate a nucleophilic amide anion, which then attacks an alkyl halide.
Causality and Experimental Choices:
-
Base: A non-nucleophilic base is essential to neutralize the hydrochloride salt and deprotonate the N-H group without competing in the alkylation. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. Stronger bases like sodium hydride (NaH) can also be used for less reactive alkyl halides but require anhydrous conditions.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it can dissolve the reagents and stabilize the transition state without interfering with the reaction.
-
Mono- vs. Di-alkylation: Controlling stoichiometry is key. Using a slight excess of the piperazine-2,6-dione relative to the alkyl halide can favor mono-alkylation. To achieve di-alkylation, an excess of both the alkyl halide (>2 equivalents) and base is required.
Protocol 1: Mono-N-Alkylation of this compound
| Materials & Reagents | Purpose |
| This compound | Starting Material |
| Alkyl Halide (e.g., Benzyl bromide) | Alkylating Agent (1.0 - 1.1 eq.) |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base (2.5 - 3.0 eq.) |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Extraction Solvent |
| Saturated aq. NaHCO₃, Brine | Aqueous Wash Solutions |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF (approx. 15 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 eq.). The extra equivalents are needed to first neutralize the HCl salt and then deprotonate the nitrogen for the reaction.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.05 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the alkyl halide's reactivity.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
4.2. N-Arylation via Buchwald-Hartwig Amination
Modern palladium-catalyzed cross-coupling reactions provide a powerful tool for creating N-aryl piperazine-2,6-diones, a motif prevalent in many biologically active molecules.[14]
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., RuPhos, Xantphos) is critical and substrate-dependent. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amide and promote the reductive elimination step.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are necessary to prevent catalyst deactivation.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 2: General Procedure for Palladium-Catalyzed Mono-N-Arylation
| Materials & Reagents | Purpose |
| Mono-N-protected or unsubstituted Piperazine-2,6-dione | Starting Material (1.5 eq.) |
| Aryl Halide (e.g., 4-Bromobenzonitrile) | Arylating Agent (1.0 eq.) |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precursor (1-5 mol%) |
| RuPhos or other phosphine ligand | Ligand (2-10 mol%) |
| Sodium tert-butoxide (NaOtBu) | Base (1.6 eq.) |
| Anhydrous Toluene or Dioxane | Solvent |
Step-by-Step Procedure:
-
Strictly Anhydrous/Inert Conditions are Required. To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), piperazine-2,6-dione (1.5 eq.), and sodium tert-butoxide (1.6 eq.).
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., RuPhos, 0.02 eq.) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the catalyst pre-mixture.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product using flash column chromatography.
C-Functionalization: Accessing Novel Scaffolds
While more challenging, direct functionalization of the carbon atoms α to the carbonyls opens avenues to novel chemical space.[1][16]
5.1. α-Lithiation and Electrophilic Trapping
This strategy involves the deprotonation of an α-carbon using a strong base at low temperatures to form an enolate, which is then quenched with an electrophile.
Causality and Experimental Choices:
-
N-Protection: Both nitrogen atoms must be protected with suitable groups (e.g., Boc, Cbz) that are stable to the strongly basic conditions. The N-H protons are far more acidic than the α-C-H protons.
-
Base: A very strong, sterically hindered base like Lithium Diisopropylamide (LDA) or sec-Butyllithium (sec-BuLi) is required.[1]
-
Temperature: Cryogenic temperatures (-78 °C) are crucial to ensure the kinetic stability of the enolate and prevent side reactions like self-condensation.
This method is considered advanced and requires significant expertise in handling air- and moisture-sensitive reagents. A general protocol involves the slow addition of the base to a cooled solution of the N,N'-diprotected piperazine-2,6-dione in an ethereal solvent like THF, followed by the addition of an electrophile (e.g., methyl iodide, benzaldehyde).
Analytical Characterization
Confirming the identity and purity of synthesized derivatives is a critical, self-validating step.
| Technique | Information Provided |
| LC-MS | Monitors reaction progress, confirms the molecular weight of the product. |
| ¹H & ¹³C NMR | Provides detailed structural information, confirming the position and nature of new substituents. |
| FT-IR | Confirms the presence of key functional groups (e.g., C=O stretch of the dione). |
| HPLC | Determines the purity of the final compound.[17][18] |
Conclusion
The this compound is a versatile and accessible building block for drug discovery. Through robust and well-understood functionalization strategies, particularly N-alkylation and N-arylation, a vast chemical space can be explored. The protocols outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of piperazine-2,6-dione derivatives, enabling the exploration of structure-activity relationships and the identification of novel therapeutic agents.
References
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- Apollo Scientific. (2022, May 16). (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet.
-
Kumar, S., et al. (2012). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research, 22(10). Retrieved from [Link]
- PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics.
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
-
Zhang, M., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Advanced Synthesis & Catalysis. Retrieved from [Link]
- Fisher Scientific. (2025, December 18). Safety Data Sheet - Piperazine-2-carboxylic acid dihydrochloride.
- AK Scientific, Inc. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride Safety Data Sheet.
-
Kumar, S., et al. (2013). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research. Retrieved from [Link]
-
Wieber, T., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
- TCI Chemicals. (2025, March 28). Safety Data Sheet - Piperazine Anhydrous.
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
Wieber, T., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine-2,6-dione. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
American Chemical Society Publications. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jocpr.com [jocpr.com]
Application Notes & Protocols: Strategic Use of the Piperazine-2,6-dione Scaffold in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The piperazine-2,6-dione, or diketopiperazine (DKP), core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and therapeutically active agents. Its rigid, chiral structure provides an excellent platform for the spatial presentation of diverse functional groups, making it a prime target for combinatorial library synthesis. Solid-phase synthesis (SPS) offers a powerful methodology for the rapid and efficient construction of DKP libraries. This document provides a comprehensive guide for researchers, detailing the foundational principles, strategic workflows, and step-by-step protocols for the on-bead synthesis and subsequent functionalization of the piperazine-2,6-dione scaffold. We will explore the causality behind experimental choices, from resin selection to cyclization strategies, and provide robust protocols for creating and diversifying this valuable heterocyclic motif.
Introduction: The Diketopiperazine Scaffold
Diketopiperazines (DKPs) are cyclic dipeptides that have garnered significant attention in drug development for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The inherent conformational rigidity of the DKP ring allows for the precise orientation of side chains, which is critical for specific molecular recognition at biological targets.[2]
Solid-phase organic synthesis has revolutionized the exploration of these structures by enabling the systematic and high-throughput creation of DKP libraries.[1] The core strategy involves assembling a linear dipeptide on a polymeric support, followed by a cyclization step to form the DKP ring. This can be achieved either while the molecule is still attached to the resin ("on-bead cyclization") or during its release ("cleavage-induced cyclization").[1][2]
Interestingly, DKP formation was first identified as a notorious side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly during the Fmoc-deprotection step of dipeptides linked to the resin via an ester bond.[1][3] Modern synthetic chemistry has adeptly transformed this "problem" into a powerful tool for the intentional and controlled synthesis of DKP libraries.[4] This guide will focus on the deliberate on-bead synthesis of the parent piperazine-2,6-dione scaffold and its subsequent use as a template for diversification.
Piperazine-2,6-dione: Properties and Safe Handling
While protocols will focus on synthesizing the scaffold in situ on the resin, understanding the properties of the isolated compound is crucial for characterization and safety. The hydrochloride salt is often used to improve the stability and handling of the parent amine.
Physicochemical Properties
| Property | Piperazine-2,6-dione | Piperazine-2,6-dione Hydrochloride |
| CAS Number | 4774-22-5 | 35975-30-5[5] |
| Molecular Formula | C₄H₆N₂O₂[6] | C₄H₇ClN₂O₂[5] |
| Molecular Weight | 114.10 g/mol [6] | 150.56 g/mol [5] |
| Appearance | Solid | - |
| Storage | Room Temperature | Sealed in dry, 2-8°C[5] |
Safety and Handling Precautions
Handling of piperazine derivatives and related reagents requires strict adherence to safety protocols. The following guidelines are derived from safety data sheets (SDS) of analogous compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[7][8] Work should be conducted in a well-ventilated chemical fume hood.[9][10]
-
Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[7][9] Piperazine compounds can cause skin, eye, and respiratory irritation.[9][10] In case of contact, wash the affected skin with plenty of soap and water and flush eyes with water for at least 15 minutes.[8]
-
Storage: Store the hydrochloride salt in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not allow the product to enter drains.[7][9]
Foundational Strategies for Solid-Phase DKP Synthesis
The two predominant strategies for synthesizing DKPs on a solid support are dictated by when the cyclization event occurs relative to cleavage from the resin. Understanding the logic behind each approach is key to designing a successful synthesis.
-
Strategy A: On-Bead Cyclization: A linear dipeptide is fully assembled on the resin. A final N-terminal deprotection exposes a free amine, which is then induced to attack the ester linkage to the resin, forming the DKP ring while it remains covalently attached via a side chain or a backbone amide linker.[2] This allows for further functionalization of the DKP core before cleavage.
-
Strategy B: Cleavage-Induced Cyclization: The resin-bound linear dipeptide is treated with a reagent that simultaneously cleaves it from the support and promotes intramolecular cyclization.[1] This method is highly efficient as it often releases a pure product directly into solution, simplifying purification.[1]
For the purpose of using the piperazine-2,6-dione as a versatile scaffold, On-Bead Cyclization is the superior strategy, as it yields a resin-bound intermediate ready for diversification.
Protocol 1: On-Bead Synthesis of Piperazine-2,6-dione Scaffold
This protocol details the synthesis of the parent piperazine-2,6-dione ring on a 2-chlorotrityl chloride resin. This resin is chosen for its extreme acid lability, which allows for the eventual cleavage of the final product under very mild conditions that preserve most acid-sensitive functional groups that may be added during diversification.[11]
Workflow Overview
Detailed Experimental Protocol
This protocol is designed for a 0.2 mmol synthesis scale.
| Step | Procedure | Reagents & Solvents | Time | Rationale & Key Insights |
| 1 | Resin Swelling | 2-Chlorotrityl chloride resin (0.25 g, ~1.0 mmol/g loading), DCM (5 mL) | 30 min | Swelling the polystyrene matrix is critical to ensure that reactive sites within the beads are accessible, maximizing reaction efficiency.[11] |
| 2 | First Amino Acid Loading | Fmoc-Gly-OH (0.4 mmol, 2 equiv.), DIEA (0.8 mmol, 4 equiv.), DCM (5 mL) | 1-2 hr | The first amino acid is anchored to the resin. DIEA acts as a non-nucleophilic base to activate the resin and neutralize the HCl byproduct. Using a 2-fold excess of the amino acid drives the reaction to completion. |
| 3 | Capping | DCM/MeOH/DIEA (17:2:1, 5 mL) | 2x 15 min | This step deactivates any remaining chlorotrityl groups on the resin, preventing them from interfering in subsequent steps. This is crucial for ensuring a homogenous product. |
| 4 | Fmoc Deprotection | 20% Piperidine in DMF (v/v, 5 mL) | 2x 10 min | Piperidine is a secondary amine that efficiently removes the base-labile Fmoc protecting group, exposing the primary amine for the next coupling step.[3][12] Two treatments ensure complete deprotection. |
| 5 | Second Amino Acid Coupling | Fmoc-Gly-OH (0.6 mmol, 3 equiv.), HATU (0.59 mmol, 2.95 equiv.), DIEA (1.2 mmol, 6 equiv.), DMF (5 mL) | 2 hr | HATU is a highly effective coupling reagent that minimizes racemization. A 3-fold excess of reagents is used to ensure the complete formation of the dipeptide on the solid support.[13] |
| 6 | Final Fmoc Deprotection | 20% Piperidine in DMF (v/v, 5 mL) | 2x 10 min | This final deprotection exposes the N-terminal amine of the linear dipeptide, which will act as the nucleophile in the subsequent cyclization step. |
| 7 | On-Bead Cyclization | Toluene/tert-Butanol (1:4 v/v) | 12-24 hr at 80°C | The resin is heated in a suitable solvent mixture. The elevated temperature facilitates the intramolecular aminolysis, where the N-terminal amine attacks the ester linkage to the resin, forming the stable six-membered DKP ring.[14][15] The choice of solvent is critical for resin swelling and reaction kinetics at high temperatures.[14] |
Throughout the process, after each reaction step, the resin should be thoroughly washed to remove excess reagents and byproducts. A typical wash cycle is 3x DMF, 3x DCM, 3x DMF.
Protocol 2: N-Functionalization of the Resin-Bound Scaffold
With the piperazine-2,6-dione core successfully assembled on the resin, its two secondary amide nitrogens can be functionalized. This protocol provides a general method for N-alkylation.
General Reaction Scheme
Detailed Experimental Protocol for N-Alkylation
| Step | Procedure | Reagents & Solvents | Time | Rationale & Key Insights |
| 1 | Resin Preparation | Start with 0.2 mmol of resin-bound piperazine-2,6-dione. Wash thoroughly and swell in anhydrous DMF (5 mL). | 30 min | Anhydrous conditions are important to prevent hydrolysis of reagents and deactivation of the base. |
| 2 | Deprotonation & Alkylation | Add alkyl halide (e.g., Benzyl bromide, 1.0 mmol, 5 equiv.) and DIEA (2.0 mmol, 10 equiv.) to the resin slurry. | 12-18 hr at 50°C | The amide protons of the DKP are weakly acidic. A strong, non-nucleophilic base and heat are often required to facilitate deprotonation. A large excess of both the base and the alkylating agent is used to drive the reaction towards di-alkylation, if desired. For mono-alkylation, stoichiometry must be carefully controlled. |
| 3 | Washing | Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum. | 30 min | Extensive washing is critical to remove the large excess of reagents used in the alkylation step. |
Cleavage and Product Isolation
The final step is to release the functionalized DKP from the solid support.
-
Procedure:
-
Transfer the dry, functionalized peptide-resin (~0.25 g) to a reaction vessel.
-
Prepare a cleavage cocktail. For the 2-chlorotrityl resin, a mild solution of TFA/DCM (e.g., 1-5% TFA) is often sufficient. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5) for more robust cleavage from other resins.[3] CAUTION: TFA is highly corrosive.
-
Add the cleavage cocktail (3-5 mL) to the resin and allow it to react for 1-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation.
-
Analyze the crude product by HPLC and LC-MS and purify as necessary.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cyclization Yield | Incomplete final Fmoc deprotection. Insufficient heat or reaction time. Poor resin swelling in the chosen solvent. | Confirm deprotection with a colorimetric test (e.g., Kaiser test). Increase reaction temperature or time.[14] Screen alternative solvents like Toluene, tert-butanol, or mixtures.[14][15] |
| Incomplete N-Alkylation | Insufficiently strong base. Steric hindrance from the substrate or alkylating agent. | Use a stronger base like NaH or KHMDS (requires strictly anhydrous conditions). Increase reaction temperature and time. Use a less sterically hindered alkylating agent if possible. |
| Low Cleavage Yield | Incomplete reaction during synthesis. Insufficient cleavage time or TFA concentration. | Re-evaluate coupling and deprotection steps. Increase cleavage time or use a stronger TFA cocktail. Ensure the correct resin and cleavage cocktail combination is being used. |
| Presence of Side Products | Racemization during coupling. Over-alkylation (di-alkylation instead of mono-). Degradation during cleavage. | Use high-quality coupling reagents (e.g., HATU, HCTU). Carefully control stoichiometry for mono-alkylation. Use scavengers (e.g., TIS, H₂O, Phenol) in the cleavage cocktail to trap reactive carbocations.[3] |
References
-
Del Fresno, M., Alsina, J., Royo, M., et al. (1998). Solid-phase synthesis of diketopiperazines, useful scaffolds for combinatorial chemistry. Tetrahedron Letters, 39(17), 2639-2642. [Link]
-
D'Andrea, L. D., et al. (2009). Multistep Synthesis of 2,5-Diketopiperazines on Different Solid Supports Monitored by High Resolution Magic Angle Spinning NMR Spectroscopy. The Journal of Organic Chemistry, 74(18), 7048-7055. [Link]
-
Watts, C. R., et al. (2011). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Molecules, 16(6), 4939-4958. [Link]
-
Nielsen, J., & Pedersen, S. V. (2006). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. Journal of Combinatorial Chemistry, 8(6), 915-922. [Link]
-
Nielsen, J., & Pedersen, S. V. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915-922. [Link]
-
Galanis, A. S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(1), 324-332. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338690, Piperazine-2,6-dione. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. chemscene.com [chemscene.com]
- 6. Piperazine-2,6-dione | C4H6N2O2 | CID 338690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. peptide.com [peptide.com]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Piperazine-2,6-dione Hydrochloride in the Synthesis of Novel Anticancer Agents
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents.[1][2] Within this class, the piperazine-2,6-dione core represents a synthetically versatile and strategically important building block for the development of novel oncology therapeutics. Its rigid, di-lactam structure provides a foundation for creating compounds that can engage with various biological targets, leading to mechanisms such as tubulin polymerization inhibition and apoptosis induction.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the application of Piperazine-2,6-dione hydrochloride as a key starting material in the synthesis of potential anticancer agents. We will explore the causality behind synthetic choices, provide detailed, self-validating protocols, and discuss the mechanistic basis of the resulting compounds' activities.
Introduction: The Piperazine-2,6-dione Scaffold in Oncology
The quest for safer and more effective anticancer drugs is a primary driver of modern medicinal chemistry. A key strategy involves identifying and optimizing molecular scaffolds that can interact with specific biological targets implicated in cancer progression. The piperazine moiety is a cornerstone of this effort, known for its ability to improve solubility and bioavailability while allowing for flexible binding to diverse targets.[5][6]
The piperazine-2,6-dione structure, a cyclic dipeptide mimic, offers a rigid framework that is amenable to strategic functionalization. By modifying the nitrogen atoms of the ring, chemists can introduce a wide array of side chains to modulate target affinity, selectivity, and overall drug-like properties. This guide focuses on the practical use of its hydrochloride salt, a stable and accessible precursor for these synthetic endeavors.
Below is a conceptual workflow illustrating the journey from the starting material to a potential drug candidate, a process that underpins the protocols detailed in this guide.
Caption: High-level workflow from starting material to biological testing.
Starting Material: this compound
Before commencing any synthesis, a thorough understanding of the primary reagent is critical. This compound serves as a stable, solid precursor to the free piperazine-2,6-dione. The hydrochloride form enhances stability and shelf-life, but it necessitates neutralization in situ during the reaction to unmask the reactive secondary amine functionalities.
| Property | Value | Source |
| CAS Number | 35975-30-5 | [7] |
| Molecular Formula | C₄H₇ClN₂O₂ | [7] |
| Molecular Weight | 150.56 g/mol | [7] |
| Appearance | Solid | [8] |
| Storage | Sealed in dry, 2-8°C | [7] |
| Solubility | Data not widely available, typically soluble in polar protic solvents after neutralization. |
Safety & Handling: Standard laboratory safety precautions should be followed.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and handle in a well-ventilated fume hood.[8] The material is incompatible with strong oxidizing agents.[8]
Synthetic Protocols & Methodologies
The following protocols provide step-by-step instructions for the synthesis of functionalized piperazine-2,6-dione derivatives, which have shown promising anticancer activity against various cell lines, including breast (T47D), lung (NCI H-522), and colon (HCT-15).[10][11]
Protocol 1: Synthesis of N-Substituted Piperazine-2,6-diones via Microwave-Assisted Condensation
This protocol describes the synthesis of an N-substituted piperazine-2,6-dione from iminodiacetic acid and a primary amine. This method can be adapted from traditional heating to microwave irradiation, which often results in significantly reduced reaction times and improved yields.[10][11]
Causality: The reaction proceeds via a double condensation mechanism. Iminodiacetic acid serves as the backbone for the piperazine-2,6-dione ring. The primary amine displaces the hydroxyl groups of the carboxylic acids, leading to the formation of two amide bonds and subsequent cyclization to form the six-membered ring. Microwave energy efficiently drives this dehydration/cyclization process.
Caption: Synthesis of the core N-substituted piperazine-2,6-dione.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Example Amount | Moles (mmol) |
| Iminodiacetic Acid | 133.10 | 1.33 g | 10 |
| Cyclohexanamine | 99.17 | 0.99 g | 10 |
| Solvent | N/A (Neat reaction) | - | - |
Procedure:
-
Preparation: Place iminodiacetic acid (10 mmol) and the desired primary amine (e.g., cyclohexanamine, 10 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) for 15-30 minutes.
-
Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the rate of the condensation and cyclization reaction, which is often slow under conventional heating.[11]
-
-
Reaction Monitoring: After cooling, dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., methanol) and spot it on a TLC plate. Develop the plate using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) to check for the consumption of starting materials. LC-MS can also be used for more precise monitoring.[9]
-
Work-up & Purification:
-
Allow the reaction vessel to cool to room temperature.
-
Dissolve the resulting solid in a minimum amount of hot ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystallization.
-
Insight: Crystallization is the preferred method for purification at scale, as it avoids the complexities of column chromatography.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the N-substituted piperazine-2,6-dione derivative.
-
Protocol 2: Acylation of N-Substituted Piperazine-2,6-dione with 1H-Indole-2-carboxylic acid
This second step introduces a biologically relevant moiety (indole) onto the second nitrogen of the piperazine-2,6-dione ring. Indole derivatives are common in anticancer agents.[11] This reaction creates the final, more complex derivatives that have demonstrated significant cytotoxic activity.[10]
Causality: This is a standard amide bond formation (acylation). The carboxylic acid is first "activated" to make it more electrophilic. In this case, the high temperature of the microwave likely facilitates direct condensation, though coupling agents like DCC or EDC could be used in a solution-phase synthesis. The remaining N-H on the piperazine-2,6-dione ring acts as the nucleophile, attacking the activated carboxyl group to form the final amide bond.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Example Amount | Moles (mmol) |
| N-Cyclohexylpiperazine-2,6-dione | 196.24 | 0.98 g | 5 |
| 1H-Indole-2-carboxylic acid | 161.16 | 0.81 g | 5 |
| Solvent | N/A (Neat reaction) | - | - |
Procedure:
-
Preparation: Combine the N-substituted piperazine-2,6-dione from Protocol 1 (5 mmol) and 1H-indole-2-carboxylic acid (5 mmol) in a 10 mL microwave reaction vessel with a stir bar.
-
Microwave Irradiation: Seal the vessel and irradiate at 180-200°C for 20-40 minutes.
-
Reaction Monitoring: Monitor the reaction completion using TLC or LC-MS as described in Protocol 1.
-
Work-up & Purification: The purification procedure is similar to Protocol 1. The crude product is purified by crystallization from a suitable solvent (e.g., ethyl acetate or ethanol) to yield the final 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivative.
Mechanism of Action: How Piperazinediones Exert Anticancer Effects
The synthetic derivatives of piperazine-2,6-dione can exhibit potent anticancer activities through various mechanisms. Understanding these pathways is crucial for rational drug design and development.
A. Inhibition of Tubulin Polymerization: Certain piperazinedione derivatives act as tubulin polymerization inhibitors.[3] They bind to tubulin, preventing the formation of microtubules. Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, which is required for cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle, typically in the G2/M phase, and ultimately lead to apoptotic cell death.
B. Induction of Apoptosis: Other piperazine-containing compounds have been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This can involve:
-
Caspase Activation: Triggering the activation of key executioner enzymes like caspase-3, -7, -8, and -9.[4]
-
NF-κB Pathway Inhibition: Suppressing the translocation of the NF-κB transcription factor to the nucleus, which prevents the expression of pro-survival genes.[4]
The diagram below illustrates these two primary mechanisms.
Caption: Key anticancer mechanisms of piperazinedione derivatives.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined here demonstrate efficient, microwave-assisted methods for creating a library of N-substituted and N,N'-disubstituted derivatives. The resulting compounds have shown efficacy across multiple cancer cell lines, acting through critical mechanisms like tubulin inhibition and apoptosis induction. By providing a robust synthetic framework and explaining the causal science behind the protocols, this guide empowers researchers to explore the rich chemical space around the piperazine-2,6-dione scaffold, paving the way for the development of next-generation oncology drugs.
References
-
Cheng, Y. W., et al. (2014). Novel piperazinediones as antitumor agents. Anticancer Research. Available at: [Link]
-
de Koning, C. B., et al. (2003). Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]
-
Redkin, R. G., et al. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Scite.ai. Available at: [Link]
-
Redkin, R. G., et al. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Semantic Scholar. Available at: [Link]
-
Zhang, W., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]
-
Redkin, R. G., et al. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]
-
Garrido González, J. J., & Mancilla Percino, T. (2020). Synthesis and Characterization of Piperazine-2,6-diones. ChemInform. Available at: [Link]
-
Uddin, M. S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]
-
Kiss, B., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Novel piperazinediones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Piperazine-2,6-dione Hydrochloride in the Development of Novel Antipsychotic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The following document provides a comprehensive guide for the utilization of piperazine-2,6-dione hydrochloride as a foundational scaffold in the discovery and development of novel antipsychotic agents. The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide will detail the scientific rationale, synthetic protocols for derivatization, and methodologies for the pharmacological evaluation of compounds derived from this versatile starting material.
Introduction: The Rationale for Piperazine-2,6-dione in Antipsychotic Drug Discovery
The development of effective and well-tolerated antipsychotic medications remains a critical challenge in modern medicine. While current treatments have made significant strides, there is a persistent need for novel chemical entities with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved CNS drugs.[1] Its presence can enhance aqueous solubility and bioavailability, and the two nitrogen atoms provide handles for facile chemical modification to modulate receptor binding and pharmacokinetic properties. Many successful antipsychotic drugs, such as olanzapine and aripiprazole, feature a piperazine core, highlighting its compatibility with the key pharmacological targets of psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors.
While the piperidine-2,6-dione scaffold has been explored for the development of antipsychotic agents, the bioisosteric replacement with a piperazine-2,6-dione core presents a compelling strategy for generating novel chemical matter. The introduction of a second nitrogen atom at the 4-position of the ring is hypothesized to:
-
Alter Receptor Binding Interactions: The additional nitrogen can serve as a hydrogen bond acceptor, potentially leading to novel interactions with the target receptors and influencing selectivity and affinity.
-
Modify Physicochemical Properties: The second nitrogen atom can impact the pKa and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Provide an Additional Point for Derivatization: The N-H group at the 4-position offers a site for the introduction of various substituents to explore structure-activity relationships (SAR).
This compound (CAS No: 35975-30-5) is a commercially available, stable, and water-soluble starting material, making it an excellent entry point for the synthesis of a diverse library of potential antipsychotic compounds.[2]
Chemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthetic campaigns.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O₂ | [2] |
| Molecular Weight | 150.56 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| CAS Number | 35975-30-5 | [2] |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It may cause skin and eye irritation.[3][4][5] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Synthetic Protocols for the Derivatization of Piperazine-2,6-dione
The primary synthetic strategy involves the functionalization of the N-H group at the 4-position of the piperazine-2,6-dione ring. The hydrochloride salt will first need to be neutralized to the free base to enable nucleophilic attack.
General Procedure for Neutralization of this compound
-
Suspend this compound in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a slight excess (1.1 equivalents) of a suitable base (e.g., triethylamine, diisopropylethylamine).
-
Stir the mixture at room temperature for 1-2 hours.
-
The resulting solution or suspension of the free piperazine-2,6-dione can be used directly in the subsequent reaction or can be isolated by filtration of the ammonium salt and evaporation of the solvent.
Protocol for N-Alkylation of Piperazine-2,6-dione
This protocol describes the introduction of an alkyl chain at the N4 position.
-
To a solution of piperazine-2,6-dione (1 equivalent, free base) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 equivalents).
-
Add the desired alkyl halide (R-X, where X = Cl, Br, or I; 1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperazine-2,6-dione.
Protocol for N-Arylation of Piperazine-2,6-dione (Buchwald-Hartwig Amination)
This protocol is suitable for the introduction of an aryl or heteroaryl group at the N4 position.[6]
-
To an oven-dried flask, add piperazine-2,6-dione (1 equivalent, free base), the desired aryl halide (Ar-X, where X = Br or I; 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Experimental Workflow for Synthesis and Purification
Caption: Synthetic workflow for N-substituted piperazine-2,6-diones.
Pharmacological Evaluation of Novel Piperazine-2,6-dione Derivatives
A systematic pharmacological evaluation is essential to determine the antipsychotic potential of the synthesized compounds. This typically involves a tiered approach, starting with in vitro receptor binding assays followed by in vivo behavioral models.
In Vitro Receptor Binding Assays
The primary targets for antipsychotic drugs are the dopamine D2 and serotonin 5-HT2A receptors. Assays to determine the binding affinity of the novel compounds for these receptors are crucial first steps.
4.1.1. Dopamine D2 Receptor Binding Assay Protocol [7][8][9][10][11]
-
Preparation of Receptor Membranes: Utilize commercially available cell lines stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) or prepare membrane fractions from rat striatum.[10]
-
Radioligand: A commonly used radioligand is [³H]spiperone or [³H]raclopride.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Procedure: a. In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol or butaclamol). c. Initiate the binding reaction by adding the receptor membrane preparation. d. Incubate at room temperature for 60-90 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. f. Wash the filters with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
4.1.2. Serotonin 5-HT2A Receptor Binding Assay Protocol [12][13][14][15]
-
Preparation of Receptor Membranes: Use commercially available cell lines expressing the human 5-HT2A receptor or prepare membranes from rat frontal cortex.
-
Radioligand: A standard radioligand is [³H]ketanserin or [³H]spiperone.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with appropriate adjustments for the specific radioligand and receptor source. A known 5-HT2A antagonist (e.g., ketanserin or ritanserin) is used to determine non-specific binding.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the D2 receptor assay.
Representative Receptor Binding Affinities of Known Antipsychotics
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) |
| Haloperidol | 1.2 | 30 |
| Risperidone | 3.1 | 0.16 |
| Olanzapine | 1.1 | 4 |
| Aripiprazole | 0.34 | 3.4 |
| Clozapine | 126 | 5.4 |
In Vivo Behavioral Models of Antipsychotic Activity
Promising compounds from in vitro assays should be advanced to in vivo models to assess their functional effects.
4.2.1. Conditioned Avoidance Response (CAR) Test [16][17][18][19][20]
The CAR test is a robust predictor of antipsychotic efficacy.[16][17][18] It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are used.
-
Procedure: a. Acquisition: Rats are trained to associate the CS with the impending US. They learn to move to the other compartment upon presentation of the CS to avoid the shock. b. Testing: Once the avoidance response is established, the animals are treated with the test compound or vehicle. The number of successful avoidances (crossing during the CS) and escapes (crossing during the US) are recorded.
-
Interpretation: Clinically effective antipsychotics selectively block the avoidance response at doses that do not impair the escape response, indicating a specific effect on the motivational salience of the conditioned stimulus rather than general sedation or motor impairment.[20]
4.2.2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex [21][22][23][24]
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).
-
Procedure: a. The animal is placed in the chamber and allowed to acclimate. b. A series of trials are presented, including trials with the startling pulse alone and trials where the pulse is preceded by a prepulse at various intensities and lead times.
-
Interpretation: Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic agents like apomorphine or PCP.
Pharmacological Evaluation Workflow
Caption: Key signaling pathways modulated by antipsychotic drugs.
Conclusion
This compound represents a promising and readily accessible starting material for the development of a new generation of antipsychotic compounds. Its structural features offer the potential for novel receptor interactions and favorable pharmacokinetic properties. The synthetic and pharmacological protocols outlined in this guide provide a robust framework for researchers to systematically explore the potential of this scaffold and identify lead candidates for further development.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. Retrieved from [Link]
-
Bioassay: A novel approach in antipsychotic pharmacology. (2020). ResearchGate. Retrieved from [Link]
-
Conditioned avoidance response test. Wikipedia. Retrieved from [Link]
-
Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2021). PMC. Retrieved from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. Retrieved from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Retrieved from [Link]
-
Bioanalytical methods for the determination of antipsychotic drugs. (2002). PubMed. Retrieved from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018). ResearchGate. Retrieved from [Link]
-
The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. (2000). PubMed. Retrieved from [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). ResearchGate. Retrieved from [Link]
-
Auditory startle & Prepulse inhibition. MMPC. Retrieved from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]
-
Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2016). PubMed. Retrieved from [Link]
-
Conditioned Avoidance Response in the Development of New Antipsychotics. (2010). Bentham Science. Retrieved from [Link]
-
Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. (2008). PubMed. Retrieved from [Link]
-
Screening of Antipsychotics. Slideshare. Retrieved from [Link]
-
Conditioned Avoidance Response in the Development of New Antipsychotics. (2010). ResearchGate. Retrieved from [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
-
Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. Retrieved from [Link]
-
Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. Retrieved from [Link]
-
Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay. Retrieved from [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Retrieved from [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]
- DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Retrieved from [Link]
-
Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. (2011). NIH. Retrieved from [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2012). NCBI. Retrieved from [Link]
-
Screening of antipsychotic drugs in animal models. Tel Aviv University. Retrieved from [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
-
Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2024). MDPI. Retrieved from [Link]
-
SOP of Pre-pulse inhibition test. RIKEN BRC. Retrieved from [Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021). ACS Pharmacology & Translational Science. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemscene.com [chemscene.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. genscript.com [genscript.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand [mdpi.com]
- 16. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 17. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 22. mmpc.org [mmpc.org]
- 23. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ja.brc.riken.jp [ja.brc.riken.jp]
Application Notes and Protocols for the Utilization of Piperazine-2,6-dione Hydrochloride in the Synthesis of Novel Anti-inflammatory Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Piperazine-2,6-dione Scaffold as a Privileged Motif in Anti-inflammatory Drug Discovery
The piperazine-2,6-dione core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, yet functionalizable, structure provides an excellent platform for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the application of piperazine-2,6-dione hydrochloride in the synthesis of novel anti-inflammatory molecules. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for evaluating the biological activity of the resulting compounds.
The inflammatory response, while a crucial component of the innate immune system, can lead to chronic and debilitating diseases when dysregulated. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, play a central role in orchestrating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] The development of small molecules that can modulate these pathways is a cornerstone of modern anti-inflammatory drug discovery. Piperazine-2,6-dione derivatives have emerged as promising candidates in this area, with studies demonstrating their potential to inhibit the production of these key inflammatory mediators.[3][4]
This document will serve as a comprehensive resource, providing not only step-by-step experimental procedures but also the underlying scientific principles, empowering researchers to effectively utilize the piperazine-2,6-dione scaffold in their quest for novel anti-inflammatory therapeutics.
PART 1: Synthesis of the Piperazine-2,6-dione Core
The commercially available this compound is a convenient starting material. However, for researchers who wish to synthesize the core scaffold, a common method involves the condensation of iminodiacetic acid with an amine source.[5]
Protocol 1: Synthesis of Piperazine-2,6-dione from Iminodiacetic Acid
This protocol outlines a general procedure for the synthesis of N-substituted piperazine-2,6-diones, which can be subsequently deprotected to yield the parent piperazine-2,6-dione.
Materials:
-
Iminodiacetic acid
-
Primary amine (e.g., benzylamine for a removable protecting group)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of Iminodiacetic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve iminodiacetic acid (1.0 eq) in anhydrous THF. Add CDI (2.2 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until the evolution of CO₂ ceases.
-
Amine Addition: To the activated iminodiacetic acid solution, add the primary amine (e.g., benzylamine, 1.0 eq) dropwise at 0 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the N-substituted piperazine-2,6-dione.
-
Deprotection (if necessary): If a protecting group like benzyl is used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) to yield the parent piperazine-2,6-dione.
PART 2: Preparation of Anti-inflammatory N-Acyl Piperazine-2,6-dione Derivatives
The anti-inflammatory activity of piperazine-2,6-dione derivatives is often introduced through N-acylation. This modification allows for the exploration of a wide range of substituents to optimize biological activity.
From Hydrochloride Salt to Free Base: A Critical First Step
Piperazine-2,6-dione is commonly supplied as its hydrochloride salt for enhanced stability and solubility. For most acylation reactions, the free base is the required starting material.
Protocol 2: Neutralization of this compound
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a minimal amount of water.
-
Slowly add saturated NaHCO₃ solution with stirring until the pH of the solution is basic (pH ~8-9), and gas evolution ceases.
-
Extract the aqueous solution with DCM (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the piperazine-2,6-dione free base as a solid. This can be used directly in the next step.
Protocol 3: Synthesis of a Representative Anti-inflammatory Molecule: 4-(4-chlorobenzoyl)piperazine-2,6-dione
This protocol details the N-acylation of piperazine-2,6-dione with 4-chlorobenzoyl chloride, a common building block in the synthesis of anti-inflammatory agents.
Materials:
-
Piperazine-2,6-dione (free base from Protocol 2)
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperazine-2,6-dione (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst: Add TEA (1.2 eq) and a catalytic amount of DMAP to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. A gradient elution, for instance starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane, is often effective for separating the desired mono-acylated product from any starting material and di-acylated byproducts.
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for preparing anti-inflammatory molecules.
PART 3: Evaluation of Anti-inflammatory Activity
Once synthesized, the novel piperazine-2,6-dione derivatives must be evaluated for their anti-inflammatory properties. A combination of in vivo and in vitro assays provides a comprehensive assessment of their potential as therapeutic agents.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a well-established and widely used assay to screen for acute anti-inflammatory activity.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (N-acyl-piperazine-2,6-dione derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound and positive control orally or intraperitoneally 30-60 minutes before carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness with digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Evaluation: Inhibition of Pro-inflammatory Cytokines in Macrophages
This in vitro assay assesses the ability of the synthesized compounds to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 5: Measurement of TNF-α and IL-6 Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO, final concentration of DMSO <0.1%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control group (cells with LPS and DMSO) and a negative control group (cells with media only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants for cytokine analysis.
-
Cytotoxicity Assay (MTT): To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.
-
Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
PART 4: Mechanistic Insights - Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds, including piperazine derivatives, are often attributed to their ability to modulate the NF-κB signaling pathway.
Caption: Proposed mechanism of action via NF-κB pathway inhibition.
Data Presentation: A Comparative Overview
The following table provides a template for summarizing the anti-inflammatory activity of newly synthesized N-acyl piperazine-2,6-dione derivatives.
| Compound ID | R-Group on Acyl Moiety | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema @ 4h) | In Vitro Anti-inflammatory Activity (IC₅₀ in µM) |
| Example-1 | 4-Chlorophenyl | 55% @ 50 mg/kg | TNF-α: 15.2, IL-6: 20.5 |
| Example-2 | 4-Methoxyphenyl | 48% @ 50 mg/kg | TNF-α: 22.8, IL-6: 28.1 |
| Example-3 | 2,4-Dichlorophenyl | 62% @ 50 mg/kg | TNF-α: 10.5, IL-6: 14.7 |
| Indomethacin | (Positive Control) | 70% @ 10 mg/kg | TNF-α: 5.8, IL-6: 8.2 |
Conclusion and Future Directions
This compound serves as a readily accessible and highly adaptable starting material for the synthesis of a new generation of anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the preparation and evaluation of these compounds. The demonstrated potential of N-acyl piperazine-2,6-dione derivatives to inhibit the production of key pro-inflammatory cytokines, likely through the modulation of the NF-κB signaling pathway, underscores the therapeutic promise of this chemical scaffold.
Future research should focus on expanding the structure-activity relationship (SAR) studies by introducing a wider variety of acyl groups and substituents on the piperazine-2,6-dione ring. Further mechanistic studies are also warranted to elucidate the precise molecular targets and to explore potential off-target effects. The self-validating nature of the described protocols, from synthesis to biological evaluation, provides a solid foundation for these future investigations, ultimately paving the way for the development of safer and more effective anti-inflammatory drugs.
References
-
Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. National Center for Biotechnology Information. Available at: [Link]
-
Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions. ResearchGate. Available at: [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. National Center for Biotechnology Information. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Center for Biotechnology Information. Available at: [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ResearchGate. Available at: [Link]
-
Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. Available at: [Link]
-
Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. Semantic Scholar. Available at: [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Center for Biotechnology Information. Available at: [Link]
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... ResearchGate. Available at: [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. National Center for Biotechnology Information. Available at: [Link]
-
Inhibition of inducible tumor necrosis factor-alpha expression by the fungal epipolythiodiketopiperazine gliovirin. National Center for Biotechnology Information. Available at: [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. Available at: [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible tumor necrosis factor-alpha expression by the fungal epipolythiodiketopiperazine gliovirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Piperazine-2,6-dione Derivatives
Introduction: Unlocking the Potential of Piperazine-2,6-dione Derivatives in Targeted Protein Degradation
The piperazine-2,6-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[3][4] Their mechanism of action, which was a long-standing mystery, is now understood to involve the hijacking of the cellular ubiquitin-proteasome system (UPS).
Piperazine-2,6-dione derivatives function as "molecular glues," binding to the E3 ubiquitin ligase Cereblon (CRBN).[5][6][7] This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][8] This targeted protein degradation is the foundation of their therapeutic effects.
Furthermore, the potent and specific binding of this scaffold to CRBN has made it an invaluable component in the design of Proteolysis Targeting Chimeras (PROTACs).[9] In a PROTAC, a piperazine-2,6-dione derivative serves as the E3 ligase-recruiting ligand, connected via a linker to a "warhead" that binds to a protein of interest, thereby targeting it for degradation.[9][10]
These application notes provide a comprehensive guide for researchers in drug discovery and chemical biology, detailing a logical workflow and robust protocols for the cellular characterization of novel piperazine-2,6-dione derivatives. The assays described herein will enable the systematic evaluation of these compounds, from initial cytotoxicity profiling to in-depth mechanistic validation of on-target activity.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action for piperazine-2,6-dione derivatives as CRBN modulators is the formation of a ternary complex between the compound, the CRBN E3 ligase, and a neosubstrate protein. This proximity induces the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.
Caption: Tiered workflow for characterizing piperazine-2,6-dione derivatives.
Part 1: Foundational Assays
Protocol 1.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [11][12]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [11][13]The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring the absorbance of the solubilized crystals. [12][13] Materials:
-
96-well flat-bottom cell culture plates
-
Test compound (piperazine-2,6-dione derivative)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Staurosporine)
-
Cell line of interest (e.g., MM.1S, HEK293T)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS) [12][13]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [12]Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration that causes 50% growth inhibition). [4][14]
| Parameter | Recommended Condition |
|---|---|
| Cell Line | MM.1S (Multiple Myeloma), HEK293T |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 nM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Readout | Absorbance at 570 nm |
Protocol 1.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [15][16]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [17]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues. [15][17]Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. [18] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated cells (from Protocol 1.1 setup)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following compound treatment, collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to include any floating apoptotic cells.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. [18]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [18]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [18] Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Part 2: Mechanistic Validation
Protocol 2.1: CRBN Target Engagement using NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement (TE) assay is a live-cell method to quantify compound binding to a specific protein target. [19][20]The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). [19][21]A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity. [20] Materials:
-
HEK293T cells transiently or stably expressing a CRBN-NanoLuc® fusion protein
-
NanoBRET™ CRBN Tracer and Nano-Glo® Substrate/Inhibitor (Promega) [22]* Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring filtered light (450 nm and >600 nm)
Procedure:
-
Cell Preparation: Harvest and resuspend HEK293T cells expressing CRBN-NanoLuc® in Opti-MEM®.
-
Compound and Tracer Addition: In the assay plate, add the test compound at various concentrations, followed by the NanoBRET™ tracer.
-
Cell Addition: Add the cell suspension to the wells containing the compound and tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
-
Signal Reading: Read the plate on a luminometer, measuring both donor (450 nm) and acceptor (>600 nm) emission.
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to generate a competition curve and determine the IC50, which reflects the compound's affinity for CRBN in a cellular context.
| Parameter | Recommended Condition |
| Cell Line | HEK293T expressing CRBN-NanoLuc® |
| Tracer Conc. | As recommended by manufacturer (e.g., Promega) |
| Compound Conc. | 0.1 nM to 100 µM (logarithmic dilutions) |
| Incubation Time | 2 hours |
| Readout | Ratiometric BRET signal |
Protocol 2.2: Neosubstrate Degradation via Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify the abundance of a specific protein in a complex mixture. [23][24][25]Following treatment with a piperazine-2,6-dione derivative, cell lysates are prepared and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific to the neosubstrate of interest (e.g., Ikaros, Aiolos) and a loading control (e.g., Actin, GAPDH). A decrease in the neosubstrate band intensity relative to the loading control indicates protein degradation. [8] Materials:
-
Cell line of interest (e.g., MM.1S, U266)
-
Test compound and controls (including a proteasome inhibitor like MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle control and a co-treatment with MG-132 to confirm proteasome-dependent degradation.
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer. [23]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. [23]5. SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Compare the normalized values across different treatment conditions to determine the extent of degradation.
Part 3: Functional Outcome Assays
Protocol 3.1: Measurement of TNF-α Secretion via ELISA
Principle: IMiDs are known to have immunomodulatory effects, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). [26]An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying substances such as cytokines. [27]In a sandwich ELISA, a capture antibody specific for TNF-α is coated onto the plate. The sample is added, and any TNF-α present binds to the antibody. A second, detection antibody (conjugated to an enzyme) is then added, which binds to the captured TNF-α. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of TNF-α.
Materials:
-
Human TNF-α ELISA Kit (e.g., from Invitrogen, R&D Systems) [27]* Human PBMCs
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Stimulation: Isolate PBMCs and plate them in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the substrate and incubating for color development.
-
Adding a stop solution.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
Data Analysis: Generate a standard curve using the recombinant TNF-α standards provided in the kit. Use the standard curve to calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the compound concentration to determine the IC50 for TNF-α inhibition.
References
- Yang, B., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Jadhav, V., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Ohana, R. F., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments.
- Görgün, G., et al. (2015).
- Békés, M., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry.
- Martinez, N. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Matyskiela, M. E., et al. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Annual Review of Cancer Biology.
- Revill, K., et al. (2019). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Angewandte Chemie.
- Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Rifkin, R. M., et al. (2024). Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide.
- van de Donk, N., et al. (2022).
- Kennedy, M. A., et al. (2021). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols.
-
DIAsource. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
- van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Ciulli, A. (Ed.). (2022).
-
Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Post, S. M., et al. (2021). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Oncogene.
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Vipergen. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
- Yang, B., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology.
-
ResearchGate. (n.d.). Non-toxic dosages of molecules determined by MTT toxicity assay. Retrieved from [Link]
-
Nanotechnology Characterization Laboratory. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]
-
Promega Connections. (2023). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Retrieved from [Link]
-
Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved from [Link]
- Lentzsch, S., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry.
-
Nacalai Tesque, Inc. (n.d.). Western Blotting Protocol. Retrieved from [Link]
Sources
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation - vipergen [vipergen.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Annexin V-FITC Kit Protocol [hellobio.com]
- 19. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 20. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 21. m.youtube.com [m.youtube.com]
- 22. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 23. bio-rad.com [bio-rad.com]
- 24. protocols.io [protocols.io]
- 25. nacalai.com [nacalai.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Screening with Piperazine-2,6-dione Hydrochloride Libraries for the Discovery of Molecular Glue Degraders
Abstract
The piperazine-2,6-dione scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous bioactive compounds, most notably the immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs.[1] These molecules function as "molecular glues," which induce or stabilize the interaction between an E3 ubiquitin ligase and a neo-substrate, leading to the substrate's ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism of targeted protein degradation (TPD) offers a powerful therapeutic strategy for eliminating disease-causing proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign using a piperazine-2,6-dione hydrochloride library to identify novel molecular glue degraders targeting the Cereblon (CRBN) E3 ligase complex. We present a detailed workflow, from library preparation to primary and secondary assays, data analysis, and hit validation, centered around the CRBN neo-substrate GSPT1, a key translation termination factor implicated in cancer.[4][5]
Introduction: The Power of the Piperazine-2,6-dione Scaffold in Targeted Protein Degradation
The discovery that small molecules can hijack the cellular ubiquitin-proteasome system to eliminate specific proteins has revolutionized drug discovery. Molecular glues are small molecules that induce proximity between an E3 ligase and a target protein that would not normally interact, leading to the target's degradation.[3] The piperazine-2,6-dione core is central to the activity of IMiDs, which bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[6][7] This binding event remodels the substrate-binding surface of CRBN, enabling the recruitment, ubiquitination, and degradation of specific neo-substrates like the transcription factors Ikaros and Aiolos, and the translation termination factor GSPT1.[3][4]
Screening libraries based on the piperazine-2,6-dione scaffold, therefore, represents a rational approach to discovering novel molecular glues with unique neo-substrate specificities. The hydrochloride salt form of these library compounds is often utilized to improve aqueous solubility and handling characteristics, though careful preparation in an appropriate solvent like DMSO is critical for HTS applications.[8][9]
This guide details a robust HTS cascade designed to identify compounds from a this compound library that induce the interaction between CRBN and GSPT1, and subsequently confirm GSPT1 degradation in a cellular context.
HTS Campaign Workflow & Logic
A successful HTS campaign requires a multi-stage, self-validating workflow. Our proposed cascade is designed to minimize false positives and negatives, beginning with a sensitive biochemical screen for ternary complex formation, followed by a cell-based assay to confirm the desired downstream biological effect—target protein degradation.
Caption: High-level workflow for the discovery of molecular glues.
Library Preparation Protocol: this compound Library
Proper handling and preparation of the compound library are paramount for a successful HTS campaign. The hydrochloride salt form generally enhances solubility, but dissolution in 100% DMSO is the standard practice for creating high-concentration stock solutions for screening.[8][10]
Objective: To prepare a 10 mM stock solution plate of the this compound library in 100% DMSO.
Materials:
-
This compound library compounds (solid)
-
High-purity, anhydrous DMSO (MedChemExpress or equivalent)[10]
-
384-well polypropylene plates for master stock
-
Acoustic liquid handler (e.g., Echo) or pintool for dispensing
-
Plate sealer
Protocol:
-
Compound Weighing: Accurately weigh appropriate amounts of each library compound to create 10 mM stock solutions.
-
Dissolution: Add the calculated volume of 100% DMSO to each compound. Use a vortex mixer or sonicator to ensure complete dissolution. Some compounds may require gentle heating or extended agitation.[8]
-
Master Plate Preparation: Transfer the 10 mM stock solutions into a 384-well master stock plate.
-
Storage: Seal the master plate tightly to prevent water absorption by the DMSO, which can cause compound precipitation.[11] Store at -20°C or -80°C for long-term storage. Minimize freeze-thaw cycles.[11]
-
Assay Plate Stamping: For the HTS, create intermediate plates by diluting the master stock. From these, use an acoustic liquid handler to dispense nanoliter volumes of compound solution into the 384-well assay plates, followed by the addition of assay reagents. The final concentration of DMSO in the assay should be kept low, typically ≤0.5%, to avoid affecting the biological assay.[9]
Primary HTS Protocol: TR-FRET Assay for CRBN-GSPT1 Interaction
The primary screen will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust, homogeneous assay is well-suited for HTS and will detect compounds that induce the proximity of CRBN and GSPT1.[12] We will use a His-tagged CRBN/DDB1 complex and a GST-tagged GSPT1 protein, which are detected by terbium (Tb)-conjugated anti-His and d2-conjugated anti-GST antibodies, respectively.
Caption: Principle of the TR-FRET assay for ternary complex formation.
Objective: To identify compounds that induce an interaction between the CRBN/DDB1 complex and GSPT1.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Recombinant GST-tagged GSPT1 protein
-
Terbium (Tb) cryptate-labeled anti-His antibody (donor)
-
d2-labeled anti-GST antibody (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Positive Control: A known GSPT1 degrader like CC-885 or a related analog.[4]
-
Negative Control: DMSO vehicle
-
384-well low-volume white assay plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare a master mix of GST-GSPT1 and d2-anti-GST antibody in assay buffer. Prepare a separate master mix of His-CRBN/DDB1 and Tb-anti-His antibody in assay buffer. Optimal concentrations should be determined empirically during assay development, but a starting point of 10-20 nM for each protein and antibody is recommended.
-
Compound Dispensing: Dispense ~50 nL of library compounds (10 mM in DMSO) into the assay plates for a final screening concentration of 10 µM. Dispense positive and negative controls into designated wells. A standard plate layout includes columns 1-2 for negative controls (DMSO) and columns 23-24 for positive controls.[13]
-
Reagent Addition:
-
Add 5 µL of the GST-GSPT1/d2-anti-GST mix to all wells.
-
Add 5 µL of the His-CRBN/DDB1/Tb-anti-His mix to all wells.
-
-
Incubation: Seal the plates and incubate at room temperature for 2-4 hours, protected from light.
-
Signal Reading: Read the plates on a TR-FRET plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after a time delay (e.g., 60 µs) following excitation (e.g., 337 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the plate controls (% activity).
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
-
Table 1: HTS Assay Quality Control Parameters
| Parameter | Formula | Interpretation for a Robust Assay |
| Z'-Factor | `1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | Typically > 5 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% for controls |
Secondary Assay Protocol: Western Blot for GSPT1 Degradation
Hits from the primary screen must be validated in a biologically relevant, cell-based assay. A Western blot is the gold-standard method to directly measure the degradation of the target protein.
Objective: To confirm that hit compounds from the primary screen lead to the degradation of endogenous GSPT1 in a CRBN-dependent manner.
Materials:
-
MM.1S (multiple myeloma) cell line or other suitable cell line expressing GSPT1 and CRBN.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Hit compounds from the primary screen.
-
Proteasome inhibitor (e.g., MG132) and Neddylation inhibitor (e.g., MLN4924) for mechanistic studies.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-GSPT1, Rabbit anti-CRBN, Mouse anti-Vinculin or anti-Actin (loading control).
-
HRP-conjugated secondary antibodies: anti-Rabbit IgG, anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Treatment: Seed MM.1S cells in 6-well plates. Treat the cells with a dilution series of the hit compound (e.g., 0.01, 0.1, 1, 10 µM) for 4-6 hours. Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against GSPT1 and the loading control (e.g., Vinculin) overnight at 4°C with gentle agitation.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the GSPT1 band intensity to the loading control band intensity for each sample. Plot the normalized GSPT1 levels against the compound concentration to determine the DC50 (concentration for 50% degradation).
Table 2: Representative Data from HTS Cascade
| Compound ID | Primary Screen (% Activity @ 10µM) | Dose-Response (EC50, µM) | Secondary Screen (DC50, µM) | Hit Status |
| PZD-001 | 85% | 0.8 | 1.2 | Confirmed Hit |
| PZD-002 | 7% | > 50 | > 50 | Inactive |
| PZD-003 | 92% | 0.5 | > 50 | False Positive |
| PZD-004 | 55% | 12.5 | 15.0 | Weak Hit |
| CC-885 (Control) | 100% | 0.05 | 0.08 | Positive Control |
Conclusion and Future Directions
The workflow described in this application note provides a robust and scientifically rigorous framework for screening this compound libraries to discover novel molecular glue degraders. The combination of a highly sensitive biochemical TR-FRET primary assay with a definitive cell-based Western blot secondary assay ensures the identification of high-quality, validated hits.[4] Compounds that demonstrate potent, dose-dependent degradation of GSPT1 can be advanced to further studies, including proteomics to assess selectivity, pharmacokinetic profiling, and efficacy studies in preclinical models. This strategic approach leverages the privileged nature of the piperazine-2,6-dione scaffold to efficiently navigate the path from a compound library to promising lead candidates for targeted protein degradation therapies.
References
-
Du, G., Che, J., He, Z., Yue, H., Wang, E. S., Zhang, T., & Fischer, E. S. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(9), 2533–2541. [Link]
-
ResearchGate. (n.d.). Mechanism of action of Immunomodulatory drugs (IMiDs). Retrieved from [Link]
-
Gong, C., et al. (2021). Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Haematologica. [Link]
-
Ommega Online Publishers. (2015). Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy. Journal of Neoplasm. [Link]
-
Collaborative Drug Discovery. (n.d.). Plate Control Layout. CDD Support. Retrieved from [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Mechanism of immunomodulatory drug resistance and novel therapeutic strategies in multiple myeloma. Leukemia & Lymphoma. [Link]
-
bioRxiv. (2023). Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. [Link]
-
Wang, L., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. [Link]
-
BioWorld. (2023). Bristol Myers Squibb describes new GSPT1 degradation inducers. [Link]
-
ACS Publications. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology. [Link]
-
Aviva Systems Biology. (n.d.). A FRET-based assay for the identification and characterization of cereblon ligands. Retrieved from [Link]
-
Reddit. (2023). How to reduce cross-well contamination on HTS? r/flowcytometry. [Link]
-
Salk Institute for Biological Studies. (n.d.). A3 HTS Quick Start Guide. Retrieved from [Link]
-
ResearchGate. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. [Link]
-
Salk Institute for Biological Studies. (n.d.). A3 HTS Quick Start Guide. Retrieved from [Link]
-
ResearchGate. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. [Link]
-
BPS Bioscience. (n.d.). Cereblon Intrachain TR-FRET Assay Kit. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
AntBio. (2024). Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solubilization Strategies and Best Practices. [Link]
-
SAGE Journals. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy [ommegaonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. antbioinc.com [antbioinc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
Application Note: Strategies for the Conjugation of Piperazine-2,6-dione Derivatives to Targeting Ligands
An Application Guide for Researchers and Drug Development Professionals
Abstract
The piperazine-2,6-dione scaffold is a significant heterocyclic motif in medicinal chemistry, sharing structural similarities with the piperidine-2,6-dione (glutarimide) core widely recognized for its role in targeted protein degradation as a ligand for the Cereblon (CRBN) E3 ligase.[1] This structural analogy suggests its potential in developing novel bioconjugates. This guide provides a comprehensive framework for the strategic conjugation of functionalized piperazine-2,6-dione derivatives to targeting ligands such as monoclonal antibodies. We present the underlying chemical principles, detailed protocols for creating a conjugatable derivative, its subsequent attachment to a model antibody via amine-reactive chemistry, and essential methods for characterization. This document serves as a foundational resource for researchers aiming to incorporate this versatile scaffold into their targeted therapeutic platforms.
Introduction: The Rationale for Piperazine-2,6-dione in Bioconjugation
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering a payload to diseased cells. This is achieved by conjugating a potent molecule to a targeting ligand—such as an antibody, peptide, or small molecule—that recognizes a specific biomarker on the target cell surface.[2][3] The linker connecting the payload and the ligand is a critical component, influencing the stability, solubility, and overall pharmacological profile of the conjugate.
The piperazine ring is a privileged structure in drug design, frequently incorporated into linkers to enhance aqueous solubility (upon protonation) and introduce conformational rigidity, which can be beneficial for optimizing binding interactions.[4][5][6] The piperazine-2,6-dione core (CAS: 4774-22-5, M.W. 114.10 g/mol )[7][8] presents an intriguing scaffold for developing novel linkers or payloads. Its two nitrogen atoms offer distinct handles for chemical modification, allowing for the creation of heterobifunctional molecules primed for conjugation.
This guide moves beyond theoretical discussion to provide a practical, chemically sound workflow for utilizing this scaffold. Since piperazine-2,6-dione hydrochloride itself is not a bifunctional linker, our strategy focuses on its derivatization to install a reactive handle, followed by conjugation using established bioconjugation techniques.[9][10]
Foundational Chemical Principles
The core of our strategy is a two-stage process: Functionalization and Conjugation .
-
Functionalization: The piperazine-2,6-dione ring contains two secondary amine/amide nitrogens. One of these can be selectively N-alkylated to append a linker chain terminating in a reactive functional group. For maximum versatility and compatibility with standard protein conjugation methods, we will focus on creating a derivative with a terminal carboxylic acid. This transforms the core scaffold into a custom, heterobifunctional crosslinker.
-
Conjugation: The newly installed carboxylic acid can be activated to form a highly reactive intermediate that readily couples with nucleophilic residues on the targeting ligand. The most common targets on monoclonal antibodies are the primary amines on the side chains of lysine residues.[9] The carbodiimide-mediated reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a robust and widely used method for this purpose.
The overall workflow is depicted below.
Diagram 1: Overall workflow for the synthesis and conjugation of a piperazine-2,6-dione-based linker.
Materials and Reagents
Proper sourcing and quality of reagents are paramount for successful synthesis and conjugation.
| Reagent | Recommended Grade | Typical Supplier(s) | Notes |
| This compound | ≥95% Purity | ChemScene, Sigma-Aldrich | Confirm structure and purity upon receipt.[11] |
| Ethyl 6-bromohexanoate | Synthesis Grade | Sigma-Aldrich, TCI | Alkylating agent. Other chain lengths can be substituted. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base for the alkylation reaction. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Lithium Hydroxide (LiOH) | Reagent Grade | MilliporeSigma | For ester hydrolysis (deprotection). |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Bioconjugation Grade | Thermo Fisher, Pierce | Store desiccated at -20°C. Moisture sensitive. |
| N-hydroxysuccinimide (NHS) | Bioconjugation Grade | Thermo Fisher, Pierce | Store desiccated at 4°C. Moisture sensitive. |
| Monoclonal Antibody (e.g., Trastuzumab) | Biopharmaceutical Grade | Sourced appropriately | Starting concentration should be ≥5 mg/mL. |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Molecular Biology Grade | Thermo Fisher | Activation buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Cell Culture Grade | Gibco, Lonza | Conjugation and storage buffer. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | For dissolving the linker. |
| Zeba™ Spin Desalting Columns (7K MWCO) | N/A | Thermo Fisher | For buffer exchange and removal of excess reagents. |
Experimental Protocols
Protocol 1: Synthesis of 6-(4-(piperazine-2,6-dion-1-yl))hexanoic acid
This protocol describes the N-alkylation of piperazine-2,6-dione followed by ester hydrolysis to yield a linker with a terminal carboxylic acid.
Step-by-Step Methodology:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq). Stir the suspension vigorously for 15 minutes at room temperature to neutralize the hydrochloride and form the free base in situ.
-
Add ethyl 6-bromohexanoate (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-70°C and stir under a nitrogen atmosphere for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. Purify by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) if necessary.
-
-
Ester Hydrolysis (Deprotection):
-
Dissolve the crude or purified ester intermediate in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS until the ester is fully consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product: 6-(4-(piperazine-2,6-dion-1-yl))hexanoic acid .
-
Confirm the identity and purity of the final linker product by ¹H NMR and Mass Spectrometry.
-
Protocol 2: Conjugation to a Targeting Antibody via Lysine Residues
This protocol uses EDC/NHS chemistry to couple the carboxy-functionalized linker to lysine residues on a monoclonal antibody (mAb).
Step-by-Step Methodology:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a reaction buffer such as PBS, pH 7.4, using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation:
-
Prepare a fresh 100 mM stock solution of the synthesized linker in anhydrous DMSO.
-
In a separate microcentrifuge tube, prepare the activation mix. For a target Drug-to-Antibody Ratio (DAR) of 4-6, a 10-20 fold molar excess of linker over the mAb is a good starting point.
-
Example Calculation: For 1 mg of mAb (~150 kDa, ~6.67 nmol), a 10-fold excess requires 66.7 nmol of linker.
-
Dissolve the required amount of linker, EDC (1.5 eq to linker), and NHS (1.2 eq to linker) in an amine-free activation buffer (e.g., MES buffer, pH 6.0) or anhydrous DMSO.
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution (the NHS-ester) directly to the prepared antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 50 mM to consume any unreacted NHS-esters.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the antibody-drug conjugate (ADC). Size Exclusion Chromatography (SEC) is the preferred method. Alternatively, for small-scale reactions, multiple passes through desalting columns can be effective.
-
The purified conjugate should be stored in a suitable buffer (e.g., PBS) at 4°C or frozen at -80°C for long-term storage.
-
Diagram 2: Chemical pathway for EDC/NHS mediated conjugation to a primary amine on a protein.
Characterization and Quality Control
Confirming successful conjugation and characterizing the product is a critical self-validating step.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment. The conjugated antibody should show a slight increase in molecular weight compared to the unconjugated antibody.
-
Size Exclusion Chromatography (SEC-HPLC): This is essential to confirm the absence of aggregation, which can be induced by the conjugation process. The conjugate should elute as a single, sharp peak.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful method for determining the distribution of drug-linker species and calculating the average Drug-to-Antibody Ratio (DAR). Species with different numbers of conjugated linkers will have different retention times.
-
Mass Spectrometry (LC-MS): For a precise measurement of the DAR and confirmation of the conjugate's identity, mass spectrometry of the intact or deglycosylated ADC is the gold standard.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC/NHS (hydrolyzed); Amine-containing buffer (Tris); Incorrect pH. | Use fresh, high-quality EDC/NHS. Ensure all buffers are amine-free. Maintain activation pH at ~6.0 and conjugation pH at 7.2-8.0. |
| Antibody Aggregation | High concentration of organic solvent (DMSO); Over-conjugation; pH instability. | Keep DMSO concentration below 10%. Reduce the molar excess of the linker. Confirm buffer pH and use SEC to remove aggregates post-conjugation. |
| High Polydispersity (Wide DAR range) | Inconsistent reaction conditions; Non-optimal linker-to-antibody ratio. | Precisely control reaction time, temperature, and pH. Titrate the molar excess of the linker to achieve the desired average DAR. |
| Precipitation of Linker | Poor aqueous solubility of the activated NHS-ester. | Increase the percentage of co-solvent (DMSO) slightly, ensuring it remains below the denaturation threshold for the antibody. Work quickly post-activation. |
Conclusion
The piperazine-2,6-dione scaffold offers a promising platform for the development of novel bioconjugates. While direct conjugation is not feasible, a strategic functionalization to introduce a reactive handle enables its efficient coupling to targeting ligands using well-established chemical methods. The protocols and principles outlined in this guide provide a robust starting point for researchers to explore the potential of this scaffold in creating next-generation targeted therapeutics. Rigorous characterization of the final conjugate is essential to ensure quality, homogeneity, and desired pharmacological properties.
References
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Piperazine-2,6-dione | C4H6N2O2 | CID 338690. PubChem - NIH. [Link]
-
Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
-
Conjugatable Ligands: Methods Overview. InvivoGen. [Link]
-
Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Europe PMC. [Link]
-
Overview of bioconjugation techniques and ligand structures. ResearchGate. [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar. [Link]
-
Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. ACS Publications. [Link]
-
Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides. PMC - NIH. [Link]
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Piperazine-2,6-dione | C4H6N2O2 | CID 338690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine-2,6-dione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. invivogen.com [invivogen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperazine-2,6-dione Hydrochloride
Welcome to the technical support center for the synthesis of piperazine-2,6-dione and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield, product purity, and reproducibility. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.
Introduction: The Challenge of Synthesizing Piperazine-2,6-dione
The piperazine-2,6-dione scaffold is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active compounds. While several synthetic routes exist, achieving high yields of the final hydrochloride salt can be challenging due to issues with cyclization efficiency, side-product formation, and purification. This guide provides a structured approach to troubleshooting these common hurdles.
Section 1: Synthesis Overview and Critical Control Points
The most common and adaptable methods for synthesizing the piperazine-2,6-dione core involve the cyclization of an activated di-acid or di-ester precursor. A prevalent route begins with an iminodiacetic acid derivative, which is coupled with an amine or cyclized using a dehydrating agent, followed by deprotection (if necessary) and salt formation.
General Synthesis Workflow
The diagram below illustrates a common synthetic pathway, highlighting the critical stages where yield can be compromised.
Caption: General workflow for Piperazine-2,6-dione hydrochloride synthesis.
Table 1: Critical Parameters and Their Impact on Yield
| Parameter | Optimal Range/Choice | Rationale & Impact on Yield |
| Coupling/Cyclizing Agent | 1,1'-Carbonyldiimidazole (CDI) | Highly effective for amide bond formation; byproducts are easily removed. Using old or improperly stored CDI can drastically reduce yield.[1][2] |
| Stoichiometry (CDI) | 1.0 - 2.0 equivalents | Less than 1.0 eq leads to incomplete activation. A slight excess (e.g., 1.1 eq) can drive the reaction, but a large excess can complicate purification. Some procedures use a second addition of CDI to ensure completion.[1][3] |
| Solvent (Cyclization) | Anhydrous THF, Acetonitrile | Must be anhydrous to prevent hydrolysis of the activated intermediate. Solvent choice can affect solubility and reaction rates.[1][2] |
| Temperature (Cyclization) | 25°C to Reflux | Temperature is highly substrate-dependent. Lower temperatures can improve selectivity, while reflux is often needed to drive cyclization to completion. Optimization is key; excessively high temperatures can promote side reactions.[2][4] |
| Base (if applicable) | DIPEA, NEt₃ | Used to neutralize any acid formed and facilitate cyclization. Must be non-nucleophilic to avoid side reactions. |
| Moisture Control | Strict Anhydrous Conditions | Water will readily consume the activated carboxylic acid intermediate, halting the cyclization and reducing the yield. |
| HCl Source (Salt Formation) | HCl in Ethyl Acetate or Dioxane | Using a solution of HCl provides better control over stoichiometry than gaseous HCl. The solvent must be one in which the hydrochloride salt is insoluble to ensure efficient precipitation.[5] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled. TLC and LC-MS show significant amounts of the linear, uncyclized precursor even after extended reaction times. How can I drive the cyclization to completion?
Answer: This is a classic problem of incomplete cyclization, which can stem from several factors.
Causality: The intramolecular cyclization is in competition with intermolecular side reactions and decomposition. To favor the desired reaction, the rate of cyclization must be increased.
Troubleshooting Steps:
-
Verify Reagent Activity: The most common culprit is the cyclizing agent, especially CDI, which is moisture-sensitive. Use a freshly opened bottle or test its activity on a simple system.
-
Increase Temperature: If the reaction is being run at room temperature, gradually increasing the temperature to reflux can provide the necessary activation energy to overcome the barrier to cyclization. Monitor for byproduct formation via TLC as you increase the heat.[2]
-
Optimize Reagent Stoichiometry: Some protocols benefit from a two-stage addition of the coupling agent. Add 1.0 equivalent of CDI at the start, stir for 60-90 minutes, and then add a second portion (e.g., 1.0-2.0 equivalents) to reactivate any remaining starting material and drive the reaction to completion.[1][3]
-
Consider a Catalyst: For certain substrates, a catalytic amount of an activating agent like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, though it may also increase the risk of side reactions.[2]
Caption: Decision workflow for troubleshooting incomplete cyclization.
Q2: My yield is significantly lower after purification. The crude product looks promising, but I lose most of it during workup and crystallization. What's going wrong?
Answer: High loss during purification typically points to one of two issues: suboptimal workup procedures that fail to efficiently remove byproducts, or an inappropriate crystallization solvent system where the product has high solubility.
Causality: The goal of purification is to maximize the purity of the final product while minimizing mass loss. This requires exploiting the differential solubility of the product versus impurities.
Troubleshooting & Optimization Protocols:
-
Workup Optimization:
-
Problem: The byproduct of CDI activation, imidazole, can be difficult to remove.
-
Solution: After the reaction, quench with a mild acid wash (e.g., 1M HCl). Imidazole will be protonated to form the water-soluble imidazolium salt, which is efficiently removed into the aqueous layer. Be cautious not to use a strong acid if your product contains acid-labile protecting groups.
-
-
Crystallization Protocol:
-
Problem: The product is too soluble in the chosen recrystallization solvent, leading to low recovery from the mother liquor.
-
Solution: A systematic approach to finding the right solvent system is crucial.
-
Solubility Screening: Test the solubility of your crude product in a range of common solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, DMF).
-
Single Solvent System: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Two-Solvent System: If a single solvent isn't effective, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until persistent turbidity is observed. Cool slowly to promote crystal growth. A reported successful system is DMF/Ethanol.[4]
-
-
Q3: The final hydrochloride salt formation step results in an oil or a very low yield of precipitate. How can I ensure clean and efficient salt formation?
Answer: Oiling out during salt formation is a common sign of impurities or residual water. Low precipitation yield indicates high solubility of the salt in the chosen solvent.
Causality: Salt formation is a crystallization process. The presence of water can create a highly polar microenvironment that solvates the salt, preventing it from precipitating. Impurities can interfere with the formation of a stable crystal lattice.
Step-by-Step Protocol for Robust HCl Salt Formation:
-
Ensure an Anhydrous Free Base: Before attempting salt formation, ensure the piperazine-2,6-dione free base is completely dry. If it was purified via column chromatography, ensure all solvent is removed under high vacuum. If it was extracted, ensure the organic layer was thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentration.
-
Choose the Right Solvent: The ideal solvent is one that readily dissolves the free base but in which the hydrochloride salt is completely insoluble. Ethyl acetate is a common and effective choice.[5]
-
Controlled Acid Addition: Dissolve the dry free base in the chosen anhydrous solvent. Cool the solution in an ice bath (0-5°C). Slowly add, with vigorous stirring, a stoichiometric amount (1.0 eq) of an HCl solution (e.g., 2-4M HCl in ethyl acetate or dioxane).[5][3] Adding the acid too quickly or at room temperature can promote oiling.
-
Patience and Seeding: If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure product from a previous batch, adding a "seed" crystal can induce crystallization.
-
Isolation: Allow the slurry to stir in the ice bath for at least one hour to maximize precipitation before collecting the solid by filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., cold ethyl acetate or diethyl ether) to remove any residual soluble impurities. Dry the final product under vacuum.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best analytical method to monitor the reaction?
-
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product. LC-MS gives a more accurate assessment of conversion and confirms the mass of the product and any major byproducts.
-
-
Q: My starting material is an amino acid. Are there specific considerations?
-
A: Yes. When starting from amino acids, you must protect both the amine and the carboxylic acid not involved in the initial amide bond formation to prevent unwanted polymerization or side reactions.[6][7] Furthermore, controlling the stereochemistry can be a significant challenge, and the reaction conditions may influence the diastereoselectivity of the final product.[8][9]
-
-
Q: Can this synthesis be performed on a large scale?
-
A: Yes, protocols for synthesizing related piperidine-2,6-diones have been successfully scaled to the kilogram level.[4][10] Key considerations for scale-up include efficient heat transfer (managing exotherms during activation and providing consistent heating during reflux), effective mixing, and safe handling of reagents. The purification method may also need to be adapted from chromatography to crystallization or trituration.
-
References
-
Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2020). National Institutes of Health. [Link]
-
Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. (n.d.). Pubs.rsc.org. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). National Institutes of Health. [Link]
-
Synthesis of piperazinones from amino acids. (2018). ResearchGate. [Link]
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019).
-
2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. (2001). PubMed. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). ACS Publications. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions. (2020). ResearchGate. [Link]
-
Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. (2011). PubMed. [Link]
-
Standardization for the preparation of piperazine-2,6-dione. (2014). ResearchGate. [Link]
-
NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. (2018). European Patent Office. [Link]
- US2919275A - Purification of piperazine. (1959).
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. [Link]
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. (2014). ResearchGate. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). ResearchGate. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2021). National Institutes of Health. [Link]
Sources
- 1. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperazine-2,6-dione Hydrochloride
Document ID: TSC-PDHCL-2026-01
Last Updated: January 17, 2026
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the purification of piperazine-2,6-dione hydrochloride. As a highly polar, water-soluble small molecule, this compound presents significant challenges that defy conventional purification strategies. Standard methods like normal-phase silica chromatography or recrystallization from single organic solvents often result in frustration, leading to low recovery, persistent impurities, or the dreaded "oiling out."
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move from immediate troubleshooting in a question-and-answer format to detailed, step-by-step protocols, explaining the scientific principles behind each recommendation. Our goal is to empower you with the expertise to not only purify your compound but to understand and adapt these methods for other challenging polar molecules you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Quick-Reference Troubleshooting
This section provides rapid answers to the most pressing problems.
Q1: I tried to recrystallize my this compound from ethanol, but the recovery is extremely low. What went wrong?
A1: This is a classic solubility issue. This compound is a salt, making it highly polar. It has significant solubility in polar protic solvents like ethanol and methanol even at low temperatures.[1] Consequently, a large portion of your compound remains in the mother liquor upon cooling, leading to poor yields.[2] The key is to use a solvent system where the solubility difference between hot and cold temperatures is maximized.
-
Quick Fix: Switch to an anti-solvent precipitation or a mixed-solvent recrystallization. A good starting point is dissolving the compound in a minimum amount of hot methanol or water and then adding a less polar anti-solvent like acetonitrile or isopropanol until turbidity appears.
Q2: My compound "oiled out" of solution instead of forming crystals. How do I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid phase instead of a solid crystal lattice.[3][4] This often happens when the solution is too concentrated, the cooling is too rapid, or the compound's melting point is lower than the temperature of the solution as it becomes saturated.[3][4]
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to slightly decrease the saturation concentration.[5]
-
Slow Cooling: Let the solution cool to room temperature as slowly as possible. Insulating the flask can help. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of this issue.[4]
-
Scratching: Induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[2][3]
-
Q3: My NMR analysis shows residual starting materials (e.g., amino acid derivatives) and other polar impurities. Standard silica gel chromatography isn't working.
A3: You are correct; normal-phase chromatography is ineffective here. Your highly polar hydrochloride salt will either stick irreversibly to the polar silica gel or elute immediately with the polar mobile phase, providing no separation.[6][7]
-
Recommended Action: You need a different chromatographic technique designed for polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like silica) but with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[6] Polar analytes are retained and can be eluted by increasing the water content.[8]
-
Ion-Exchange Chromatography (IEX): Since your compound is a positively charged salt, cation-exchange chromatography is a powerful option.[9][10][11] The cationic compound binds to a negatively charged stationary phase and is selectively eluted by increasing the salt concentration or changing the pH of the mobile phase.[11]
-
Q4: How can I remove inorganic salts (like NaCl) from my crude product?
A4: This is a common problem, especially if aqueous HCl was used in the synthesis.[12] Since both your product and the inorganic salts are water-soluble, simple washing is ineffective.
-
Strategy 1 (If Product is Soluble in Alcohols): Dissolve the crude mixture in anhydrous methanol or ethanol. Inorganic salts like NaCl are poorly soluble in these solvents and can be removed by filtration.
-
Strategy 2 (Acid-Base Extraction): If your protocol allows, you can neutralize the hydrochloride salt back to the free piperazine-2,6-dione base. The free base may be less polar and extractable into an organic solvent, leaving the inorganic salts in the aqueous layer. You can then reform the pure hydrochloride salt.[12][13]
-
Strategy 3 (Size Exclusion Chromatography): For a non-adsorptive method, size exclusion chromatography (SEC) or gel filtration can separate molecules based on size, effectively removing small salt ions.[1]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Recrystallization for Polar Salts
Recrystallization of this compound fails in single solvents because its solubility profile is relatively flat across temperatures in common polar solvents. The solution lies in creating a binary solvent system that exaggerates the solubility difference.
Core Principle: The Solvent/Anti-Solvent System
The ideal system consists of:
-
A "Solvent": A polar solvent that readily dissolves your compound when hot but has limited solvency when cold (e.g., Water, Methanol).
-
An "Anti-Solvent": A less polar, miscible solvent in which your compound is insoluble (e.g., Acetonitrile, Isopropanol, Ethyl Acetate, Tetrahydrofuran (THF)).
The goal is to dissolve the crude product in a minimum amount of the hot "solvent" and then carefully add the "anti-solvent" until the solution becomes cloudy (the point of saturation). Upon gentle warming to redissolve and slow cooling, the desired compound will crystallize out, leaving more soluble impurities behind.
Data-Driven Solvent Selection
| Solvent System (Solvent:Anti-Solvent) | Suitability for Piperazine-2,6-dione HCl | Rationale & Key Considerations |
| Methanol : Acetonitrile | Excellent | Methanol is a strong solvent. Acetonitrile is a moderate polarity anti-solvent that is fully miscible. This combination often gives well-defined crystals. |
| Water : Isopropanol (IPA) | Very Good | Water is the most powerful solvent. IPA is a good anti-solvent. Be cautious with the amount of water; use the absolute minimum to avoid high losses. |
| Methanol : Dichloromethane (DCM) | Good | DCM is a non-polar anti-solvent. This can be effective but may lead to faster precipitation. Ensure slow addition and cooling. |
| Ethanol : Diethyl Ether | Use with Caution | Ether is a very effective anti-solvent, but its low boiling point and high flammability require careful handling. Precipitation can be very rapid. |
Workflow Diagram: Anti-Solvent Recrystallization
Caption: Workflow for Anti-Solvent Recrystallization.
Guide 2: A Researcher's Guide to Chromatographic Purification
When crystallization fails to remove impurities with similar solubility, chromatography is the next logical step. For this compound, you must move beyond traditional methods.
Decision Diagram: Choosing the Right Chromatography Technique
Caption: Decision tree for selecting a purification method.
Technical Deep Dive: HILIC
HILIC is a powerful technique that establishes a water-rich layer on the surface of a polar stationary phase. Polar analytes, like our target compound, partition into this layer and are retained.
-
Stationary Phase: Bare silica, Diol, or Zwitterionic phases.[6][14] Standard flash silica columns can be used effectively in HILIC mode.[8]
-
Mobile Phase: A high concentration of acetonitrile (>80%) with a smaller, increasing gradient of aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium acetate).[6]
-
Why it Works: It provides orthogonal selectivity to reverse-phase, retaining very polar compounds that would otherwise elute in the void volume of a C18 column.[7] The high organic content of the mobile phase also aids in sample solubility for compounds that are less soluble in pure water.[8]
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. The expected outcomes and checkpoints are included to ensure you are on the right track.
Protocol 1: Bench-Scale Anti-Solvent Recrystallization
Objective: To purify ~1-5 g of crude this compound containing polar organic impurities.
Materials:
-
Crude this compound
-
Methanol (ACS Grade, anhydrous)
-
Acetonitrile (HPLC Grade)
-
Erlenmeyer flasks, magnetic stir bar, hot plate/stirrer, condenser
-
Büchner funnel and filter flask
Methodology:
-
Initial Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of methanol (e.g., 25 mL) and begin stirring and heating to reflux (~65 °C).
-
Continue adding methanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [2] Record this volume (V1).
-
-
Hot Filtration (if necessary):
-
If any insoluble particulates are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[5]
-
-
Anti-Solvent Addition:
-
Bring the clear solution back to a gentle reflux.
-
Slowly add acetonitrile dropwise from a dropping funnel.
-
Continue adding until you observe persistent cloudiness (turbidity). This is the saturation point.
-
Add a few more drops of hot methanol to re-dissolve the precipitate, resulting in a perfectly clear, saturated solution.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming pure, large crystals.[4][15]
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold acetonitrile to remove any residual mother liquor.[15]
-
Transfer the crystals to a watch glass and dry them under high vacuum to a constant weight.
-
Expected Outcome: Pure, white crystalline solid of this compound with a significantly improved purity profile by NMR or LC-MS analysis.
References
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). [Link]
-
What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. [Link]
-
Why HILIC is what your polar compounds need for purification. BUCHI. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
- Amines analysis by ion chromatography. (WO2017011218A1).
-
Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015, October 16). AZoM. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Using prep HPLC for ion exchange. (2012, October 17). Chromatography Forum. [Link]
-
Piperazine-2,6-dione. PubChem. [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
Recrystallization. University of Massachusetts Lowell. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2005). PubMed. [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (CN109305935A).
-
How to purify a water soluble compound?. (2019, April 30). ResearchGate. [Link]
-
Purifying Amines Using Their Salts. (2014, November 2). YouTube. [Link]
-
Troubleshooting Common Issues with Water Treatment Systems. (2023, July 24). Wisler Plumbing, Cooling, Heating & Electric. [Link]
-
How can purify compound which is water soluble and have water soluble impurities?. ResearchGate. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Recrystallization [wiredchemist.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. WO2017011218A1 - Amines analysis by ion chromatography - Google Patents [patents.google.com]
- 10. azom.com [azom.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. echemi.com [echemi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. web.mnstate.edu [web.mnstate.edu]
"Piperazine-2,6-dione hydrochloride" side products and impurity profiling
Welcome to the technical support center for piperazine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios related to side products and impurity profiling.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is piperazine-2,6-dione and why is impurity profiling critical for it?
Piperazine-2,6-dione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and two ketone groups. It is a type of diketopiperazine (DKP), a scaffold found in various natural products and utilized as a building block in medicinal chemistry.
Impurity profiling is paramount for several reasons:
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA require stringent characterization of all impurities above a certain threshold (typically >0.1%) to ensure the safety and efficacy of the final drug product.
-
Process Optimization: Understanding the impurity profile provides crucial feedback for optimizing reaction conditions to minimize side reactions and maximize the yield of the desired product.
-
Product Stability: Identifying degradation products helps in establishing appropriate storage conditions and shelf-life for the compound.
Q2: What are the most common classes of impurities I should expect to see?
The impurities associated with this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials, reagents, and side products from incomplete or alternative reaction pathways.
-
Degradation Products: These arise from the decomposition of the piperazine-2,6-dione molecule itself, often through mechanisms like hydrolysis.
-
Contaminants: These can be introduced from solvents, equipment, or handling procedures.
This guide will focus primarily on process-related impurities and degradation products, which are the most common challenges.
Part 2: Troubleshooting Guide - Side Products & Impurity Profiling
This section addresses specific experimental issues in a question-and-answer format.
Scenario 1: My reaction yield is low and I observe several unexpected spots on my TLC plate.
Question: I'm synthesizing piperazine-2,6-dione via the cyclization of an iminodiacetic acid derivative, but the yield is poor. My TLC shows the main product spot along with multiple other spots. What are the likely side products?
Answer & Analysis:
Low yield in this cyclization is often due to competing intermolecular and intramolecular side reactions. The primary culprits are typically related to incomplete cyclization or polymerization.
Plausible Side Products:
-
Linear Amide Intermediate: The most common side product is the uncyclized linear intermediate. This occurs when the final ring-closing step is inefficient. On an HPLC, this would appear as a more polar compound with a shorter retention time than the product.
-
Dimer/Oligomers: Intermolecular reactions between molecules of the starting material or the linear intermediate can lead to the formation of dimers and higher-order oligomers. These will appear as higher molecular weight species in a mass spectrum.
-
Starting Material: Residual unreacted starting material is also a common impurity.
Troubleshooting & Optimization:
-
Reaction Conditions: High temperatures can sometimes promote undesired side reactions. Attempt the cyclization at a lower temperature for a longer duration.
-
High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, perform the reaction under high-dilution conditions (e.g., ≤1 mM).[1] This is a classic strategy in cyclic peptide synthesis to minimize oligomerization.[1]
-
Activating Agent: The choice of coupling or activating agent is critical. If using a carbodiimide (e.g., DCC, EDC), ensure the stoichiometry is precise. Over-activation can lead to side reactions. Consider alternative cyclization reagents if issues persist.
The diagram below illustrates the competition between the desired intramolecular cyclization and the undesired intermolecular dimerization.
Caption: Competing reaction pathways in piperazine-2,6-dione synthesis.
Scenario 2: I see a new peak growing in my HPLC chromatogram during stability testing.
Question: I've stored a solution of this compound in an aqueous buffer at pH 5. Over time, a new, more polar peak appears in the HPLC analysis. What is this impurity?
Answer & Analysis:
The appearance of a more polar peak over time, especially in an aqueous environment, strongly suggests hydrolysis . The piperazine-2,6-dione ring contains two amide bonds, which are susceptible to cleavage by water. As a diketopiperazine, its stability is highly pH-dependent.[2][3]
Likely Degradation Product:
-
Iminodiacetic Acid: The most probable degradation product is the ring-opened compound, iminodiacetic acid, formed by the hydrolysis of both amide bonds. If only one amide bond cleaves, the resulting linear dipeptide-like molecule would be an intermediate. This product would have a mass increase of 18 Da (due to the addition of one molecule of H₂O) or 36 Da (for full hydrolysis) compared to the parent compound.
pH and Stability:
-
Diketopiperazines are generally more stable between pH 3 and 8.[3]
-
Hydrolysis is catalyzed by both acid and base.[2] Even at pH 5, slow hydrolysis can occur, especially at elevated temperatures.[2]
The degradation pathway is visualized below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing hygroscopicity of "Piperazine-2,6-dione hydrochloride" in experiments
Technical Support Center: Managing Hygroscopicity of Piperazine-2,6-dione Hydrochloride
Introduction: Welcome to the dedicated technical support guide for managing the hygroscopic properties of this compound (CAS No. 35975-30-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for handling this compound effectively in experimental settings. This guide will address common challenges, from storage to experimental use, ensuring the integrity and accuracy of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For this compound, this is a critical parameter to manage as absorbed water can lead to a host of experimental inaccuracies and product stability issues. These include:
-
Inaccurate Weighing: The measured mass will include an unknown quantity of water, leading to errors in concentration calculations for solutions.[2]
-
Physical State Alterations: Moisture absorption can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making handling and dispensing difficult.[3][4]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4][5]
-
Altered Dissolution and Bioavailability: For drug development applications, changes in the physical state due to moisture can impact dissolution rates and, consequently, bioavailability.[6][7][8]
Q2: How can I determine the current water content of my this compound sample?
A: Several analytical techniques can be employed to quantify the water content in your sample. The choice of method often depends on the required accuracy, sample amount, and available instrumentation.
-
Karl Fischer Titration (KFT): This is considered the gold standard for water content determination due to its high accuracy and specificity for water.[9][10][11] It can be performed using either volumetric or coulometric methods, with the latter being particularly suitable for very low water content.[11][12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[][14] A weight loss step at a temperature consistent with the boiling point of water can be indicative of the water content. However, it's important to ensure that the compound itself is thermally stable and does not decompose at this temperature.
-
Near-Infrared Spectroscopy (NIR): NIR is a rapid and non-destructive technique that can be calibrated against a primary method like Karl Fischer titration to determine moisture content.[][15]
Q3: What are the ideal storage conditions for this compound?
A: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17][18] For long-term storage and to maintain the integrity of the compound, the following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Container | Tightly-closed, preferably with a secondary seal (e.g., parafilm). | Prevents ingress of atmospheric moisture.[3] |
| Environment | Cool, dry place, away from direct sunlight and heat sources.[16][19] | Minimizes the driving force for moisture absorption and potential thermal degradation. |
| Desiccation | Store inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). | Actively removes moisture from the immediate environment of the container.[20] |
| Inert Atmosphere | For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Displaces moist air from the container headspace. |
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent or drifting balance readings during weighing.
-
Probable Cause: The compound is rapidly absorbing moisture from the air while on the balance pan.
-
Solution:
-
Work Quickly and Efficiently: Minimize the time the container is open and the compound is exposed to the atmosphere.[3][21]
-
Use a Weighing Bottle: Tare a clean, dry weighing bottle with a ground glass stopper. Add the approximate amount of compound, close the bottle, and record the stable weight. Dispense the required amount and re-weigh the bottle to determine the exact amount used by difference.
-
Controlled Environment: If possible, perform weighing in a low-humidity environment such as a glove box or a glove bag with a positive pressure of dry inert gas.[20][22]
-
Issue 2: The powder has formed clumps or appears caked.
-
Probable Cause: The compound has already absorbed a significant amount of moisture during previous handling or due to improper storage.[3]
-
Solution:
-
Assess the Extent: If clumping is minor, the material may still be usable after drying, but a water content determination is highly recommended.
-
Drying Procedure:
-
Vacuum Oven: Place the material in a thin layer in a suitable container and dry in a vacuum oven at a temperature that will not cause decomposition. The exact temperature and duration will depend on the compound's thermal stability.
-
Desiccator under Vacuum: For more sensitive compounds, drying in a desiccator under vacuum with a strong desiccant like phosphorus pentoxide can be effective.
-
-
Post-Drying Handling: After drying, handle the material exclusively in a controlled, low-humidity environment to prevent re-absorption of moisture.
-
Issue 3: Poor solubility or unexpected reaction outcomes.
-
Probable Cause: The presence of excess water can alter the polarity of the solvent system, affecting solubility. Water can also act as a reactant in unintended side reactions or as a plasticizer, which can change the material's properties.[5]
-
Solution:
-
Quantify Water Content: Before use, determine the water content of your starting material using Karl Fischer titration.[23]
-
Use Anhydrous Solvents: Ensure that all solvents used in your experiment are anhydrous, especially for moisture-sensitive reactions.
-
Correct for Water Content: If the water content is known and cannot be removed, adjust the amount of this compound used in the experiment to account for the mass of the water.
-
Part 3: Experimental Protocols
Protocol 1: Accurate Weighing of this compound
This protocol details the steps for accurately weighing a hygroscopic compound like this compound.
Caption: Workflow for accurate weighing of hygroscopic compounds.
Step-by-Step Procedure:
-
Equilibration: Allow the sealed container of this compound to come to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Preparation: Ready all necessary equipment (spatulas, weighing paper/boat, receiving flask) to minimize transfer time.
-
Weighing by Difference (Recommended): a. Place a clean, dry weighing bottle with its stopper on the analytical balance and tare. b. Quickly add a slightly larger amount of the compound than needed to the weighing bottle and securely replace the stopper. Record the stable mass. c. Carefully dispense the required amount of the compound from the weighing bottle into your reaction vessel. d. Replace the stopper on the weighing bottle and re-weigh it. The difference between the initial and final mass is the exact amount of compound transferred.
-
Direct Weighing (Alternative): a. Tare a suitable weighing vessel (e.g., weighing paper or boat) on the balance. b. Quickly add the compound to the vessel until the target weight is approached. c. Record the first stable reading, as the weight may start to drift upwards as it absorbs moisture.[24]
Protocol 2: Preparation of a Stock Solution
This protocol outlines the preparation of a stock solution, a strategy that can mitigate the challenges of repeatedly weighing a hygroscopic solid.[25]
Caption: Workflow for preparing a stock solution of a hygroscopic compound.
Step-by-Step Procedure:
-
Quantify Water Content (Optional but Recommended): Perform Karl Fischer titration on a small, representative sample to determine the water content. This will allow for a more accurate final concentration calculation.
-
Weighing: Instead of weighing small amounts for each experiment, weigh a larger quantity (or the entire contents of a new bottle) at once to minimize errors from repeated exposure to air.
-
Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a portion of the appropriate anhydrous solvent and mix until the solid is fully dissolved. Sonication may be required.
-
Dilution to Volume: Carefully add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use vials that can be tightly sealed. Store these aliquots under the recommended conditions (e.g., refrigerated or frozen, protected from light).
Part 4: Impact on Downstream Applications and Data Interpretation
The hygroscopicity of this compound is not just a handling nuisance; it has direct implications for the quality and interpretation of your experimental data.
Chemical Reactions: In syntheses where this compound is a reactant, unaccounted-for water can alter the stoichiometry, potentially leading to lower yields, incomplete reactions, or the formation of byproducts.
Biological Assays: In biological experiments, the final concentration of the active compound in your assay will be lower than intended if the weighed mass includes water. This can lead to an underestimation of the compound's potency (e.g., higher IC50 or EC50 values).
Pharmaceutical Formulations: For formulation development, the water content can significantly impact the physical and chemical stability of the final drug product.[4][7] It is a critical quality attribute that must be controlled. The United States Pharmacopeia (USP) General Chapter <1112> provides guidance on the application of water activity determination in nonsterile pharmaceutical products, which is a related and important concept.[26][27][28][29]
By implementing the rigorous handling and analytical procedures outlined in this guide, you can mitigate the risks associated with the hygroscopic nature of this compound and ensure the accuracy, reproducibility, and integrity of your scientific work.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Tereshchenko AG. Hygroscopic Gravimetric Quantitative Chemical Analysis. J Chem Eng Process Technol [Internet]. 2015;6(3). Available from: [Link]
-
Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? [Internet]. 2010 Oct 10. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds [Internet]. 2014 Feb 22. Available from: [Link]
-
HepatoChem. How do you handle hygroscopic salts? [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Sasic S, Clark DA, Mitchell JC, Snowden MJ. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. J Pharm Biomed Anal. 2004 Feb 4;34(2):427–32. Available from: [Link]
-
Al-Gohary OMN, Al-Kassas RS. The effect of storage conditions on the physical stability of tablets. J Taibah Univ Med Sci. 2014 Mar;9(1):1–8. Available from: [Link]
-
Scientist Live. The impact of water content in pharmaceuticals [Internet]. 2020 Apr 6. Available from: [Link]
-
Stephenson GA, Aburub A, Woods T, Hinds D, Matejka R. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. J Pharm Sci. 2022;111(10):2735–43. Available from: [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Internet]. 2008 Nov 27. Available from: [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with? [Internet]. 2010 Jul 17. Available from: [Link]
-
Mitsubishi Chemical Group. Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™ [Video]. YouTube. 2025 Sep 30. Available from: [Link]
-
Chromatography Forum. How to weigh a higroscopic substance [Internet]. 2008 Oct 20. Available from: [Link]
-
Reddit. r/labrats - How do you guys prepare solutions of hygroscopic chemicals? [Internet]. 2017 Feb 7. Available from: [Link]
-
Pásztor E, Demeter A, Kocsis B, Antal I. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. J Pharm Biomed Anal. 2016;123:65–78. Available from: [Link]
-
ResearchGate. Tablet Dissolution Affected by a Moisture Mediated Solid-State Interaction Between Drug and Disintegrant [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Murikipudi V, Gupta P, Sihorkar V, Manek R. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian J Pharm. 2016;10(3). Available from: [Link]
-
GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Qiu Y, Scicolone CR, Kress M, Patel M. Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets. Pharm Dev Technol. 2001;6(2):235–44. Available from: [Link]
-
News-Medical.Net. Moisture Analysis Techniques [Internet]. 2018 Aug 28. Available from: [Link]
-
Labcompare.com. The Do's and Don'ts of Laboratory Balances [Internet]. 2023 Apr 14. Available from: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration? [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Home Sunshine Pharma. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
ResearchGate. The thermal analysis of pharmaceutical hydrates and hygroscopicity studies [Internet]. 2020 Jun 1. Available from: [Link]
-
United States Pharmacopeia. <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
FDCELL. USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
ResearchGate. The role of water activity in the microbial stability of non-sterile drug products [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Scribd. Capitulo Gral USP 1112 [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
USP-NF. 〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Hill K. Best Weighing Practices in the Pharmaceutical Industry. PharmTech [Internet]. 2017 Nov 22;41(11). Available from: [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 3. tutorchase.com [tutorchase.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mt.com [mt.com]
- 11. metrohm.com [metrohm.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 15. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 21. labcompare.com [labcompare.com]
- 22. hepatochem.com [hepatochem.com]
- 23. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 24. reddit.com [reddit.com]
- 25. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 26. <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS [drugfuture.com]
- 27. USP〈1112〉: Application of Water Activity Determination to Nonsterile Pharmaceutical Products_FDCELL [fdcell.com]
- 28. researchgate.net [researchgate.net]
- 29. â©1112⪠Application of Water Activity Determination to Nonsterile Pharmaceutical Products [doi.usp.org]
"Piperazine-2,6-dione hydrochloride" degradation pathways and byproducts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperazine-2,6-dione hydrochloride. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting for researchers encountering challenges during their experiments with this compound. As Senior Application Scientists, we combine established chemical principles with practical field insights to help you navigate the complexities of its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my experiments using this compound solutions. Could this be a stability issue?
A1: Yes, inconsistent experimental outcomes are frequently indicative of compound degradation. This compound, as a cyclic diamide, is susceptible to degradation, particularly in aqueous solutions. The primary degradation pathway is likely hydrolysis of the amide bonds within the piperazine ring, leading to a loss of the parent compound and the formation of byproducts. The rate of this hydrolysis is highly dependent on pH and temperature.
Any changes in the physical appearance of your solutions, such as discoloration, or a measured loss of potency over time are strong indicators of degradation. For optimal results, it is always recommended to use freshly prepared solutions. If storage is unavoidable, solutions should be kept at low temperatures (e.g., -20°C to -80°C) and protected from light.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on the chemical structure of piperazine-2,6-dione, a cyclic diamide, the most anticipated degradation pathways involve hydrolysis, and to a lesser extent, oxidation and photolysis. The hydrochloride salt form can influence the pH of the solution and, consequently, the rate of hydrolysis.
-
Hydrolytic Degradation: This is the most probable degradation route. The amide bonds in the piperazine-2,6-dione ring are susceptible to cleavage by water. This can occur under acidic, basic, or even neutral conditions, although the rates will vary.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the piperazine ring.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon, also leading to ring opening.
-
-
Oxidative Degradation: While the core piperazine-2,6-dione structure is not highly susceptible to oxidation, the presence of impurities or certain experimental conditions could initiate oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, potentially leading to the formation of colored degradants.[1] It is advisable to store both the solid compound and its solutions protected from light.[1]
Q3: What are the likely degradation byproducts I should be looking for?
A3: The primary degradation byproduct from hydrolysis would be the ring-opened product, N-(2-aminoacetyl)glycine. Further hydrolysis of this dipeptide could lead to the formation of glycine and 2-aminoacetic acid (which is also glycine).
Troubleshooting Guides
Problem 1: Rapid loss of potency of this compound in my aqueous formulation.
Root Cause Analysis: This is a classic sign of hydrolytic degradation. The stability of piperazine derivatives is often highly pH-dependent.[1] The hydrochloride salt will create a mildly acidic solution, which can catalyze hydrolysis.
Troubleshooting Steps:
-
pH Optimization: Conduct a pH stability profile to determine the pH at which this compound exhibits maximum stability. This typically involves preparing buffered solutions at various pH values (e.g., from pH 2 to 10), adding the compound, and monitoring its concentration over time using a stability-indicating HPLC method.
-
Buffering: Once the optimal pH is identified, formulate your solutions using a suitable buffer system to maintain this pH.[1]
-
Temperature Control: Hydrolysis rates are temperature-dependent. If your experimental conditions allow, consider running your experiments at a lower temperature to reduce the rate of degradation.
-
Use of Co-solvents: In some cases, the addition of a non-aqueous co-solvent (e.g., propylene glycol, ethanol) can reduce the water activity and slow down hydrolysis. However, the compatibility of the co-solvent with your experimental system must be verified.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equal amount of 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at a controlled temperature (e.g., 40°C) for a specific duration. Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.[1]
-
Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Keep the solution at room temperature and protected from light for a set time. Withdraw samples at intervals and analyze by HPLC.[1]
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a calibrated oven at an elevated temperature (e.g., 80°C) for an extended period.[1] Periodically, dissolve a sample of the stressed solid and analyze by HPLC.
-
Photostability: Expose a solution of the compound and a sample of the solid compound to a calibrated light source (e.g., UV lamp). Analyze the samples at various time points by HPLC.
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the parent peak and any new peaks that appear.
-
Calculate the percentage of degradation.
-
If using an LC-MS system, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Optimization:
-
Analyze the stressed samples from the forced degradation study using the starting HPLC conditions.
-
If co-elution of the parent peak with any degradation products is observed, optimize the mobile phase composition, gradient profile, and pH to achieve adequate separation.
-
Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.
Visualizations
Probable Hydrolytic Degradation Pathway
Caption: Probable hydrolytic degradation of piperazine-2,6-dione.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Summary of Potential Degradation Products
| Stress Condition | Probable Degradation Products | Analytical Observations |
| Acid/Base Hydrolysis | N-(2-aminoacetyl)glycine, Glycine | Appearance of more polar peaks in reverse-phase HPLC. |
| Oxidation | Oxidized derivatives of the piperazine ring | Potential for various byproducts, requiring mass spectrometry for identification. |
| Photolysis | Various photoproducts | Often results in discoloration of the sample. |
| Thermal | Ring-opened and other rearranged products | Degradation may be slower in the solid state compared to in solution. |
References
- AK Scientific, Inc. (n.d.).
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]
- 24ChemicalResearch. (2026, January 9).
- Santa Cruz Biotechnology. (n.d.). Piperazine Product Sheet.
- Isaac Scientific Publishing. (2019, January 29).
- ResearchGate. (2025, August 9).
- BioPharm International. (n.d.).
- BLD Pharm. (n.d.). 1121-89-7|Piperidine-2,6-dione.
-
Wikipedia. (n.d.). Piperazine. [Link]
- NTU Journal of Pure Sciences. (2022).
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
- Home Sunshine Pharma. (n.d.). 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6.
-
NIH. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubMed. (1966). The hydrolysis of piperazine-2,5-dione. [Link]
- Semantic Scholar. (2002, January 23). Experimental intrinsic barriers to amide–amide interaction.
-
PubChem. (n.d.). Piperazine-2,6-dione. [Link]
- UNODC. (n.d.).
- BOC Sciences. (n.d.). Piperidine Impurities.
- ChemScene. (n.d.). 35975-30-5 | this compound.
- OPUS at UTS. (2013, October 21). Analytical Methods.
-
PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. [Link]
- ResearchGate. (n.d.). Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions.
- MDPI. (2022).
- Apollo Scientific. (n.d.). 24666-56-6 Cas No. | 3-Aminopiperidine-2,6-dione hydrochloride.
- ACS Publications. (2021, July 7).
- ResearchGate. (n.d.). Studying of Applications of Normal and Cyclic Amides Compounds.
- PubMed. (2008, January 17).
Sources
Technical Support Center: Optimizing N-Alkylation of Piperazine-2,6-dione
Welcome to the technical support center for the N-alkylation of piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing N-substituted piperazine-2,6-dione derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Yield and Selectivity (Mono- vs. Di-alkylation)
Question: My primary challenge is controlling the selectivity between N-mono-alkylation and N,N'-di-alkylation. I'm often getting a mixture of products that is difficult to separate, leading to low yields of my desired mono-substituted product. What are the key parameters to control this?
Answer: This is the most common challenge in the alkylation of piperazine-2,6-dione. The two nitrogen atoms, although part of an amide-like system, possess similar nucleophilicity, leading to competitive alkylation. The core of the issue lies in the relative rates of the first and second alkylation. Once the first nitrogen is alkylated, the second nitrogen's reactivity is only slightly diminished.
To gain control, you must manipulate the reaction conditions to favor the first alkylation event so significantly that the second becomes statistically unlikely or kinetically prohibitive. Here are the critical levers you can pull:
-
Stoichiometry is Your First Line of Defense: The most straightforward method to favor mono-alkylation is to use a large excess of the piperazine-2,6-dione starting material relative to your alkylating agent (e.g., 5-10 equivalents).[1][2] This statistically ensures that the alkylating agent is far more likely to encounter an unreacted piperazine-2,6-dione molecule than a mono-alkylated one. While effective, this approach can be resource-intensive if your piperazine-2,6-dione core is valuable.
-
Slow Addition of the Alkylating Agent: Maintaining a very low concentration of the alkylating agent throughout the reaction is key. By adding the alkylating agent dropwise over an extended period (e.g., via a syringe pump) at a suitable temperature, you prevent a buildup of the electrophile that could lead to the second alkylation.[1]
-
Choice of Base and Solvent System: The base deprotonates the N-H bond, generating the nucleophilic amide anion. A strong, non-nucleophilic base is often required. However, the choice is critical.
-
Strong Bases (e.g., NaH, KHMDS): These will completely deprotonate the piperazine-2,6-dione, creating a highly reactive nucleophile. This can be beneficial for less reactive alkylating agents but may accelerate di-alkylation if not carefully controlled.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These establish an equilibrium, generating a lower concentration of the active nucleophile.[3][4] Cesium carbonate (Cs₂CO₃) is often particularly effective due to the "cesium effect," which can enhance the nucleophilicity of the anion while maintaining good selectivity.[3]
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used as they can dissolve the reactants and stabilize the charged intermediates.[3][4][5] The choice of solvent can influence the reactivity and selectivity, so screening may be necessary.[6]
-
-
Temperature Control: Lowering the reaction temperature will generally slow down both alkylation steps. However, it often decreases the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
Question: I've tried using an excess of my piperazine-2,6-dione, but I'm still seeing significant amounts of the di-substituted product. What's my next move?
Answer: If stoichiometric control isn't sufficient, it's time to consider a more robust chemical strategy. The most reliable method is to use a protecting group .
By protecting one of the nitrogen atoms, you physically prevent it from reacting. The N-Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose.[7][8] The synthetic sequence would be:
-
Mono-protection: React piperazine-2,6-dione with one equivalent of Boc-anhydride (Boc₂O) to yield N-Boc-piperazine-2,6-dione.
-
Alkylation: Perform the N-alkylation on the remaining free N-H group.
-
Deprotection: Remove the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane (DCM)), to yield the pure mono-alkylated product.
While this adds two steps to your synthesis, the clean reactions and simplified purification often save significant time and resources in the long run, leading to a much higher overall yield of the desired product.
Issue 2: Low or No Reactivity
Question: I've set up my reaction with a primary alkyl bromide, potassium carbonate as the base, and DMF as the solvent, but I'm seeing very little to no product formation, even after prolonged heating. What could be wrong?
Answer: Low reactivity in this system, especially with a typically reactive primary alkyl halide, points to a few potential culprits. Let's troubleshoot systematically.
-
Insufficient Basicity: While potassium carbonate is a good starting point, it may not be strong enough to deprotonate the amide N-H of your specific piperazine-2,6-dione derivative to a sufficient extent. The pKa of the N-H in a cyclic diamide can be higher than expected.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common choice for deprotonating amides and imides.[3] Add the NaH to your solution of piperazine-2,6-dione in anhydrous DMF at 0 °C, allow it to stir for 30-60 minutes to ensure complete deprotonation, and then add your alkyl halide.
-
-
Quality of Reagents and Solvent: N-alkylation reactions are highly sensitive to moisture.
-
Water Contamination: Water can quench your base (especially NaH) and react with the alkylating agent. Ensure your DMF is anhydrous and that your piperazine-2,6-dione is thoroughly dried.
-
Alkylating Agent Integrity: Verify the purity and stability of your alkyl halide. If it's old or has been improperly stored, it may have degraded.
-
-
Reaction Temperature: Some alkylations require more thermal energy. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) might be necessary to initiate the reaction.[5]
-
Alternative Alkylation Methods: If direct alkylation with an alkyl halide proves challenging, consider alternative, often milder, methods:
-
Mitsunobu Reaction: This is an excellent method for the N-alkylation of imides with primary or secondary alcohols.[3][9] It proceeds under mild, neutral conditions and with inversion of stereochemistry at the alcohol's carbon center.[9] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Reductive Amination: While less common for this specific scaffold, if you are introducing a substituent via an aldehyde or ketone, reductive amination could be an option, though it's more typically used for amines rather than amides.[10][11]
-
Issue 3: Purification Challenges
Question: I've managed to get a decent conversion to my desired N-alkylated product, but it's proving very difficult to purify. It co-elutes with my starting material on silica gel, and I'm struggling with the workup.
Answer: Purification of piperazine derivatives can indeed be challenging due to their polarity and basicity.[12]
-
Workup Strategy: If your product and starting material are basic, an acid-base extraction can be highly effective.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Wash with a dilute acid (e.g., 1M HCl). Your basic product and any unreacted piperazine-2,6-dione should move into the aqueous layer as their hydrochloride salts.
-
Separate the layers and basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is basic (check with pH paper).
-
Extract the now-neutral product back into an organic solvent. This process can effectively remove non-basic impurities.
-
-
Chromatography Optimization:
-
Solvent System (Mobile Phase): If your compounds are streaking or not moving on the column, add a small amount of a basic modifier to your mobile phase. For example, adding 0.5-1% triethylamine or ammonia in methanol to your ethyl acetate/hexane or DCM/methanol system can significantly improve peak shape and separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be a good option for basic compounds. Reverse-phase chromatography (C18) using acetonitrile/water or methanol/water mobile phases (often with a modifier like TFA or formic acid) is also a powerful technique.
-
-
Crystallization: If your product is a solid, crystallization is often the best method for obtaining highly pure material on a large scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that allow your product to crystallize while leaving impurities in the mother liquor.
Experimental Protocols & Data
Protocol 1: General Procedure for Selective Mono-N-Alkylation using a Strong Base
This protocol is a robust starting point for the mono-alkylation of piperazine-2,6-dione using a primary alkyl halide.
Materials:
-
Piperazine-2,6-dione (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add piperazine-2,6-dione (1.0 eq).
-
Add anhydrous DMF to create a 0.1 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Common N-Alkylation Conditions
| Method | Alkylating Agent | Base / Reagents | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage | Reference |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | 25-70 | 85-95 | Operationally simple, common reagents. | [3] |
| Direct Alkylation | Alkyl Halide (e.g., Methyl Iodide) | NaH | THF/DMF | 0-25 | 80-92 | Effective for less reactive systems. | [3] |
| Direct Alkylation | Alkyl Halide (e.g., Ethyl Bromoacetate) | Cs₂CO₃ | DMF | 20-50 | 90-98 | High yields, often good selectivity. | [3] |
| Mitsunobu Reaction | Primary/Secondary Alcohol | PPh₃, DIAD/DEAD | THF | 0-25 | 70-90 | Mild conditions, good for sensitive substrates. | [9][13] |
Visualized Workflows & Logic
Troubleshooting Low Mono-Alkylation Selectivity
Caption: Decision workflow for troubleshooting poor mono-alkylation selectivity.
General Experimental Workflow for N-Alkylation
Caption: A generalized experimental workflow for N-alkylation reactions.
References
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC, NIH. [Link]
-
Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. PubMed. [Link]
-
Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis. University of Colorado Boulder. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Standardization for the preparation of piperazine-2,6-dione. ResearchGate. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
- Purification of piperazine.
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PMC, NIH. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]
-
C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. ACS Publications. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Piperazine-2,6-dione Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-2,6-dione derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the experimental use of this compound class: poor aqueous solubility. As a Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to ensure the accuracy and reproducibility of your assay results.
The piperazine-2,6-dione scaffold is a valuable pharmacophore in modern drug discovery. However, the very features that make these molecules promising drug candidates can also contribute to their low solubility in the aqueous environments of biological assays. This guide will walk you through understanding the root causes of these solubility issues and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation of my piperazine-2,6-dione derivative in my assay plate. What's happening?
A: This is a classic sign that your compound's concentration has exceeded its solubility limit in the final assay buffer.[1][2] Many researchers successfully dissolve their compounds in a 100% organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] However, when a small volume of this stock is introduced into a large volume of aqueous assay buffer, the solvent environment changes dramatically. This "solvent shock" can cause the compound to crash out of solution.[5]
Key Factors Contributing to Precipitation:
-
High Lipophilicity: The piperazine-2,6-dione core, while containing nitrogen atoms that can aid solubility, can be readily modified with lipophilic groups that significantly decrease aqueous solubility.[6]
-
Final Compound Concentration: The concentration of your compound in the assay may simply be too high for the aqueous buffer to support.
-
DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[7][8]
-
Buffer Composition: The pH, ionic strength, and presence of salts or proteins in your assay buffer can all influence the solubility of your compound.[8]
Q2: How can I systematically troubleshoot and solve the precipitation of my piperazine-2,6-dione derivative?
A: A systematic approach is crucial. The following workflow, visualized in the diagram below, will guide you through a logical troubleshooting process.
Caption: A stepwise decision-making workflow for troubleshooting compound precipitation in assays.
In-Depth Troubleshooting and Optimization Protocols
Step 1: Best Practices for Stock Solution Preparation
Your primary stock solution is the foundation of your experiment. Ensuring its integrity is the first critical step.
Protocol for Preparing a Stable Stock Solution:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many nonpolar compounds.[1][9]
-
Accurate Weighing and Dissolution:
-
Use a precise analytical balance to weigh your compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex thoroughly.[2][10] Ensure your compound is stable at this temperature.
-
-
Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.[10]
-
Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]
Step 2: Determining the Maximum Soluble Concentration
It's essential to determine the kinetic solubility of your piperazine-2,6-dione derivative in your specific assay buffer.
Protocol for a Simple Kinetic Solubility Assessment:
-
Prepare Serial Dilutions: In a clear 96-well plate, perform a serial dilution of your compound in 100% DMSO.
-
Dilute into Assay Buffer: Transfer a small, consistent volume (e.g., 1 µL) of each DMSO dilution into the corresponding wells of a new 96-well plate pre-filled with your aqueous assay buffer (e.g., 99 µL). This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Equilibrate and Observe: Allow the plate to equilibrate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visual or Instrumental Inspection:
-
Visually inspect the wells for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative measure, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering from precipitated particles.[2]
-
-
Identify Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum soluble concentration.
Step 3: Optimizing Co-Solvent Concentrations
If your compound requires a higher final concentration than what is soluble with a low DMSO percentage, you may need to carefully increase the co-solvent concentration.
| Co-Solvent | Typical Final Assay Concentration | Considerations |
| DMSO | 0.1% - 1.0% | Can cause cell toxicity or interfere with enzyme activity at higher concentrations.[8] Always include a vehicle control with the same final DMSO concentration. |
| Ethanol | 0.1% - 2.0% | Can be more volatile and may affect cell membranes. |
| PEG400 | 1% - 5% | A less common but sometimes effective co-solvent for certain compounds. |
Note: The maximum tolerable co-solvent concentration is highly dependent on the specific assay system (e.g., cell line, enzyme). It is crucial to run a solvent tolerance test to determine the highest concentration that does not adversely affect your assay's performance.
Step 4: Modifying the Assay Buffer
For ionizable piperazine-2,6-dione derivatives, adjusting the pH of the assay buffer can significantly impact solubility.
-
For Basic Compounds: Lowering the pH of the buffer will lead to protonation of the basic nitrogen atoms in the piperazine ring, forming a more soluble salt.[11]
-
For Acidic Compounds: Increasing the pH will deprotonate acidic functional groups, also leading to the formation of a more soluble salt.
Protocol for pH Optimization:
-
Determine pKa: If the pKa of your compound is known, you can make an informed decision on how to adjust the pH.
-
Test a Range of pH Values: Prepare your assay buffer at several pH units around the compound's pKa.
-
Assess Solubility: Repeat the kinetic solubility assessment described in Step 2 at each pH to determine the optimal pH for solubility.
-
Confirm Assay Compatibility: Ensure that the altered pH does not negatively impact the biological components of your assay (e.g., enzyme activity, cell viability).
Step 5: Employing Advanced Solubility Enhancers
When the above strategies are insufficient, more advanced formulation approaches can be employed.
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble molecules, like some piperazine-2,6-dione derivatives, forming a water-soluble inclusion complex.[14][15]
| Cyclodextrin Derivative | Key Properties |
| β-Cyclodextrin (βCD) | Natural cyclodextrin with limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical formulations.[13] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be particularly effective for ionizable compounds. |
| Randomly methylated-β-cyclodextrin (RAMEB) | Amorphous derivative with increased solubility for both the cyclodextrin and its complexes.[12] |
Protocol for Using Cyclodextrins:
-
Select a Cyclodextrin: HP-β-CD is an excellent starting point due to its favorable properties.
-
Prepare a Cyclodextrin-Containing Buffer: Dissolve the cyclodextrin in your assay buffer at a concentration typically ranging from 1-10 mM.
-
Assess Solubility: Repeat the kinetic solubility assessment by diluting your DMSO stock solution into the cyclodextrin-containing buffer.
-
Validate Assay Compatibility: Run control experiments to ensure the cyclodextrin itself does not interfere with your assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 11. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. chemicaljournals.com [chemicaljournals.com]
Preventing di-substitution side reactions of "Piperazine-2,6-dione"
Introduction: The Challenge of Selective N-Functionalization
Welcome to the technical support guide for Piperazine-2,6-dione. This scaffold is a valuable building block in medicinal chemistry, notably as a precursor to ligands used in targeted protein degradation (e.g., PROTACs) and other bioactive molecules.[1][2] Its C2-symmetric structure, however, presents a significant synthetic hurdle: the two secondary amide (or imide) nitrogens (N1 and N4) possess similar reactivity. This often leads to undesired di-substitution, complicating syntheses, reducing yields, and requiring challenging purifications.
This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate this challenge and achieve selective mono-N-substitution of the piperazine-2,6-dione core. We will explore the mechanistic principles and practical steps for controlling your reaction's selectivity.
Core Problem: Mono- vs. Di-Substitution
The primary challenge is to functionalize only one of the two equivalent N-H positions, avoiding the formation of the symmetrically substituted by-product.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is controlling substitution on piperazine-2,6-dione so difficult?
Answer: The difficulty arises from several intrinsic factors:
-
Symmetry: The molecule is symmetrical, meaning the electronic and steric environments of the two N-H groups are identical, giving them equal intrinsic reactivity.
-
Acidity of N-H Protons: Unlike the secondary amines in piperazine, the nitrogens in piperazine-2,6-dione are part of an imide-like system. These protons are significantly more acidic (lower pKa) and are more readily deprotonated by a base.
-
Reactivity of the Mono-Substituted Intermediate: Once the first nitrogen is functionalized (e.g., alkylated), the second N-H group remains reactive. While the first substitution may slightly alter its reactivity due to steric or electronic effects, it is often not enough to prevent a second reaction, especially under forcing conditions (high temperature, strong base, excess electrophile).[3]
Q2: What are the main strategies to prevent di-substitution?
Answer: There are two primary strategic approaches to favor mono-substitution. The choice depends on the scalability of your reaction, the nature of your reactants, and the overall synthetic route.
-
Kinetic Control: This approach involves manipulating reaction conditions to make the first substitution occur much faster than the second, without allowing the reaction to reach thermodynamic equilibrium.[4][5] This is often the quickest method but may require careful optimization.
-
Orthogonal Protecting Group Strategy: This is a more robust, albeit longer, approach. It involves "masking" one nitrogen with a temporary protecting group, functionalizing the free nitrogen, and then removing the protection.[6][7] This method offers the highest level of control and is ideal for complex syntheses.
The following decision tree can help guide your choice:
Q3: I want to try kinetic control. What specific steps can I take to reduce di-substitution?
Answer: If you're observing significant di-substitution, you are likely operating under conditions that allow the second reaction to compete effectively. To establish kinetic control, you must create conditions that overwhelmingly favor the initial reaction.
Troubleshooting Kinetic Control
-
My di-substituted product is >15%. What is the first and most effective change I can make?
Use a large excess of the piperazine-2,6-dione starting material (e.g., 5-10 equivalents) relative to your electrophile (1 equivalent).[3]
-
Causality: This is a statistical game. By ensuring the electrophile is always in a "sea" of unreacted starting material, the probability of it encountering and reacting with an already mono-substituted molecule is drastically reduced.[3] This is highly effective but may be impractical if your piperazine-2,6-dione derivative is precious.
-
-
Using a large excess isn't economical. What's my next best option?
Lower the reaction temperature significantly.[3][8]
-
Causality: The first and second substitution reactions have different activation energies (Ea). The second substitution often has a higher Ea. According to the Arrhenius equation, lowering the temperature will decrease the rate of both reactions, but it will disproportionately slow down the reaction with the higher activation energy.[3] Running reactions at 0°C, -20°C, or even -78°C can dramatically improve selectivity.
-
-
I'm still seeing di-substitution at low temperatures. How should I add my reagents?
Add the electrophile (e.g., alkyl halide) slowly over a prolonged period.
-
Causality: Using a syringe pump to add the electrophile dropwise over several hours maintains a very low instantaneous concentration of it in the reaction flask.[3] This ensures that any molecule of electrophile that enters the solution is highly likely to react with the most abundant nucleophile—the piperazine-2,6-dione starting material—before it can find a mono-substituted molecule.
-
-
Does my choice of base and solvent matter?
Absolutely. They are critical variables.
-
Base: Use the mildest base necessary to deprotonate the N-H. A strong base (like NaH or KOtBu) can lead to a high concentration of the highly reactive anionic species, increasing the rate of both reactions. A weaker base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) can generate the nucleophile more slowly and controllably, favoring mono-substitution.[3]
-
Solvent: Solvent polarity can influence the relative reactivity of the species in solution.[3] Experimenting with different solvents (e.g., comparing THF, DMF, and CH₃CN) can sometimes identify optimal conditions where the solubility or reactivity profiles favor the first substitution.
-
Data Summary: Kinetic Control Parameters
| Parameter | Standard Condition | Optimized for Mono-Substitution | Rationale |
| Stoichiometry (PZD:Electrophile) | 1:1.1 | 5-10 : 1 | Statistical probability favors reaction with excess starting material.[3] |
| Temperature | Room Temp or Reflux | -20°C to 0°C | Preferentially slows the second substitution reaction (higher Ea).[3][9] |
| Reagent Addition | All at once | Slow addition via syringe pump | Maintains low concentration of the limiting reagent (electrophile).[3] |
| Base Strength | Strong (e.g., NaH) | Weaker (e.g., K₂CO₃, DIPEA) | Avoids high concentrations of the reactive anion, reducing reaction rate.[3] |
Protocol 1: Mono-N-Alkylation via Kinetic Control
This protocol provides a general method for selective mono-N-alkylation using a combination of optimized kinetic parameters.
Materials:
-
Piperazine-2,6-dione (5.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add piperazine-2,6-dione (5.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a 0.1 M solution with respect to the alkyl halide.
-
Cool the stirred suspension to 0°C using an ice bath.
-
Dissolve the alkyl halide (1.0 eq) in a small volume of anhydrous DMF.
-
Using a syringe pump, add the alkyl halide solution to the cooled suspension over a period of 4-6 hours.
-
Allow the reaction to stir at 0°C for an additional 12-18 hours after the addition is complete.
-
Monitor the reaction progress by TLC or LC-MS to confirm consumption of the alkyl halide.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired mono-alkylated product from the large excess of starting material and any di-alkylated by-product.
Q4: Kinetic control is giving me inseparable mixtures. How do I implement a protecting group strategy?
Answer: A protecting group strategy is the most reliable method for achieving selective mono-substitution. It involves a sequence of protection, functionalization, and deprotection. The key is to use an "orthogonal" protecting group, which can be removed under specific conditions that do not affect other parts of your molecule.[6][7]
Choosing the Right Protecting Group
The tert-butoxycarbonyl (Boc) group is an excellent first choice for many applications due to its ease of introduction and its clean removal under acidic conditions that are often compatible with many other functional groups.[7]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl)[6] | Stable to base, hydrogenolysis[6] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd/C)[6] | Stable to mild acid and base |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF[6] | Stable to acid, hydrogenolysis |
Protocol 2: Mono-Boc Protection of Piperazine-2,6-dione
This protocol is adapted from standard procedures for amines and is optimized to favor mono-protection.[10]
Materials:
-
Piperazine-2,6-dione (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve piperazine-2,6-dione (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) and cool the solution to 0°C.
-
Dissolve Boc₂O (0.95 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine-2,6-dione solution over 2-3 hours. Using slightly less than one equivalent of Boc₂O helps minimize the formation of the di-protected species.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. You will see starting material, mono-Boc, and some di-Boc product.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude mixture carefully by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the mono-Boc-piperazine-2,6-dione.
Protocol 3: N-Alkylation of Boc-Protected Piperazine-2,6-dione
Materials:
-
N-Boc-Piperazine-2,6-dione (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-Boc-piperazine-2,6-dione (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0°C.
-
Carefully add NaH (1.2 eq) portion-wise. (Caution: H₂ gas evolution). Stir for 30 minutes at 0°C to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add an equal volume of TFA (forms a 50% TFA/DCM solution).
-
Stir at room temperature for 1-2 hours. Monitor deprotection by TLC/LC-MS.
-
Once complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to ensure all residual TFA is removed.
-
The resulting product is typically the TFA salt. It can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine, or used directly as the salt in subsequent steps.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). BenchChem.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Preventing di-substitution in piperazine N-alkyl
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.).
- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
- Kinetic control vs. thermodynamic control. (2020). YouTube.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Piperazine-2,6-dione Hydrochloride in Aqueous Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-2,6-dione hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the aqueous stability of this compound.
Introduction
This compound is a heterocyclic compound with a core structure that can be susceptible to hydrolysis in aqueous environments. Understanding its stability profile is critical for consistent and reliable experimental results, particularly in drug discovery and development where aqueous buffers are routinely used. This guide is designed to provide you with the necessary knowledge to anticipate and manage the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the two amide bonds within the piperazine-2,6-dione ring. This leads to the opening of the ring and the formation of linear degradation products.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The hydrolysis of the amide bonds can be catalyzed by both acidic and basic conditions. Therefore, the compound is expected to be least stable at pH extremes and most stable in a specific pH range, which needs to be determined experimentally. For structurally similar compounds like glutarimide, instability under aqueous basic conditions is a known issue.[1] Furthermore, studies on 4-methylpiperazine-2,6-dione have shown compromised stability in the acid to neutral pH range, indicating that the piperazine nitrogen plays a role in the hydrolysis.[2]
Q3: What are the signs of degradation of a this compound solution?
A3: Degradation can be monitored by a change in the analytical profile of the solution over time. Using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solutions at low temperatures (2-8°C) and protected from light. The optimal pH for stability should be determined and maintained using an appropriate buffer system.
Q5: I am dissolving this compound in a neutral buffer, but the final pH is acidic. Why is this happening?
A5: this compound is the salt of a weak base (the piperazine derivative) and a strong acid (hydrochloric acid). When dissolved in an unbuffered or weakly buffered neutral solution, the hydrochloride salt can dissociate, leading to a decrease in the pH of the solution. It is crucial to use a buffer with sufficient capacity to maintain the desired pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in solution | Inappropriate pH: The pH of the buffer may be outside the optimal stability range, leading to accelerated acid or base-catalyzed hydrolysis. | Determine the pH-rate profile of the compound to identify the pH of maximum stability. Adjust the buffer pH accordingly. |
| High Temperature: Elevated storage or experimental temperatures can significantly increase the rate of hydrolysis. | Store solutions at reduced temperatures (e.g., 2-8°C) and minimize exposure to high temperatures during experiments. | |
| Inconsistent analytical results between experiments | pH shift during experiment: The buffer capacity may be insufficient to maintain a constant pH, especially if the experiment involves the addition of acidic or basic reagents. | Use a buffer with a higher concentration or a buffer system with a pKa closer to the desired experimental pH. Verify the pH of the solution before and after the experiment. |
| Freshness of solution: Using solutions prepared at different times can lead to variability due to ongoing degradation. | Prepare fresh solutions for each experiment or establish a strict in-use stability period for your solutions based on experimental data. | |
| Appearance of unexpected peaks in chromatogram | Interaction with buffer components: Certain buffer components may react with the compound or its degradation products. | Investigate potential incompatibilities between the compound and the buffer components. Consider using alternative buffer systems. |
| Photodegradation: Exposure to light, especially UV light, can sometimes induce degradation. | Protect solutions from light by using amber vials or covering the containers with aluminum foil. |
Understanding the Degradation Pathway
The primary degradation of this compound in aqueous solution is the hydrolysis of its amide bonds. This process is catalyzed by both H+ (acid catalysis) and OH- (base catalysis).
Caption: Proposed hydrolysis pathway of piperazine-2,6-dione.
Quantitative Stability Profile (Illustrative Example)
Disclaimer: The following data is illustrative and based on the known behavior of structurally similar cyclic imides.[1][3] Actual degradation rates for this compound must be determined experimentally.
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 3.0 | 25 | ~48 |
| 5.0 | 25 | ~120 |
| 7.4 | 25 | ~96 |
| 9.0 | 25 | ~24 |
| 7.4 | 37 | ~48 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
Objective: To prepare a series of buffers at different pH values to investigate the pH-stability profile of this compound.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium acetate (CH₃COONa)
-
Acetic acid (CH₃COOH)
-
Boric acid (H₃BO₃)
-
Sodium borate (Na₂B₄O₇·10H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
Procedure:
-
Phosphate Buffers (pH 6.0 - 8.0):
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
To prepare a buffer of a specific pH, mix the stock solutions in the appropriate ratios. For example, for pH 7.4, mix approximately 19 mL of 0.1 M NaH₂PO₄ with 81 mL of 0.1 M Na₂HPO₄ and adjust the final volume to 200 mL with high-purity water.
-
Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of the acidic or basic stock solution.
-
-
Acetate Buffers (pH 4.0 - 5.5):
-
Prepare a 0.1 M solution of acetic acid.
-
Titrate the acetic acid solution with a 0.1 M NaOH solution until the desired pH is reached, monitoring with a calibrated pH meter.
-
-
Borate Buffers (pH 8.0 - 10.0):
-
Prepare a 0.1 M solution of boric acid.
-
Titrate the boric acid solution with a 0.1 M NaOH solution to the desired pH, using a calibrated pH meter.
-
Note: The choice of buffer is critical. Ensure the buffer components do not interfere with the analytical method or react with the test compound.
Protocol 2: Aqueous Stability Study of this compound
Objective: To determine the rate of degradation of this compound in aqueous buffer solutions at various pH values and temperatures.
Materials:
-
This compound
-
Prepared buffer solutions (from Protocol 1)
-
High-purity water
-
Calibrated temperature-controlled incubator or water bath
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Aliquot the prepared solutions into several autosampler vials for each pH and temperature condition.
-
Place the vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated stability testing).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately analyze the sample by HPLC or LC-MS to determine the concentration of the parent compound. The initial time point (t=0) should be analyzed immediately after preparation.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile, which will indicate the pH of maximum stability.
-
Caption: Experimental workflow for determining aqueous stability.
References
- Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.
- ICH, Q1A(R2)
- Lai, M. C., & Topp, E. M. (1999). Solid-state chemical stability of proteins and peptides. Journal of pharmaceutical sciences, 88(5), 489-500.
-
Li, Y., & Yuan, C. (2020). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC medicinal chemistry, 11(11), 1239-1251. [Link][1]
- Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575.
- Patel, J. P., & Pikal, M. J. (2011). The stabilizing effects of sucrose on the physical stability of a lyophilized protein. Pharmaceutical research, 28(6), 1317-1327.
- Remko, M., & von der Lieth, C. W. (2004). A theoretical study of the conformational properties of N-acetyl-aspartic acid N'-methylamide and N-acetyl-glutamic acid N'-methylamide: di-and trianionic forms. Journal of molecular structure: THEOCHEM, 678(1-3), 1-10.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677-694.
- Wang, W. (2005). Lyophilization and development of solid protein pharmaceuticals. International journal of pharmaceutics, 289(1-2), 1-33.
-
Ziemba, A. J., & Fayer, M. D. (2013). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Journal of pharmaceutical sciences, 82(10), 1051-1055. [Link][2]
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Piperazine-2,6-dione
Welcome to the technical support center for piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. The following sections provide in-depth, experience-based answers to common challenges, ensuring you can achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents and morphologies for piperazine-2,6-dione crystallization?
Piperazine-2,6-dione is a polar, cyclic diamide. Its crystallization behavior is governed by its ability to form strong intermolecular hydrogen bonds, particularly the classic amide-to-amide R22(8) dimer motif.[1]
-
Recommended Solvents: Due to its polarity, good solvents are typically polar and capable of disrupting the strong hydrogen bonds in the crystal lattice at elevated temperatures. These include:
-
Anti-Solvents: Nonpolar solvents are often used as anti-solvents to induce precipitation. Examples include Toluene, Heptane, or Diethyl Ether.[4][5]
-
Expected Morphology: The crystal habit can vary significantly with the solvent system and cooling rate. Needle-like crystals are common, especially with rapid cooling.[3] Slower cooling or using solvent systems like DMF/Methanol can yield more prismatic or block-like crystals.[1]
Q2: Does piperazine-2,6-dione exhibit polymorphism?
Yes, like many amides and cyclic peptides, piperazine-2,6-diones and their derivatives have the potential to form different polymorphs.[6] Polymorphism arises from different packing arrangements or conformations of the molecules in the crystal lattice. The central piperazine-2,6-dione ring is known to favor the formation of one-dimensional "tapes" through hydrogen bonding.[1] The specific polymorph obtained can be highly sensitive to:
-
Solvent choice
-
Rate of supersaturation (cooling rate, anti-solvent addition rate)
-
Presence of impurities
-
Temperature and pressure
It is crucial to characterize each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure the desired, stable form is consistently produced.
Q3: What are the primary analytical techniques for characterizing piperazine-2,6-dione crystals?
A multi-faceted approach is necessary for comprehensive characterization:
| Analytical Technique | Purpose | Key Information Provided |
| Powder X-ray Diffraction (PXRD) | Phase identification and purity | Provides a unique "fingerprint" for a specific crystal form (polymorph). Used to confirm batch-to-batch consistency. |
| Differential Scanning Calorimetry (DSC) | Thermal properties | Determines melting point, heat of fusion, and detects polymorphic transitions or the presence of solvates. |
| Optical Microscopy | Morphology and size | Visual assessment of crystal shape (habit), size distribution, and detection of agglomeration or oiling out. |
| ¹H-NMR Spectroscopy | Chemical identity and purity | Confirms the chemical structure and detects residual solvents or impurities.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups & H-bonding | Characterizes the amide N-H and C=O stretching frequencies, which can shift between different polymorphic forms due to changes in hydrogen bonding.[7] |
Troubleshooting Crystallization Issues
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My experiment resulted in an "oil" or a sticky amorphous solid, not crystals. What happened and how do I fix it?
Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.[5][8][9] Instead of molecules having time to arrange into an ordered crystal lattice, they rapidly separate as a solute-rich liquid phase.[9][10] This is common for molecules with flexible structures or those that form strong intermolecular interactions.[10] The resulting oil is often a good solvent for impurities, leading to a lower purity final product if it solidifies.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for "oiling out".
Detailed Protocol: Seeding to Prevent Oiling Out
-
Prepare Supersaturated Solution: Dissolve the crude piperazine-2,6-dione in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Cool Slightly: Cool the solution to a temperature just below the saturation point, where it is metastable (clear, but on the verge of precipitating).
-
Prepare Seed Suspension (if adding to anti-solvent): In a separate vessel, suspend a small amount of pure seed crystals in the anti-solvent you plan to use.[10]
-
Introduce Seeds:
-
Method A (Cooling Crystallization): Add a few seed crystals of pure piperazine-2,6-dione to the metastable solution.
-
Method B (Anti-Solvent): Slowly add the solution of your compound to the seed crystal suspension in the anti-solvent.[10]
-
-
Mature Crystals: Stir the seeded solution very slowly at that temperature for 1-2 hours to allow the seeds to grow.
-
Slow Cooling: Proceed with a very slow cooling ramp to crystallize the remaining material onto the existing seeds. This controlled growth prevents the rapid phase separation that leads to oiling.[5]
Problem 2: The crystals are extremely fine needles. How can I grow larger, more equant (block-like) crystals?
Causality: The formation of fine needles is typically a result of rapid nucleation and fast, one-dimensional crystal growth. This happens when supersaturation is high, forcing many nuclei to form at once, leaving less solute available for each crystal to grow large. The needle morphology itself is often dictated by the solvent, as solvent molecules can adsorb to specific crystal faces and inhibit growth in those directions.
Solutions:
-
Reduce the Cooling Rate: This is the most critical parameter. A slower cooling rate reduces the level of supersaturation, favoring growth on existing nuclei over the formation of new ones. Aim for a cooling rate of <5-10 °C per hour.
-
Solvent System Optimization:
-
Increase Viscosity: Crystallizing from a more viscous solvent can slow down diffusion of solute molecules to the crystal surface, promoting slower, more controlled growth.
-
Change Polarity: Experiment with different solvents. For instance, if you are getting needles from an ethanol/water mixture, try crystallizing from DMF with methanol as an anti-solvent.[1] The different solvent-solute interactions at the crystal face can alter the crystal habit.
-
-
Digestion / Ostwald Ripening: Hold the crystalline slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours. During this "digestion" period, smaller, higher-energy particles will dissolve and redeposit onto larger, more thermodynamically stable crystals, a process known as Ostwald Ripening.
Problem 3: The crystallization yield is low. How can I improve it?
Causality: Low yield can stem from several factors: incomplete precipitation (compound is too soluble in the mother liquor), using an excessive amount of solvent, or premature filtration before crystallization is complete.
Solutions:
-
Optimize Solvent/Anti-Solvent Ratio: Perform small-scale solubility tests to find a solvent system where the compound is highly soluble when hot but very poorly soluble when cold.[5]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude compound. Any excess solvent will retain more product in the solution upon cooling.[5]
-
Ensure Complete Crystallization:
-
Increase Cooling Time: Allow the flask to stand at room temperature, then in a refrigerator (4 °C), and finally in a freezer (-20 °C) if the solvent system allows.
-
Check Mother Liquor: After filtration, try adding a strong anti-solvent to a small sample of the mother liquor. If a significant amount of precipitate forms, your crystallization was incomplete.
-
-
Concentrate the Mother Liquor: If significant material remains in the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude piperazine-2,6-dione. Add the chosen solvent (e.g., aqueous ethanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This prevents premature crystallization on the filter.[5]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask.
-
Further Cooling: Once at room temperature, transfer the flask to an ice bath or refrigerator for at least one hour to maximize crystal precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: General workflow for recrystallization.
References
- Technical Support Center: Piperazine-2-thione Crystalliz
- Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds. BenchChem.
- Piperazine - Solubility of Things. Solubility of Things.
- Piperazine | C4H10N2. PubChem.
- Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- Piperazine. Wikipedia.
- Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions.
- Effect of Liquid-Liquid Phase Separation During Crystalliz
- Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity.
- Oiling Out in Crystalliz
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. lutpub.lut.fi [lutpub.lut.fi]
- 9. mt.com [mt.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: Piperazine-2,6-dione vs. Piperidine-2,6-dione in PROTACs
Introduction: The PROTAC Revolution and the Central Role of E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Instead of merely inhibiting the function of a disease-causing protein, PROTACs are engineered to completely remove them from the cell.[1] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's own proteasome.[4] This catalytic process allows for substoichiometric drug concentrations to achieve profound and lasting therapeutic effects, even against proteins previously considered "undruggable".[4][5]
The efficacy of a PROTAC is critically dependent on its three components: a ligand that binds the POI, a linker, and a ligand that recruits an E3 ligase.[3] Among the hundreds of E3 ligases in the human body, Cereblon (CRBN) has emerged as one of the most widely utilized for PROTAC development.[3][][7] The ligands that recruit CRBN are often derived from the class of drugs known as immunomodulatory imide drugs (IMiDs), with thalidomide and its analogs, lenalidomide and pomalidomide, being the most prominent examples.[2][] At the heart of these molecules lies a piperidine-2,6-dione (also known as a glutarimide) ring, a scaffold that has become central to the design of a vast number of clinical and preclinical PROTACs.[4][9]
This guide provides an in-depth comparison of the well-established piperidine-2,6-dione scaffold with the less conventional piperazine-2,6-dione in the context of PROTAC design. We will delve into their respective roles, impact on PROTAC properties, and provide experimental insights for researchers in the field.
Part 1: Piperidine-2,6-dione - The Cornerstone of CRBN-Recruiting PROTACs
The piperidine-2,6-dione moiety is the quintessential structural motif for engaging the CRBN E3 ligase.[9] Its importance was first revealed through studies of thalidomide, which exerts its therapeutic and teratogenic effects by binding to CRBN and modulating its substrate specificity.[] In the realm of PROTACs, this interaction is repurposed to bring the entire CRBN E3 ligase complex into proximity with a new target protein, as dictated by the other end of the PROTAC molecule.
Mechanism of Action and Performance
The glutarimide ring of piperidine-2,6-dione is essential for its binding to a specific pocket within the CRBN protein.[4] This binding event is a prerequisite for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is the key step in initiating protein degradation.[2] The substitution pattern on the piperidine-2,6-dione ring can be modified to fine-tune binding affinity and degradation efficiency. For instance, pomalidomide, a derivative of thalidomide, is a commonly used CRBN ligand in PROTACs due to its potent CRBN binding.[2][10]
The choice of the exit vector on the piperidine-2,6-dione ring for linker attachment is a critical design consideration that can significantly impact the stability and efficacy of the resulting PROTAC.[11]
Synthesis of a Piperidine-2,6-dione-based CRBN Ligand
The synthesis of functionalized piperidine-2,6-dione ligands is well-established. A common precursor is 3-aminopiperidine-2,6-dione hydrochloride, which can be prepared from L-glutamine.[12] This can then be reacted with a suitably functionalized phthalic anhydride derivative to generate a thalidomide analog ready for linker attachment.[11]
Protocol 1: Synthesis of a Thalidomide Analog for PROTACs [11]
-
To a solution of a substituted phthalic anhydride (1.0 eq) in acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired thalidomide analog.
Structural Representation
The following diagram illustrates the general structure of a PROTAC employing a piperidine-2,6-dione-based CRBN ligand.
Sources
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
A Researcher's Guide to Piperazine-2,6-dione: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms
Abstract
In early-stage drug discovery and chemical biology, the selection of the appropriate physical form of a small molecule is a critical decision that profoundly influences experimental outcomes. Piperazine-2,6-dione, a key heterocyclic scaffold for the synthesis of bioactive molecules, including targeted protein degraders, is available as both a free base and a hydrochloride (HCl) salt. While direct, head-to-head efficacy data for these two forms is not extensively published, this guide will leverage established principles of medicinal chemistry and salt selection to provide a comprehensive comparison. We will delve into the anticipated differences in their physicochemical properties, the resulting implications for handling and formulation, and the potential impact on biological assay performance and in vivo efficacy. This guide provides researchers with the foundational knowledge and experimental frameworks to make an informed decision between the piperazine-2,6-dione free base and its hydrochloride salt for their specific research applications.
Introduction: The Piperazine-2,6-dione Scaffold and the Importance of Form Selection
The piperazine-2,6-dione motif is a privileged structure in medicinal chemistry. It serves as a foundational building block for a range of therapeutic candidates and chemical probes. Notably, derivatives of the closely related glutarimide (piperidine-2,6-dione) scaffold, such as in thalidomide and its analogs, are cornerstone components of proteolysis-targeting chimeras (PROTACs) that bind to the E3 ligase cereblon (CRBN).[1] Given the therapeutic and research interest in this structural class, understanding the fundamental properties of the parent scaffold is essential.
The choice between using a compound in its free base form or as a salt is one of the earliest and most critical decisions in the development pipeline. This choice can significantly impact:
-
Aqueous Solubility: A primary determinant of dissolution rate and bioavailability.
-
Solid-State Stability: Affecting shelf-life and degradation profiles.
-
Hygroscopicity: The tendency to absorb moisture, which complicates accurate weighing and handling.
-
Dissolution Rate: Influencing how quickly the compound becomes available for absorption or interaction in a biological system.[2][3]
This guide will compare piperazine-2,6-dione hydrochloride and its free base, providing a theoretical framework grounded in general principles of salt chemistry and offering practical experimental protocols for researchers to conduct their own evaluations.
The Fundamental Chemistry: Why Form Matters
Piperazine-2,6-dione is a weakly basic compound due to the presence of two secondary amine groups within the piperazine ring. The free base is the neutral form of the molecule. The hydrochloride salt is formed by reacting the basic nitrogen atom(s) of the piperazine ring with hydrochloric acid. This acid-base reaction results in the formation of a protonated, positively charged piperazine-2,6-dione cation and a chloride anion.
The stability of piperazine compounds can often be enhanced by forming simple salts, such as the hydrochloride, which are generally more stable than the parent base.[4]
Caption: Acid-base equilibrium of piperazine-2,6-dione.
Comparative Analysis of Physicochemical Properties
While specific experimental data for piperazine-2,6-dione is scarce, we can extrapolate its properties based on well-documented behaviors of similar weak bases and their HCl salts.[5][6][7]
Aqueous Solubility
This is often the most significant differentiator between a free base and its salt form.
-
Piperazine-2,6-dione (Free Base): As a neutral organic molecule with two amide functionalities, the free base is expected to have low intrinsic aqueous solubility. Its solubility will be relatively independent of pH in the neutral to basic range.
-
This compound: The salt form is anticipated to be significantly more soluble in aqueous media, particularly at acidic to neutral pH.[6] The protonated form carries a positive charge, which allows for more favorable interactions with polar water molecules. As the pH of the solution increases towards the pKa of the piperazine nitrogen, the salt will convert back to the less soluble free base, potentially causing it to precipitate out of solution. This phenomenon defines the pH-solubility profile.[2][3]
Table 1: Hypothesized pH-Solubility Profile
| Form | pH 2.0 (e.g., Gastric Fluid) | pH 5.0 | pH 7.4 (e.g., Physiological) | pH 9.0 |
| Free Base | Low (may convert to salt) | Low | Very Low | Very Low |
| Hydrochloride | High | High | Moderately High | Low (converts to free base) |
Stability and Handling
-
Solid-State Stability: Amine-containing free bases can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide.[8] The hydrochloride salt is generally a more robust crystalline solid, offering better long-term stability and a longer shelf-life.[4] For derivatives of piperazine, storage conditions are critical, with refrigeration or freezing recommended to prevent degradation over time.[9]
-
Hygroscopicity: Salt forms, particularly hydrochlorides, can be more hygroscopic (tend to absorb moisture from the air) than their corresponding free bases. This can be a practical challenge, as it makes accurate weighing difficult without a controlled environment (e.g., a glovebox with controlled humidity).
-
Handling: The free-flowing, crystalline nature of a salt often makes it easier to handle and weigh compared to a potentially less crystalline or amorphous free base.
Impact on Efficacy and Biological Assays
The choice of form directly impacts the execution and interpretation of both in vitro and in vivo experiments.
In Vitro Assays (e.g., Cell-Based Studies)
The primary challenge in vitro is achieving the desired concentration of the compound in the aqueous assay buffer without precipitation.
-
Using the Hydrochloride Salt: This is generally the recommended starting point for preparing stock solutions in DMSO and subsequent dilutions into aqueous media (e.g., cell culture medium). Its higher aqueous solubility minimizes the risk of the compound precipitating upon dilution, ensuring that the cells are exposed to the intended concentration.
-
Using the Free Base: Preparing high-concentration stock solutions and achieving high final concentrations in aqueous buffers can be challenging. If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower than the nominal concentration, leading to an underestimation of potency (e.g., an artificially high IC50 value).
In Vivo Studies (e.g., Pharmacokinetics)
For oral administration, solubility and dissolution rate are paramount for absorption and bioavailability.
-
Hydrochloride Salt: The higher solubility and potentially faster dissolution rate of the HCl salt in the acidic environment of the stomach can lead to a higher concentration of dissolved drug available for absorption in the gastrointestinal tract.[10] This often translates to improved oral bioavailability compared to the free base.
-
Free Base: The poor solubility and slow dissolution of the free base can be a significant limiting factor for oral absorption, potentially leading to low and variable drug exposure in vivo.
Experimental Protocols for Head-to-Head Comparison
To move from hypothesized properties to empirical data, a researcher should perform a set of straightforward characterization experiments.
Workflow for Form Comparison
Caption: Experimental workflow for comparing salt and free base forms.
Protocol: pH-Dependent Solubility Determination (Shake-Flask Method)
This gold-standard method determines the thermodynamic solubility at different pH values.
-
Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Sample Addition: Add an excess amount of the compound (either free base or HCl salt) to a known volume of each buffer in separate vials. The solid should be visibly present at the bottom of the vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Protocol: Solution Stability Assessment
This protocol assesses the chemical stability of the compound in a solution relevant to an experiment.
-
Stock Solution Preparation: Prepare a stock solution of each form (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 10 µM) in a relevant aqueous buffer or cell culture medium.
-
Time-Point Sampling: Aliquot the working solution into multiple vials and store them under the intended experimental conditions (e.g., 37°C incubator).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately analyze the sample by HPLC.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample. A decrease in the main peak area, potentially accompanied by the appearance of new peaks, indicates degradation.
Conclusion and Recommendations
For researchers working with piperazine-2,6-dione, the choice between the free base and the hydrochloride salt has significant practical consequences. Based on established physicochemical principles, the following recommendations can be made:
-
For In Vitro Screening and Cell-Based Assays: The This compound is the superior choice. Its enhanced aqueous solubility is critical for preparing reliable stock solutions and ensuring the compound remains dissolved in aqueous assay buffers, leading to more accurate and reproducible biological data.
-
For In Vivo Oral Dosing Studies: The hydrochloride salt is also the preferred form. Its higher solubility and faster dissolution rate are likely to result in better oral absorption and higher bioavailability compared to the poorly soluble free base.
-
For Chemical Synthesis and Derivatization: The free base may be required for certain chemical reactions where the presence of the hydrochloride salt would interfere with the reaction conditions (e.g., in base-catalyzed reactions). In such cases, the salt can often be converted to the free base in a straightforward workup step.
Ultimately, while these guidelines provide a strong theoretical basis for decision-making, the experimental protocols outlined above empower researchers to generate empirical data and validate the choice of form for their specific system, ensuring the integrity and success of their scientific investigations.
References
-
Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. (n.d.). Available from: [Link]
-
Pobudkowska, A., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Vitae. Available from: [Link]
-
Pudipeddi, M., et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. (2012). Available from: [Link]
-
Miyazaki, S., Nakano, M., & Arita, T. (1975). A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Chemical & Pharmaceutical Bulletin, 23(6), 1197-1204. Available from: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. (2024). Available from: [Link]
-
Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions. ResearchGate. (n.d.). Available from: [Link]
-
Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine-2,6-dione. PubChem. Available from: [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. (2021). Available from: [Link]
-
Kumar, L., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2597. Available from: [Link]
-
Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202300067. Available from: [Link]
-
Piperazine. Wikipedia. (n.d.). Available from: [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents. (2019).
-
Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. Available from: [Link]
-
Pudipeddi, M., et al. (2002). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 19(7), 999-1007. Available from: [Link]
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. (2014). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Available from: [Link]
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of "Piperazine-2,6-dione" analogs
The piperazine-2,6-dione scaffold is a highly versatile and privileged structure in drug discovery. Structure-activity relationship studies have demonstrated that targeted modifications at the nitrogen and carbon positions of the ring can lead to potent and selective anticancer and antimicrobial agents. Future research should focus on exploring novel substitutions, developing multi-target ligands, and employing computational methods to rationalize SAR data and guide the design of next-generation therapeutics. The continued investigation into this chemical class holds significant promise for addressing unmet medical needs. [1][14]
References
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. isca.me [isca.me]
- 6. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting and Validating Negative Controls for Cereblon-Mediated Protein Degradation: A Comparative Analysis of Piperazine-2,6-dione hydrochloride
Introduction: The Indispensable Role of the Negative Control in Targeted Protein Degradation
The advent of targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, has revolutionized drug discovery. These modalities redirect the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A significant portion of these degraders hijack the Cereblon (CRBN) E3 ubiquitin ligase complex to tag POIs for destruction. As with any potent biological tool, rigorous validation is paramount to ensure that the observed effects are specific to the intended mechanism of action. Herein lies the critical and often underappreciated role of the negative control.
An ideal negative control for a CRBN-based degrader is a molecule that is structurally analogous to the active degrader but is incapable of engaging the CRBN E3 ligase. Such a control is essential to differentiate between the intended on-target degradation and any off-target or non-specific effects of the compound. This guide provides a comprehensive comparison of potential negative controls for CRBN-mediated degradation, with a focus on the rationale and experimental validation of Piperazine-2,6-dione hydrochloride as a putative, cost-effective negative control. We will compare its theoretical properties and provide a detailed experimental framework for its validation against a well-established, albeit more complex, negative control, N-methylated pomalidomide.
The Molecular Basis of Cereblon Engagement: Why Structure Matters
The cornerstone of the activity of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, and by extension, PROTACs derived from them, is their ability to bind to a specific pocket on Cereblon.[1][2][3] This binding is primarily mediated by the glutarimide moiety (a piperidine-2,6-dione ring) of these molecules. The imide group of the glutarimide ring forms crucial hydrogen bonds with the backbone of residues within a hydrophobic "tri-Trp pocket" of CRBN.[4] Any modification that disrupts these key interactions will abrogate binding to CRBN and, consequently, the downstream degradation of target proteins.
Comparative Analysis of Negative Controls
This compound: A Structurally Distinct Candidate
This compound presents an intriguing candidate as a negative control due to its structural similarity, yet distinct chemical nature, compared to the CRBN-binding glutarimide ring.
-
Structural Rationale for Inactivity: While both are six-membered rings containing two carbonyl groups, piperazine-2,6-dione possesses two nitrogen atoms at positions 1 and 4, in contrast to the single nitrogen atom in the glutarimide ring of active IMiDs. This seemingly subtle change in the heterocyclic scaffold can be hypothesized to disrupt the precise hydrogen bonding and hydrophobic interactions required for stable binding within the CRBN pocket. The protonation of one of the nitrogens in the hydrochloride salt form further alters the electronic and steric properties of the molecule.
-
Advantages:
-
Cost-Effectiveness and Availability: this compound is a commercially available and relatively inexpensive chemical, making it an attractive option for routine screening and validation assays.
-
Simplicity: Its simple structure provides a clean background for interpreting experimental results, free from potential confounding effects of more complex moieties.
-
N-methylated Pomalidomide: The Gold Standard Inactive Control
N-methylated pomalidomide is a derivative of the potent CRBN ligand pomalidomide, where the hydrogen on the glutarimide nitrogen is replaced by a methyl group.
-
Established Mechanism of Inaction: It is well-documented that this methylation prevents the formation of a critical hydrogen bond with the CRBN backbone, thereby abolishing its ability to bind to the E3 ligase.[5][6] This makes it an excellent and reliable negative control.
-
Disadvantages:
-
Synthesis Requirement: N-methylated pomalidomide is not as readily available as piperazine-2,6-dione and often requires custom synthesis, which can be time-consuming and costly.
-
Complexity: As a derivative of a potent IMiD, there is a small but non-zero possibility of unforeseen biological activity unrelated to CRBN binding.
-
Experimental Validation of a Negative Control: A Step-by-Step Guide
The following protocols are designed to rigorously validate whether a compound, such as this compound, serves as a true negative control for CRBN-mediated protein degradation. These experiments should be run in parallel with an active degrader (e.g., a pomalidomide-based PROTAC) and a known inactive control (e.g., N-methylated pomalidomide).
Workflow for Validating a Negative Control
Caption: Experimental workflow for validating a negative control.
Western Blotting for Target Protein Degradation
Objective: To determine if the candidate negative control induces degradation of a known target protein of a CRBN-based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein of interest (e.g., BRD4 in HeLa or MV4;11 cells for a BRD4-targeting PROTAC) in 6-well plates.
-
Treat cells with a dose-response of the active PROTAC, the candidate negative control (this compound), and the known inactive control (N-methylated pomalidomide) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome:
| Compound | Target Protein Level |
| Active PROTAC | Dose-dependent decrease |
| Piperazine-2,6-dione HCl | No change |
| N-methylated pomalidomide | No change |
| Vehicle Control | No change |
Data Analysis: Quantify band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) for the active PROTAC.[7][8][9] The negative controls should not exhibit any significant degradation.
Cycloheximide Chase Assay
Objective: To measure the half-life of the target protein in the presence of the candidate negative control to ensure it does not alter the basal degradation rate.
-
Cell Treatment:
-
Treat cells with the active PROTAC, the candidate negative control, or the vehicle control for a short pre-incubation period (e.g., 2 hours).
-
Add cycloheximide (a protein synthesis inhibitor) to all wells at a final concentration of 50-100 µg/mL.
-
-
Time Course Collection:
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Perform Western blotting as described above to determine the remaining levels of the target protein at each time point.
-
Expected Outcome:
-
Active PROTAC: A significant reduction in the half-life of the target protein compared to the vehicle control.
-
This compound & Vehicle Control: The degradation rate of the target protein should be similar, indicating that the candidate negative control does not affect the protein's intrinsic stability.
Caption: Workflow for a Cycloheximide Chase Assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly assess the engagement of the candidate negative control with CRBN in a cellular context. Ligand binding stabilizes a protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment:
-
Treat intact cells with a high concentration of the active CRBN ligand (e.g., pomalidomide), the candidate negative control, or a vehicle control.
-
-
Heat Challenge:
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Western Blot Analysis:
-
Analyze the supernatant by Western blotting for the presence of soluble CRBN.
-
Expected Outcome:
-
Active CRBN Ligand: A noticeable shift in the thermal denaturation curve of CRBN to higher temperatures, indicating stabilization upon binding.
-
This compound & Vehicle Control: The thermal denaturation curves for CRBN should be superimposable, demonstrating a lack of direct binding and stabilization.
Conclusion
The selection and rigorous validation of a negative control are non-negotiable for generating high-quality, reproducible data in the field of targeted protein degradation. While N-methylated pomalidomide serves as a robust but synthetically demanding negative control, the commercially available and structurally distinct This compound presents a promising and practical alternative. Its core structural deviation from the glutarimide moiety provides a strong theoretical basis for its inability to engage Cereblon.
The experimental framework provided in this guide—encompassing protein degradation, half-life determination, and direct target engagement assays—offers a comprehensive strategy for researchers to validate this compound or any other candidate negative control. By diligently employing such validated controls, the scientific community can ensure the integrity and specificity of their findings, ultimately accelerating the development of novel protein-degrading therapeutics.
References
-
Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - Bio-protocol. (URL: [Link])
-
Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC - NIH. (URL: [Link])
-
Structural basis of thalidomide enantiomer binding to cereblon - ResearchGate. (URL: [Link])
-
Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC - NIH. (URL: [Link])
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Structure of the human DDB1– Cereblon – thalidomide complex - SPring-8. (URL: [Link])
-
Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - JoVE. (URL: [Link])
-
Structural basis of thalidomide enantiomer binding to cereblon - R Discovery. (URL: [Link])
-
Chemical Ligand Space of Cereblon - PMC - NIH. (URL: [Link])
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing). (URL: [Link])
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. (URL: [Link])
-
Chemical Ligand Space of Cereblon | ACS Omega. (URL: [Link])
-
Modeling PROTAC degradation activity with machine learning - Chalmers Research. (URL: [Link])
- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google P
-
Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed. (URL: [Link])
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Structural Dynamics of the Cereblon Ligand Binding Domain - PMC - PubMed Central. (URL: [Link])
-
Cereblon isoform 4 from Magnetospirillum gryphiswaldense in complex with Piperidine-2,6-dione (Glutarimide) | Semantic Scholar. (URL: [Link])
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC - NIH. (URL: [Link])
-
Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC - NIH. (URL: [Link])
-
Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC - NIH. (URL: [Link])
-
Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity | Request PDF - ResearchGate. (URL: [Link])
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. (URL: [Link])
-
New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare. (URL: [Link])
-
Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC - NIH. (URL: [Link])
-
Prospective experimental model validation. Number (and percentage) of... - ResearchGate. (URL: [Link])
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. (URL: [Link])
-
Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC - NIH. (URL: [Link])
Sources
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. spring8.or.jp [spring8.or.jp]
- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.chalmers.se [research.chalmers.se]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
The Fulcrum of Function: A Comparative Analysis of Piperazine-2,6-dione and Acyclic Linkers in Targeted Protein Degradation
A Senior Application Scientist's Guide to Optimizing PROTAC Design
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1] While significant attention is often paid to the warhead and E3 ligase ligand, the linker is far from a passive tether. It is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the diverse array of linker architectures, a key design choice lies between conformationally constrained cyclic structures, such as piperazine-2,6-dione, and flexible acyclic chains. This guide provides an in-depth comparative analysis of these two linker classes, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.
The Great Divide: Rigidity vs. Flexibility in Linker Design
The fundamental difference between piperazine-2,6-dione and acyclic linkers lies in their conformational freedom. Acyclic linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, possess a high degree of rotational freedom.[2] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase.[2] However, this conformational promiscuity comes at a cost – a significant entropic penalty upon binding, which can potentially reduce the stability of the ternary complex.[2]
In contrast, rigid linkers like those incorporating the piperazine-2,6-dione scaffold pre-organize the PROTAC into a more defined conformation.[3] This can reduce the entropic penalty of binding and lead to more stable ternary complex formation.[3] The constrained nature of the piperazine-2,6-dione ring can also enhance metabolic stability and provide a defined vector for the warhead and E3 ligase ligand, potentially improving selectivity.[4]
Figure 1: A diagram illustrating the trade-offs between flexible acyclic linkers and rigid piperazine-2,6-dione linkers in PROTAC design.
Physicochemical Properties and Their Impact on Performance
The choice between a piperazine-2,6-dione and an acyclic linker significantly influences the physicochemical properties of the resulting PROTAC, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Cell Permeability: A Critical Hurdle
For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular target. This is a significant challenge for these large "beyond Rule of 5" molecules.[5] The properties of the linker play a pivotal role in determining a PROTAC's cell permeability.
Acyclic Linkers: The impact of acyclic linkers, particularly PEG chains, on permeability is a double-edged sword. While the ethylene glycol units in PEG linkers can improve aqueous solubility, they also increase the number of hydrogen bond donors and the polar surface area, which can hinder passive diffusion across the lipophilic cell membrane.[6] However, the flexibility of acyclic linkers can allow the PROTAC to adopt folded conformations that shield its polar functional groups, thereby enhancing permeability.[5] The replacement of amide bonds with esters within acyclic linkers has also been shown to improve cell permeability by removing a hydrogen bond donor.[7]
Piperazine-2,6-dione Linkers: The rigid nature of the piperazine-2,6-dione scaffold can, in some cases, lead to improved cell permeability by reducing the molecule's conformational flexibility and presenting a more compact and less polar surface area for membrane transit. The incorporation of a piperazine moiety can also improve aqueous solubility through protonation at physiological pH, a property that can be fine-tuned by the neighboring chemical groups.[5][8] The dione functionality, with its two carbonyl groups, can participate in hydrogen bonding, which may influence both solubility and interactions with membrane components.
| Linker Type | Key Physicochemical Characteristics | Impact on Cell Permeability |
| Acyclic (PEG) | High flexibility, hydrophilic, potential for intramolecular hydrogen bonding. | Can improve solubility but may decrease passive diffusion due to high polarity. Flexibility can allow for "chameleonic" behavior, shielding polarity to cross membranes.[5] |
| Acyclic (Alkyl) | High flexibility, lipophilic. | Can enhance passive diffusion but may lead to poor aqueous solubility and non-specific binding.[9] |
| Piperazine-2,6-dione | Rigid, potential for improved solubility via protonation of piperazine nitrogens, hydrogen bond accepting dione groups. | Rigidity can lead to a more favorable conformation for membrane passage. Solubility can be modulated by pH.[3] |
Table 1: Comparative physicochemical properties of acyclic and piperazine-2,6-dione linkers and their general impact on cell permeability.
Metabolic Stability: The Quest for Longevity
A PROTAC'slinker is not only crucial for its efficacy but also for its metabolic stability. The linker region is often susceptible to metabolism by enzymes such as cytochrome P450s.
Acyclic Linkers: Linear alkyl and PEG chains can be prone to oxidative metabolism.[10] The introduction of ether linkages in PEG chains can sometimes be a metabolic liability.
Piperazine-2,6-dione Linkers: The cyclic and relatively inert nature of the piperazine-2,6-dione ring can confer greater metabolic stability compared to more flexible acyclic linkers. The amide bonds within the dione structure are generally more resistant to hydrolysis than ester bonds that might be found in some acyclic linkers. However, the piperazine ring itself is not immune to metabolism, with N-dealkylation being a potential metabolic pathway.[5]
Experimental Evaluation: A Guide to Key Assays
To objectively compare the performance of PROTACs with different linkers, a series of well-defined experiments are essential.
Determining Degradation Efficacy: DC50 and Dmax
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Experimental Protocol: Western Blotting for DC50 and Dmax Determination
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTACs for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Figure 2: A simplified workflow for determining the DC50 and Dmax of PROTACs using Western blotting.
Assessing Cell Permeability: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing the passive permeability of compounds.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor and Acceptor Plates:
-
Compound Incubation:
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Evaluating Metabolic Stability: The Liver Microsome Assay
The in vitro metabolic stability of a PROTAC can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[13]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Synthesis of a Piperazine-2,6-dione Containing Linker
The synthesis of a PROTAC incorporating a piperazine-2,6-dione linker typically involves a multi-step process. A general strategy involves the initial synthesis of the piperazine-2,6-dione core, followed by functionalization to allow for coupling to the warhead and E3 ligase ligand.
Generalized Synthetic Scheme:
-
Synthesis of the Piperazine-2,6-dione Core: A common method involves the cyclization of two amino acid precursors. For example, the reaction of N-protected glycine with another amino acid ester can lead to the formation of the piperazine-2,6-dione ring.[15]
-
Functionalization of the Piperazine-2,6-dione: The nitrogen atoms of the piperazine-2,6-dione can be functionalized with appropriate linker moieties. This can be achieved through N-alkylation or N-acylation reactions. One nitrogen can be protected while the other is functionalized, allowing for orthogonal chemistry.
-
Coupling to Warhead and E3 Ligase Ligand: The functionalized piperazine-2,6-dione linker can then be coupled to the warhead and E3 ligase ligand using standard coupling chemistries, such as amide bond formation or "click" chemistry.[16]
Conclusion: A Nuanced Decision
The choice between a piperazine-2,6-dione and an acyclic linker in PROTAC design is not a simple one and requires careful consideration of the specific target and desired properties of the final molecule. Acyclic linkers offer the advantage of flexibility, which can be beneficial for initial screening and achieving ternary complex formation. However, this often comes at the cost of an entropic penalty and potential metabolic liabilities.
Piperazine-2,6-dione linkers provide a more rigid and pre-organized scaffold, which can lead to more stable ternary complexes, improved metabolic stability, and enhanced cell permeability. The ability to fine-tune the physicochemical properties of the piperazine moiety through substitution further adds to its appeal.
Ultimately, the optimal linker is target- and system-dependent. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to make informed decisions and accelerate the development of potent and effective targeted protein degraders.
References
-
Aragen Life Sciences. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Troup, R. I., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Gao, D., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Di Micco, S., et al. (2019). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- Fallah, M., et al. (2022).
- Demizu, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
- Kihlberg, J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Manimekalai, A., et al. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
- Fallah, M., et al. (2022).
- Ciulli, A., et al. (2020).
- Thordarson, P., et al. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta.
-
ResearchGate. (n.d.). Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. Retrieved from [Link]
- Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity. (A).... Retrieved from [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
- Kihlberg, J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Jones, R. A. Y., et al. (1975). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2.
- Kihlberg, J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
- 15. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Head-to-Head Comparison of Piperazine-2,6-dione Salt Forms
Introduction: The Strategic Imperative of Salt Selection for Piperazine-2,6-dione
The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic applications ranging from anticancer to antipsychotic agents.[1][2][3] However, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with physicochemical challenges. The intrinsic properties of the free form of an API, such as Piperazine-2,6-dione, are rarely optimal for manufacturing, stability, or bioavailability.[4][5]
This is where the strategic selection of a salt form becomes a critical, value-adding step in drug development. An estimated 50% of all marketed drugs are administered as salts, a testament to this strategy's power to modulate and optimize an API's characteristics.[6][7] By pairing an ionizable API with a suitable counter-ion, we can significantly improve properties like aqueous solubility, dissolution rate, stability, and manufacturability.[8][9]
This guide provides a comprehensive, field-proven framework for conducting a head-to-head comparison of different salt forms of Piperazine-2,6-dione. We will move beyond mere data collection to explain the causality behind experimental choices, ensuring a robust and defensible selection of the optimal salt form for clinical development.
Part 1: Rational Salt Screening and Synthesis
The initial phase involves a rational selection of counter-ions followed by small-scale synthesis. The goal is not to be exhaustive but to be efficient, selecting a diverse yet manageable set of candidates for in-depth characterization.
Counter-Ion Selection: The pKa Rule and Beyond
The foundation of stable salt formation lies in the pKa difference between the API and the counter-ion. For a basic drug like Piperazine-2,6-dione, the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the API's conjugate acid.[6] This ensures a high probability of proton transfer and the formation of a stable ionic bond rather than a cocrystal.[10]
Based on this principle, a typical primary screening list for a basic API would include:
-
Strong Mineral Acids: Hydrochloride (HCl), Hydrobromide (HBr)
-
Sulfonic Acids: Mesylate (Methanesulfonic acid), Tosylate (p-Toluenesulfonic acid)
-
Carboxylic Acids (Stronger): Tartrate, Citrate
-
Carboxylic Acids (Weaker): Succinate, Maleate
Caption: Initial workflow for rational salt candidate selection and synthesis.
Experimental Protocol: Small-Scale Salt Synthesis (Saturated Solution Method)
This method is efficient for generating a variety of salts with a minimal amount of API.[11]
-
Stock Solution Preparation: Prepare a stock solution of Piperazine-2,6-dione free base (e.g., 50 mg/mL) in a suitable volatile solvent like methanol or ethanol.
-
Aliquotting: Dispense a fixed volume of the API stock solution (e.g., 100 µL, containing 5 mg of API) into multiple vials of a 96-well plate or small glass vials.
-
Counter-Ion Addition: Add a stoichiometric amount (e.g., 1.05 equivalents) of each selected counter-ion acid from pre-prepared concentrated solutions.
-
Crystallization Induction: Allow the solvent to evaporate slowly at ambient temperature. Alternatively, induce crystallization by adding an anti-solvent or by employing controlled cooling cycles.[10]
-
Isolation: Isolate the resulting solids by centrifugation or filtration.
-
Drying: Dry the isolated solids under vacuum at a controlled temperature (e.g., 40 °C) for 24 hours.
Part 2: Head-to-Head Physicochemical Characterization
Once crystalline solids are obtained, a battery of tests is required to build a comprehensive profile of each salt form. The objective is to identify a candidate with an optimal balance of properties.[12]
Crystallinity and Polymorphism: X-Ray Powder Diffraction (XRPD)
Causality: A crystalline solid is generally preferred over an amorphous one due to its superior physical and chemical stability.[6] XRPD provides a unique "fingerprint" for a crystalline structure, confirming salt formation (a new pattern distinct from the free base) and identifying any potential polymorphs (different patterns for the same salt).[13]
Experimental Protocol:
-
Gently grind a small amount (5-10 mg) of the salt sample to ensure random crystal orientation.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate scan speed.
-
Compare the resulting diffractograms of each salt to the free base and to each other to confirm new crystalline forms.
Thermal Properties: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, thermal stability, and presence of solvates or hydrates.[14][15] A higher melting point often correlates with greater crystal lattice energy and stability. TGA detects weight loss upon heating, clearly indicating the loss of solvent or water.
Experimental Protocol:
-
DSC: Accurately weigh 2-5 mg of the salt sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge, typically from 25 °C to a temperature above the melting point.
-
TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge to a high temperature (e.g., 300 °C) to observe any weight loss events.
Aqueous Solubility
Causality: Solubility is a primary determinant of a drug's bioavailability and a key reason for salt formation.[5][16] Because the pH of the gastrointestinal tract varies, evaluating solubility at different pH values (e.g., 1.2, 4.5, and 6.8) is essential for predicting in vivo dissolution.[6]
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of the salt to separate vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter to remove undissolved solids.
-
Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hygroscopicity: Dynamic Vapor Sorption (DVS)
Causality: Hygroscopicity, the tendency to absorb moisture from the air, can severely impact the chemical stability, powder flow, and manufacturability of an API.[9][] DVS provides a precise, quantitative measure of moisture uptake under controlled humidity conditions.[18]
Experimental Protocol:
-
Place a pre-weighed sample (10-20 mg) onto the DVS microbalance.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved.
-
Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and back down to 0% RH in 10% increments.
-
Allow the sample to equilibrate at each RH step. The instrument records the mass change over time.
-
Classify the hygroscopicity based on the percentage weight gain at a specific RH (e.g., 80% RH), following European Pharmacopoeia guidelines.[18]
| Hygroscopicity Class | % Weight Gain (at 25°C, 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Source: Adapted from European Pharmacopoeia standards.[18]
Intrinsic Dissolution Rate (IDR)
Causality: While solubility measures the equilibrium state, the dissolution rate is often more predictive of in vivo absorption for poorly soluble drugs.[19] IDR measures the dissolution rate from a constant surface area, providing a standardized comparison between different solid forms, independent of particle size effects.[16][20]
Experimental Protocol:
-
Compact a known amount of the salt (e.g., 100-200 mg) into a die using a hydraulic press to create a non-disintegrating disc with a defined surface area.
-
Place the die into a dissolution vessel containing a known volume of dissolution medium (e.g., pH 6.8 buffer) at 37 °C.
-
Stir the medium at a constant speed (e.g., 100 RPM).
-
Withdraw samples at predetermined time intervals and analyze for dissolved API concentration via UV spectroscopy or HPLC.
-
Calculate the IDR from the slope of the linear portion of the concentration vs. time plot, normalized by the surface area of the disc.
Part 3: Data Synthesis and Decision Matrix
The final step is to collate the experimental data into a clear, comparative format and make an evidence-based decision.
Comparative Data Summary (Hypothetical Data)
The following table presents a hypothetical but scientifically plausible dataset for different salt forms of Piperazine-2,6-dione, illustrating the typical trade-offs encountered in a salt selection study.
| Property | Free Base | Hydrochloride | Mesylate | Tartrate |
| Crystallinity (XRPD) | Crystalline | Crystalline | Crystalline | Crystalline |
| Melting Point (DSC) | 175 °C | 210 °C (dec.) | 195 °C | 188 °C |
| Solubility @ pH 6.8 (mg/mL) | 0.5 | 25.0 | 15.5 | 8.0 |
| Hygroscopicity (% gain @ 80% RH) | 0.1% | 5.8% | 1.5% | 0.3% |
| Hygroscopicity Class | Non-hygroscopic | Hygroscopic | Slightly hygroscopic | Non-hygroscopic |
| IDR (mg/min/cm²) | 0.02 | 1.20 | 0.85 | 0.45 |
| Initial Stability Assessment | Stable | Potential for HCl loss at high temp | Stable | Stable |
Decision-Making Workflow
The selection of the "best" salt is rarely straightforward and often involves balancing competing properties. A visual decision tree helps to systematize this process.
Caption: A tiered decision-making workflow for salt form selection.
Interpretation and Recommendation
Based on our hypothetical data:
-
Hydrochloride Salt: Exhibits the highest solubility and IDR, which is highly desirable for bioavailability.[19][21] However, its significant hygroscopicity presents a major risk for stability and handling during manufacturing.[6][9] While high hygroscopicity can sometimes be managed with special packaging, it is often a developmental liability.[6]
-
Tartrate Salt: Shows excellent stability with negligible hygroscopicity. However, the improvement in solubility and dissolution rate is modest compared to the other salts. This might not be sufficient to overcome absorption issues if the drug is dissolution-rate limited.[20]
-
Mesylate Salt: Represents a well-balanced compromise. It provides a substantial 30-fold increase in solubility over the free base and a strong dissolution rate, while remaining only slightly hygroscopic.[9] This profile suggests a lower risk for manufacturing and stability issues compared to the hydrochloride, with a significant biopharmaceutical advantage over the tartrate and free base.
The process of salt selection is a multi-parameter optimization problem central to modern drug development.[4][8] For Piperazine-2,6-dione, a systematic, head-to-head comparison of key physicochemical properties is paramount. Based on the analysis of the (hypothetical) data presented, the mesylate salt emerges as the lead candidate. It offers the most favorable balance of enhanced solubility, rapid dissolution, and manageable hygroscopicity, positioning it as the form with the highest probability of success for progression into formulation development and long-term toxicology studies.
References
-
Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])
-
Role of Salt Selection in Drug Discovery and Development | Request PDF - ResearchGate. (URL: [Link])
-
Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds - ResearchGate. (URL: [Link])
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (URL: [Link])
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (URL: [Link])
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (URL: [Link])
-
ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. (URL: [Link])
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (URL: [Link])
-
Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. (URL: [Link])
-
Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development - OMICS International. (URL: [Link])
-
Comparative Dissolution Rates of Weak Acids and Their Sodium Salts - ResearchGate. (URL: [Link])
-
How to salt screen using the Crystal 16. (URL: [Link])
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (URL: [Link])
-
PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE - Googleapis.com. (URL: [Link])
-
Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity - ResearchGate. (URL: [Link])
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])
-
Solid-State Characterization in Drug Development and Formulation - Research and Reviews. (URL: [Link])
-
Polymorph Screening, Salt Selection, and Chemical Property Improvement Services - Triclinic Labs. (URL: [Link])
-
An evaluation of salt screening methodologies - PubMed. (URL: [Link])
-
Chapter 3. Analytical Techniques in Solid-state Characterization | Request PDF. (URL: [Link])
-
Pharmaceutical Solid-State Characterisation Techniques | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. An evaluation of salt screening methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjpdft.com [rjpdft.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. researchgate.net [researchgate.net]
- 20. storage.googleapis.com [storage.googleapis.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of Piperazine-2,6-dione-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Cross-Reactivity Concern
The piperazine-2,6-dione scaffold is of growing interest in medicinal chemistry due to its synthetic tractability and its presence in various biologically active compounds.[1][2] However, its structural similarity to the well-known piperidine-2,6-dione core, the cornerstone of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, necessitates a thorough investigation of potential cross-reactivity.[3][4] These IMiDs exert their therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins.[5][6] Given the subtle yet significant structural difference—a nitrogen atom replacing a carbon at the 4-position of the dione ring—it is plausible that piperazine-2,6-dione derivatives may also interact with CRBN, leading to both intended and unintended biological consequences.
This guide will dissect the structural nuances between these two scaffolds, explore the established mechanism of action of piperidine-2,6-dione compounds, and lay out a comprehensive, self-validating experimental workflow to systematically evaluate the cross-reactivity profile of novel piperazine-2,6-dione-based molecules.
Structural Comparison: Piperazine-2,6-dione vs. Piperidine-2,6-dione
The key to understanding potential cross-reactivity lies in the detailed comparison of the molecular architecture of these two heterocyclic systems and their predicted interactions with the Cereblon binding pocket.
The binding of piperidine-2,6-dione-based IMiDs to Cereblon is primarily mediated by the glutarimide moiety, which docks into a hydrophobic tri-tryptophan pocket formed by Trp380, Trp386, and Trp400 of CRBN.[7][8] This interaction is stabilized by hydrogen bonds between the imide functional groups and key residues within the pocket.[9]
The substitution of a methylene group (CH₂) in the piperidine-2,6-dione ring with a nitrogen atom (NH) to form the piperazine-2,6-dione ring introduces a hydrogen bond donor and alters the electronic and conformational properties of the scaffold. This seemingly minor change could have significant implications for Cereblon binding and subsequent biological activity.
Key Structural Differences and Their Potential Impact:
| Feature | Piperidine-2,6-dione | Piperazine-2,6-dione | Potential Impact on Cereblon Binding |
| Ring Heteroatoms | One nitrogen | Two nitrogens | Altered hydrogen bonding network and electrostatic interactions within the binding pocket. |
| Conformational Flexibility | Chair/boat conformations | Potentially different ring pucker and conformational preferences. | May affect the optimal orientation for binding to Cereblon. |
| Electronic Properties | Electron-donating character of the methylene group. | Electron-withdrawing character of the second nitrogen atom. | Could influence the strength of interactions with amino acid residues in the binding pocket. |
| Synthetic Accessibility | Well-established synthetic routes.[3] | Multiple synthetic strategies are available, allowing for diverse substitutions.[1][10][11][12] | Enables the creation of focused libraries to probe structure-activity relationships. |
The Cereblon-Mediated Protein Degradation Pathway: A Primer
To appreciate the potential consequences of cross-reactivity, it is essential to understand the mechanism of action of IMiDs via the Cereblon E3 ubiquitin ligase complex.
Binding of an IMiD to CRBN induces a conformational change that creates a novel binding surface for "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 is responsible for both the therapeutic effects (e.g., in multiple myeloma) and some of the toxicities associated with IMiDs.[13]
A Framework for Comparative Cross-Reactivity Studies
A rigorous and systematic approach is required to definitively assess the cross-reactivity of piperazine-2,6-dione-based compounds. The following experimental workflow is designed to provide a comprehensive comparison with established piperidine-2,6-dione analogs.
Phase 1: Compound Synthesis and Initial Screening
The initial phase focuses on creating a diverse set of piperazine-2,6-dione analogs and performing a preliminary assessment of their ability to bind to Cereblon.
4.1.1. Synthesis of a Focused Compound Library
A focused library of piperazine-2,6-dione derivatives should be synthesized to explore the structure-activity relationship (SAR). Modifications should be systematically introduced at various positions of the piperazine-2,6-dione core and any appended functionalities. Several synthetic routes are available for the preparation of piperazine-2,6-diones.[1][10][11][12]
4.1.2. In Vitro Cereblon Binding Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of compounds to CRBN in a high-throughput format.[14][15][16]
Experimental Protocol: TR-FRET Cereblon Binding Assay
-
Reagents and Materials:
-
Recombinant GST-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled thalidomide analog (acceptor fluorophore)
-
Test compounds (piperazine-2,6-diones and piperidine-2,6-dione controls)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
In a 384-well plate, add the GST-CRBN/DDB1 complex and the Tb-anti-GST antibody. Incubate for 30 minutes at room temperature.
-
Add the fluorescein-labeled thalidomide analog to all wells.
-
Add the test compounds or controls to the respective wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine the IC₅₀ value.
-
Phase 2: Cellular Activity and Target Engagement
This phase aims to confirm that the observed in vitro binding translates to cellular activity and target engagement.
4.2.1. Cellular Cereblon Engagement Assay
The HiBiT protein tagging system provides a sensitive and quantitative method to measure target engagement in live cells.[17][18][19][20][21]
Experimental Protocol: HiBiT Assay for Neosubstrate Degradation
-
Cell Line Generation:
-
Using CRISPR/Cas9, knock-in the HiBiT tag at the endogenous locus of a known CRBN neosubstrate (e.g., IKZF1 or IKZF3) in a relevant cell line (e.g., MM.1S multiple myeloma cells).
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein.
-
-
Procedure:
-
Plate the HiBiT-tagged cells in a 96-well white plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compounds or controls.
-
At various time points (e.g., 2, 4, 8, 24 hours), add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and luciferase substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated cells and plot the percentage of remaining protein against compound concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
4.2.2. Neosubstrate Degradation by Flow Cytometry
Flow cytometry offers a complementary method to quantify the degradation of endogenous neosubstrates at the single-cell level.
Experimental Protocol: Flow Cytometry for IKZF1/3 Degradation
-
Cell Treatment:
-
Treat a relevant cell line (e.g., MM.1S) with test compounds or controls for a specified duration (e.g., 24 hours).
-
-
Staining:
-
Harvest and wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain the cells with a fluorescently labeled primary antibody against the target neosubstrate (e.g., Alexa Fluor 488-conjugated anti-IKZF1).
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the target protein.
-
Normalize the MFI of treated cells to that of vehicle-treated cells to determine the percentage of protein degradation.
-
Phase 3: Off-Target and Cross-Reactivity Profiling
The final phase involves a broader assessment of the selectivity of the piperazine-2,6-dione compounds to identify potential off-target effects and compare their profiles with those of piperidine-2,6-dione analogs.
4.3.1. Broad Kinase Panel Screening
Given that many small molecule inhibitors exhibit off-target kinase activity, screening against a broad panel of kinases is a crucial step in safety assessment.
4.3.2. Proteome-Wide Profiling
Unbiased mass spectrometry-based proteomics can provide a global view of the cellular proteins that are degraded upon compound treatment, revealing both on-target and off-target effects.
Comparative Data Analysis
The data generated from all assays should be systematically compared between the piperazine-2,6-dione compounds and the piperidine-2,6-dione controls (e.g., lenalidomide, pomalidomide).
Comparative Performance Data of Piperidine-2,6-dione Analogs (Illustrative)
| Compound | CRBN Binding (IC₅₀, µM) | IKZF1 Degradation (DC₅₀, µM) | Anti-proliferative Activity (IC₅₀, µM) | Key Off-Target Effects |
| Lenalidomide | ~1 | ~0.1 | ~1 | Neutropenia, Thrombocytopenia, Venous thromboembolism[22] |
| Pomalidomide | ~0.1 | ~0.01 | ~0.1 | Neutropenia, Fatigue, Increased risk of infection[22] |
| Thalidomide | ~10 | ~1 | ~10 | Teratogenicity, Peripheral neuropathy, Somnolence |
Conclusion and Future Directions
The structural similarity between piperazine-2,6-dione and piperidine-2,6-dione scaffolds warrants a comprehensive evaluation of their potential cross-reactivity, particularly concerning the Cereblon E3 ligase pathway. The experimental framework outlined in this guide provides a robust, multi-faceted approach to systematically assess the binding affinity, cellular activity, and selectivity of novel piperazine-2,6-dione-based compounds. By directly comparing their performance against well-characterized piperidine-2,6-dione analogs, researchers can gain critical insights into the SAR of this emerging class of molecules, enabling the design of more potent and selective therapeutics while mitigating the risk of unintended off-target effects. Future studies should focus on elucidating the precise structural determinants of Cereblon binding for piperazine-2,6-dione compounds through co-crystallography and advanced computational modeling.
References
-
Wünsch, B., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. PubMed. Available from: [Link]
-
Li, G., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]
-
Gao, D., Penno, C., & Wünsch, B. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen, 9(9), 874–889. Available from: [Link]
-
Kumar, R., et al. (2015). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available from: [Link]
-
Reddy, T. S., et al. (2014). Standardization for the preparation of piperazine-2,6-dione. ResearchGate. Available from: [Link]
-
Lombardo, M., et al. (2004). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Available from: [Link]
-
Seki, J. T., et al. (2017). Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents. PMC. Available from: [Link]
-
Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PMC. Available from: [Link]
-
Wang, L., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. Available from: [Link]
- Hagner, P. R., et al. (2019). Methods for measuring small molecule affinity to cereblon. Google Patents.
-
Fischer, E. S., et al. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PMC. Available from: [Link]
- Belyanskaya, L., et al. (2021). Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. Google Patents.
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. Available from: [Link]
-
Gao, D., Penno, C., & Wünsch, B. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 856–865. Available from: [Link]
-
American Academy of Allergy, Asthma & Immunology. (2018). Pomalidomide desensitization. Available from: [Link]
-
Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. PMC. Available from: [Link]
-
Słabicki, M., et al. (2022). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. bioRxiv. Available from: [Link]
-
Petru-Tudor, C., et al. (2023). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. ResearchGate. Available from: [Link]
-
BPS Bioscience. (n.d.). Cereblon intrachain TR-FRET Assay Kit. Available from: [Link]
-
Gualerzi, A., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. Available from: [Link]
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. Available from: [Link]
-
Cuesta-Herranz, J., et al. (2016). Delayed Hypersensitivity Reaction to Lenalidomide: 2 Different Clinical Patterns in the Same Patient. ResearchGate. Available from: [Link]
-
Bahlis, N. J., et al. (2021). Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial. Taylor & Francis Online. Available from: [Link]
-
Boichenko, I., et al. (2018). Chemical Ligand Space of Cereblon. ResearchGate. Available from: [Link]
-
Bär, K., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. ResearchGate. Available from: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16016. Available from: [Link]
-
Nicolescu, T. O., et al. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 66(5), 784-790. Available from: [Link]
-
Aurora Biolabs. (n.d.). Cereblon- and VHL-Binding Molecule Screening TR-FRET Assay Kits for PROTAC. Available from: [Link]
-
Tudor, C. P., et al. (2023). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. PMC. Available from: [Link]
-
Abonour, R., et al. (2023). Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. MDPI. Available from: [Link]
-
Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Taylor & Francis Online. Available from: [Link]
-
Boichenko, I., et al. (2018). Chemical Ligand Space of Cereblon. PMC. Available from: [Link]
-
Promega Connections. (2023). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Available from: [Link]
-
Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. Available from: [Link]
-
Fakhraei, S., et al. (2021). Design, synthesis, molecular docking and cytotoxic activity evaluations of novel piperidine and piperazine derivatives of dichloroacetate as potential anticancer agents. Scientific Reports, 11(1), 1-15. Available from: [Link]
-
Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. BeyondSpring. Available from: [Link]
Sources
- 1. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 8. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. beyondspringpharma.com [beyondspringpharma.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Target Degradation [worldwide.promega.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.de [promega.de]
- 21. promegaconnections.com [promegaconnections.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Piperazine-2,6-dione Hydrochloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The disposal of chemical waste is a critical, often complex, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of piperazine-2,6-dione hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is grounded in established safety protocols and environmental regulations, providing a framework that is both scientifically sound and operationally practical.
Hazard Identification and Essential Precautions
Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be presumed to be a hazardous substance.
Potential Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
-
Sensitization: May cause allergic skin or respiratory reactions.[2]
Due to these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is the most direct way to prevent personal exposure. The causality is simple: creating a physical barrier between the researcher and the chemical agent mitigates the risk of contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent dermal absorption and skin irritation.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and dust, preventing serious eye irritation or damage.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. Launder contaminated clothing separately before reuse.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling large quantities or if dust generation is unavoidable. | To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[1] |
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach for hazardous waste.[4] This means the waste must be tracked from its point of generation to its final, environmentally sound disposal.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][7]
Immediately upon generation, the waste must be identified as hazardous. It must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[4] For instance, never mix acidic waste with caustic waste, or oxidizers with flammable organic materials.[7]
Collect all this compound waste (including contaminated materials like gloves, weigh boats, and paper towels) in a designated, leak-proof container that is chemically compatible with the substance.[7] The container must have a tight-fitting lid to prevent the release of fumes or dust.[7]
Proper labeling is a critical safety and compliance measure. The EPA requires that each waste container be clearly marked with the following information[5]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Waste can be temporarily stored in the laboratory in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[5][8] Once the container is full, or if specific time limits are reached, it must be moved to a Central Accumulation Area (CAA) for pickup.[5][8] The allowable storage time in a CAA depends on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[5]
The only acceptable method for the final disposal of this compound is through a licensed and authorized hazardous waste disposal contractor.[1][3] This ensures the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Containment (for minor spills): For small, manageable spills, wear appropriate PPE.[1]
-
Cleanup: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or vacuum the material into a designated hazardous waste container.
-
Decontamination: After the solid is removed, wash the area with large amounts of water, ensuring the runoff does not enter drains.[1]
-
Disposal: Label the container with the spilled material and dispose of it as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Give a glass of water. Seek immediate medical attention.[1][9]
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the law, thereby protecting themselves, their colleagues, and the environment.
References
- Regulating Lab Waste Disposal in the United St
- Laboratory Waste Management: The New Regul
- Regulations for Hazardous Waste Generated at Academic Labor
- (S)
- PIPERAZINE DIHYDROCHLORIDE Chemical Safety D
- Regulation of Labor
- 3-Aminopiperidine-2,6-dione hydrochloride Safety D
- Piperazine Dihydrochloride Material Safety D
- Piperazine-2-carboxylic acid dihydrochloride SAFETY D
- Piperazine SAFETY D
- Managing Hazardous Chemical Waste in the Lab.Lab Manager.
- Chemical Waste Disposal Guidelines.Washington University in St. Louis.
- Piperazine Safety D
- Hazardous Waste and Disposal.American Chemical Society.
- Hazardous Waste Disposal Guide.Northwestern University.
- Hazardous Waste Disposal Guide.Dartmouth College.
- Hazardous Waste Disposal Guide (2023).Northwestern University.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. needle.tube [needle.tube]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. acs.org [acs.org]
- 7. nswai.org [nswai.org]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Navigating the Safe Handling of Piperazine-2,6-dione Hydrochloride: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of Piperazine-2,6-dione Hydrochloride and Its Analogs.
In the fast-paced environment of drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound and its derivatives, such as (S)-3-Amino-piperidine-2,6-dione hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure that your work can proceed both efficiently and, most importantly, safely. This document is structured to provide a comprehensive, self-validating system for laboratory safety and chemical handling, moving beyond a simple checklist to explain the causality behind each procedural step.
Disclaimer
The following safety guidelines are based on the available Safety Data Sheet (SDS) for (S)-3-Amino-piperidine-2,6-dione hydrochloride . While this compound shares the core piperidine-2,6-dione structure with this compound, the presence of an amino substituent may alter its chemical and toxicological properties. Therefore, these recommendations should be considered a robust starting point. All personnel should consult the specific SDS for the exact compound in use and perform a thorough risk assessment before commencing any work.
Hazard Identification and Risk Assessment
Understanding the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on the data for its amino-substituted analog, this compound is classified with multiple hazards that necessitate careful handling.
A summary of the hazard classifications for (S)-3-Amino-piperidine-2,6-dione hydrochloride is presented below[1]:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that exposure through ingestion, skin contact, or inhalation can be harmful, and direct contact can cause significant irritation to the skin and eyes[1][2]. The potential for respiratory irritation also underscores the importance of proper ventilation[2].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | Protects against splashes and airborne particles of the compound, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3] | Prevents skin contact, which can be harmful and cause irritation.[1][2][4] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A lab coat or a chemical-resistant suit. | Provides a barrier against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when the formation of dust is likely.[3][5] | Mitigates the risk of inhaling the compound, which is harmful and can cause respiratory irritation.[1][2][4] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide for safe handling.
Preparation and Handling
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] This is critical to avoid the inhalation of any dust or aerosols.[3]
-
Personal Protective Equipment (PPE) Check: Before handling the compound, ensure that all required PPE is in good condition and worn correctly.
-
Preventing Dust Formation: Handle the solid material carefully to avoid generating dust.[1] Use appropriate tools and techniques for weighing and transferring the compound.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the safety officer.
-
Don PPE: If you are trained to handle chemical spills, don the appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
For Dry Spills: Carefully sweep or vacuum the spilled material, avoiding dust generation.[1] Place the collected material in a sealed, labeled container for disposal.
-
For Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with water.[1] Prevent runoff from entering drains.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Management: Do not mix with other waste. Leave chemicals in their original containers if possible.
Workflow Visualization
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of chemical reagents like this compound is a cornerstone of scientific integrity and professional responsibility. By understanding the inherent hazards, diligently using the correct personal protective equipment, and adhering to established operational and disposal protocols, researchers can create a safe and productive laboratory environment. This guide serves as a comprehensive resource to support that goal, empowering you to focus on your critical work in drug development with confidence in your safety practices.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
